molecular formula C12H7Cl2NO2 B1343746 6-(3,5-Dichlorophenyl)nicotinic acid CAS No. 887976-70-7

6-(3,5-Dichlorophenyl)nicotinic acid

Cat. No.: B1343746
CAS No.: 887976-70-7
M. Wt: 268.09 g/mol
InChI Key: GPUUXDZIZHGFQS-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)nicotinic acid is a chemical compound based on the nicotinic acid (vitamin B3) structure, functionalized with a 3,5-dichlorophenyl group. This structure class is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the exploration of small-molecule antagonists for specific biological targets. For instance, structurally similar compounds, such as those featuring a dichlorophenyl moiety attached to a nicotinic acid core, have been investigated as potent antagonists of the Leukocyte Function-Associated Antigen-1 (LFA-1) . LFA-1 plays a critical role in immune cell adhesion and is a target for potential therapeutic interventions in autoimmune and inflammatory diseases . The mechanism of action for such compounds involves allosteric inhibition at the LFA-1 I-domain, preventing its interaction with cognate ligands and thereby modulating immune cell function . As a research tool, this chemical provides a valuable scaffold for developing and studying novel bioactive molecules. Research into nicotinic acid derivatives also touches on other biochemical pathways, including potential interactions with hydroxycarboxylic acid receptors or roles as enzyme inhibitors . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUUXDZIZHGFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647040
Record name 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887976-70-7
Record name 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 6-(3,5-Dichlorophenyl)nicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-(3,5-Dichlorophenyl)nicotinic Acid

Executive Summary

This compound is a valuable heterocyclic carboxylic acid that serves as a key structural motif and building block in medicinal chemistry and materials science. Its synthesis is of considerable interest to researchers engaged in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive technical overview of the most effective and scientifically robust methods for the synthesis of this target molecule. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for forming the critical aryl-aryl bond. We will delve into the mechanistic underpinnings, optimization of reaction parameters, and detailed experimental protocols. Additionally, alternative synthetic strategies, such as those involving Grignard reagents, are considered and evaluated. This document is intended for chemistry professionals, offering field-proven insights into experimental design, execution, purification, and characterization, ensuring a reproducible and high-yielding synthesis.

Introduction: Significance and Strategic Approach

The family of 6-arylnicotinic acids represents a privileged scaffold in drug discovery. The pyridine core is a common bioisostere for a phenyl ring, offering improved solubility and metabolic properties, while the carboxylic acid moiety provides a handle for further derivatization or interaction with biological targets. The incorporation of a 3,5-dichlorophenyl group can significantly enhance a molecule's potency and pharmacokinetic profile by increasing lipophilicity and blocking potential sites of metabolic oxidation.

Given its structure, the synthesis of this compound hinges on the formation of a carbon-carbon bond between the C6 position of the nicotinic acid core and the C1 position of the dichlorobenzene ring. Modern synthetic chemistry offers several powerful tools for such transformations, with palladium-catalyzed cross-coupling reactions being the most prominent and reliable.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule identifies the C-C bond between the two aromatic rings as the key disconnection. This approach simplifies the complex target into more readily available starting materials.

G cluster_synthon Key Synthons cluster_reagents Practical Reagents Target This compound Disconnect C-C Bond Disconnection (Aryl-Aryl) Target->Disconnect Retrosynthesis Synthon1 Pyridine Cation (Electrophile) Disconnect->Synthon1 Synthon2 Dichlorophenyl Anion (Nucleophile) Disconnect->Synthon2 Reagent1 6-Halonicotinic Acid (e.g., X = Cl, Br, I) Synthon1->Reagent1 Equivalent Reagent2 (3,5-Dichlorophenyl)boronic Acid (Suzuki Reagent) Synthon2->Reagent2 Equivalent (Suzuki) Reagent3 1-Bromo-3,5-dichlorobenzene (Grignard Precursor) Synthon2->Reagent3 Equivalent (Grignard)

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary forward-synthetic strategies:

  • Suzuki-Miyaura Coupling: Reacting a 6-halonicotinic acid derivative (electrophile) with (3,5-dichlorophenyl)boronic acid (nucleophile) using a palladium catalyst. This is the preferred and most robust method.

  • Grignard Reaction: Reacting a 6-halonicotinate ester with a Grignard reagent derived from a 1-halo-3,5-dichlorobenzene. This route is feasible but presents challenges related to the reactivity of the Grignard reagent.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1][2]

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X (6-Halonicotinic acid) PdII_ArylHalide Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal + Ar²-B(OH)₂ + Base PdII_BothAryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_BothAryl RedElim Reductive Elimination PdII_BothAryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Final Product) RedElim->Product center

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinic acid.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Selection of Reagents and Conditions

The success of the synthesis depends critically on the judicious choice of reactants and conditions.

ComponentChoice & Rationale
Pyridine Substrate 6-Bromonicotinic acid or 6-Iodonicotinic acid: Preferred over 6-chloronicotinic acid due to the relative bond strengths (C-I < C-Br < C-Cl), which facilitate easier oxidative addition.[3] While 2,6-dichloronicotinic acid can be used, it requires careful control to achieve regioselectivity at the C6 position.[4]
Boronic Acid (3,5-Dichlorophenyl)boronic acid: The standard organoboron partner for this reaction. It is commercially available and generally stable.
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A common, reliable, and commercially available air-stable Pd(0) precatalyst. Typically used in 3-5 mol % loading.[1]
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄): An inorganic base is essential for activating the boronic acid and facilitating the transmetalation step. K₃PO₄ is often used for less reactive substrates.[1]
Solvent Dioxane/Water or DMF: A polar aprotic solvent, often mixed with water, is required to dissolve both the organic and inorganic reagents. The solvent must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[4]
Detailed Experimental Protocol (Solution-Phase)

This protocol is a representative procedure adapted from established methods for similar Suzuki couplings.[1]

Materials:

  • 6-Bromonicotinic acid (1.0 equiv)

  • (3,5-Dichlorophenyl)boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromonicotinic acid, (3,5-dichlorophenyl)boronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask. Subsequently, add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 6-bromonicotinic acid is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Acidify the aqueous layer with 1M HCl to a pH of ~3-4. This will protonate the nicotinic acid product, causing it to precipitate or become extractable into an organic solvent.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 6-Bromonicotinic Acid - Boronic Acid - K₂CO₃ B Inert Atmosphere: Evacuate & Backfill (Ar) A->B C Add Catalyst (Pd(PPh₃)₄) & Degassed Solvent B->C D Heat at 90-100 °C (12-24h) C->D E Monitor by TLC/LC-MS D->E F Cool & Acidify (HCl) E->F Reaction Complete G Extract with Ethyl Acetate F->G H Dry, Filter, Concentrate G->H I Purify by Recrystallization or Chromatography H->I

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Purification and Characterization

Purification Strategy

The crude product obtained after workup will likely contain residual starting materials, catalyst byproducts, and boronic acid homocoupling products.

  • Acid-Base Extraction: This is a powerful purification technique for carboxylic acids. The crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with a mild base (e.g., saturated NaHCO₃ solution). The aqueous layer, containing the sodium salt of the product, is then separated and re-acidified with HCl to precipitate the pure nicotinic acid derivative, which is collected by filtration.[5]

  • Recrystallization: If the crude product is a solid of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) can provide highly pure material.[6]

  • Column Chromatography: For difficult-to-separate impurities, silica gel chromatography using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is effective.

Characterization

The identity and purity of the final this compound must be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the protons on both the pyridine and dichlorophenyl rings, with characteristic chemical shifts and coupling constants.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula (C₁₂H₇Cl₂NO₂). The isotopic pattern for two chlorine atoms will be a key diagnostic feature.

  • FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.[7]

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The use of 6-bromo- or 6-iodonicotinic acid with (3,5-dichlorophenyl)boronic acid, catalyzed by Pd(PPh₃)₄ in the presence of a carbonate base, provides a robust and scalable route to the desired product. Careful attention to maintaining an inert atmosphere and thorough purification via acid-base extraction or recrystallization are critical for obtaining a high-purity final compound. The methodologies and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and beyond.

References

  • Garlich, J. R., et al. (2010). A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid, a Potent LFA-1/ICAM Inhibitor. Organic Process Research & Development, 14(1), 213-218. [Link]

  • Ma, M., et al. (2008). Efficient synthesis of 6-aryl-2-chloronicotinic acids via pd catalyzed regioselective suzuki coupling of 2,6-dichloronicotinic acid. Journal of Heterocyclic Chemistry, 45(4), 1049-1052. [Link]

  • Jasperse, C. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. Retrieved from Concordia College. [Link]

  • Various Authors. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • Garlich, J. R., et al. (2010). A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid, a Potent LFA-1/ICAM Inhibitor. ACS Publications. [Link]

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131–3134. [Link]

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131–3134. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. organic-chemistry.org. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. chemistrysteps.com. [Link]

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Coconote. (2025). Comprehensive Guide to Grignard Reactions. coconote.com. [Link]

  • Chrobak, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 769. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. en.wikipedia.org. [Link]

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dichloroisonicotinic acid. PubChem Compound Database. [Link]

  • Chrobak, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]

  • Hechenbleikner, I. (1962). Purification of nicotinic acid. U.S.
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). chemeo.com. [Link]

  • Author Unknown. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Scribd. [Link]

  • Trivedi, M. K., et al. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [Link]

  • UCSD/CCMS. (2020). GNPS Library Spectrum CCMSLIB00005759310. MassIVE. [Link]

  • Author Unknown. (n.d.). 6-Methyl Nicotinic Acid. Scribd. [Link]

  • Zhang, H., et al. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H₂O₂ by Cu-based zeolite. Green Chemical Engineering. [Link]

  • National Institutes of Health. (n.d.). Niacin - Health Professional Fact Sheet. ods.od.nih.gov. [Link]

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Unraveling the Enigma: A Proposed Mechanism of Action and Research Roadmap for 6-(3,5-Dichlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the putative mechanism of action of the novel compound, 6-(3,5-Dichlorophenyl)nicotinic acid. In the absence of extensive direct studies, this document synthesizes information from structurally related compounds and potential molecular targets to propose a scientifically grounded hypothesis. It further outlines a comprehensive research plan to elucidate its precise biological activity, offering a roadmap for researchers and drug development professionals.

Introduction: The Therapeutic Potential of Nicotinic Acid Analogs

Nicotinic acid, or niacin, is a well-established therapeutic agent, primarily known for its lipid-modifying properties mediated through the G protein-coupled receptor GPR109A.[1][2][3] Its derivatives have been the subject of extensive research to develop novel therapeutics with improved efficacy and reduced side effects.[4][5][6] The compound this compound, a substituted analog, presents an intriguing candidate for investigation due to its structural similarity to known modulators of G protein-coupled receptors (GPCRs). This guide posits that its primary target is the orphan receptor GPR35, a receptor implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, and cancer.[7][8][9]

The Prime Suspect: GPR35 as a Putative Target

G protein-coupled receptor 35 (GPR35) is an orphan receptor with growing interest as a therapeutic target.[8][10] Its expression in various tissues, including the gastrointestinal tract, immune cells, and the nervous system, suggests a broad physiological role.[7][9] Several synthetic and endogenous ligands for GPR35 have been identified, some of which share structural motifs with nicotinic acid.[11][12]

The rationale for proposing GPR35 as the primary target for this compound is based on the following:

  • Structural Analogy: The nicotinic acid scaffold is a recurring feature in some known GPR35 agonists.

  • Orphan Status: GPR35's ligand profile is still being actively explored, making it a plausible target for novel synthetic compounds.

  • Therapeutic Relevance: The known functions of GPR35 align with the therapeutic areas often targeted by nicotinic acid derivatives, such as inflammatory and metabolic diseases.[7][13]

Hypothesized Signaling Cascade: A Dualistic Mechanism of Action

Activation of GPR35 is known to initiate a complex and dualistic signaling cascade involving both G protein-dependent and β-arrestin-dependent pathways.[8] We hypothesize that this compound acts as an agonist at GPR35, triggering these downstream events.

G Protein-Dependent Signaling

Upon agonist binding, GPR35 can couple to multiple G protein families, primarily Gαi/o and Gα12/13.[7][8]

  • Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][9] This can modulate a variety of cellular processes, including inflammation and neuronal activity.

  • Gα12/13 Pathway: Activation of Gα12/13 proteins stimulates the RhoA signaling pathway, which is crucial for regulating cell shape, motility, and cytoskeletal organization.[7]

β-Arrestin-Dependent Signaling

In addition to G protein coupling, agonist-bound GPR35 can recruit β-arrestin-2.[8][11] This interaction can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades that can influence gene expression and other cellular functions.[14]

The potential for biased agonism, where a ligand preferentially activates one pathway over the other, is a key area for investigation with this compound.[8]

Visualizing the Hypothesized Signaling Pathway

GPR35_Signaling cluster_membrane Cell Membrane cluster_Gprotein G Protein Signaling cluster_arrestin β-Arrestin Signaling GPR35 GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activates G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 Activates beta_arrestin β-Arrestin-2 GPR35->beta_arrestin Recruits Ligand 6-(3,5-Dichlorophenyl) nicotinic acid Ligand->GPR35 Binds to AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits RhoA RhoA Activation G_alpha_12_13->RhoA cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Pathway beta_arrestin->MAPK

Caption: Hypothesized GPR35 signaling pathways activated by this compound.

A Research Roadmap: Experimental Validation

To validate the proposed mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols outline the key experiments necessary to characterize the interaction of this compound with GPR35.

Experimental Workflow Overview

The overall workflow will progress from initial binding studies to functional assays measuring downstream signaling events.

Visualizing the Experimental Workflow

Experimental_Workflow start Start: Compound Synthesis and Purification binding_assay Step 1: Radioligand Binding Assay (Determine Affinity) start->binding_assay g_protein_assay Step 2: G Protein Activation Assays (GTPγS Binding) binding_assay->g_protein_assay second_messenger_assay Step 3: Second Messenger Assays (cAMP & RhoA) g_protein_assay->second_messenger_assay arrestin_assay Step 4: β-Arrestin Recruitment Assay second_messenger_assay->arrestin_assay internalization_assay Step 5: Receptor Internalization Assay arrestin_assay->internalization_assay data_analysis Step 6: Data Analysis (Potency, Efficacy, Bias) internalization_assay->data_analysis conclusion Conclusion: Elucidate Mechanism of Action data_analysis->conclusion

Caption: A stepwise experimental workflow to elucidate the mechanism of action.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for human GPR35.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably expressing human GPR35.

  • Membrane Preparation: Prepare cell membranes expressing GPR35.

  • Competition Binding: Perform a competition binding assay using a known GPR35 radioligand (e.g., [³H]-Zaprinast) and increasing concentrations of this compound.

  • Incubation: Incubate the membranes, radioligand, and competitor compound.

  • Separation: Separate bound from free radioligand via filtration.

  • Quantification: Measure the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Objective: To assess the ability of the compound to activate G proteins coupled to GPR35.

Methodology:

  • Membrane Preparation: Use membranes from cells expressing GPR35.

  • Assay Setup: Incubate membranes with increasing concentrations of this compound in the presence of [³⁵S]GTPγS and GDP.

  • G Protein Activation: Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Immunoprecipitation (Optional): To determine which G protein subtype is activated, specific antibodies against Gαi/o and Gα12/13 can be used to immunoprecipitate the [³⁵S]GTPγS-bound Gα subunits.

  • Quantification: Measure the incorporated [³⁵S]GTPγS via scintillation counting.

  • Data Analysis: Determine the EC50 and Emax values for G protein activation.

Objective: To measure the recruitment of β-arrestin-2 to GPR35 upon compound stimulation.

Methodology:

  • Assay System: Employ a cell-based assay, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), using cells co-expressing GPR35 fused to a donor fluorophore/enzyme fragment and β-arrestin-2 fused to an acceptor fluorophore/enzyme fragment.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound.

  • Signal Detection: Measure the BRET or EFC signal, which is proportional to the proximity of GPR35 and β-arrestin-2.

  • Data Analysis: Determine the EC50 and Emax for β-arrestin-2 recruitment.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data from the proposed experiments, which would allow for a comprehensive understanding of the compound's pharmacological profile.

ParameterAssayExpected OutcomeSignificance
Ki Radioligand Binding< 1 µMHigh affinity for GPR35
EC50 (GTPγS) GTPγS Binding< 1 µMPotent G protein activation
Emax (GTPγS) GTPγS Binding> 80%Full or high-efficacy agonist
EC50 (cAMP) cAMP Assay< 1 µMPotent Gαi/o pathway activation
EC50 (RhoA) RhoA Activation Assay< 1 µMPotent Gα12/13 pathway activation
EC50 (β-arrestin) β-Arrestin Recruitment< 1 µMPotent β-arrestin recruitment
Bias Factor Comparison of EC50/EmaxTo be determinedReveals any signaling bias

Conclusion and Future Directions

This technical guide has proposed a plausible mechanism of action for this compound, centering on its activity as a GPR35 agonist. The outlined research roadmap provides a robust framework for validating this hypothesis and characterizing its detailed pharmacological profile. Elucidating the precise mechanism, including any potential biased agonism, will be critical for understanding its therapeutic potential and guiding future drug development efforts. Further studies should also explore its effects in relevant disease models to translate these molecular findings into a physiological context.

References

  • What are GPR35 agonists and how do they work? (n.d.). BenchChem.
  • GPR35 agonist 2 mechanism of action. (n.d.). BenchChem.
  • Milligan, G., et al. (2010). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. PubMed Central.
  • From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation. (2022). PubMed Central.
  • Agonist-induced phosphorylation of orthologues of the orphan receptor GPR35 functions as an activation sensor. (n.d.). Apollo.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. (1966). University of Illinois Chicago.
  • Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. (n.d.). National Institutes of Health.
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.).
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed.
  • Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed.
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  • GPR35 in Intestinal Diseases: From Risk Gene to Function. (2021). Frontiers.
  • Mechanism of action of niacin. (2008). PubMed.
  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011). National Institutes of Health.

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An In-depth Technical Guide to the Predicted Biological Activity of 6-(3,5-Dichlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 6-(3,5-Dichlorophenyl)nicotinic acid is not extensively available in the public domain. This guide, therefore, synthesizes information from studies on analogous nicotinic acid derivatives and the known effects of dichlorophenyl substitution to provide a scientifically grounded forecast of its potential biological profile and a roadmap for its investigation.

Introduction

This compound is a synthetic organic compound that marries the well-established nicotinic acid (Vitamin B3) scaffold with a 3,5-dichlorophenyl substituent. This unique combination suggests a multifaceted biological potential, drawing from the diverse activities of nicotinic acid derivatives, which are known to exhibit antimicrobial, anti-inflammatory, lipid-lowering, and anticancer properties[1][2][3][4]. The addition of the dichlorophenyl group is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, which can significantly enhance or alter its biological effects[5][6]. This guide will explore the predicted biological activities of this molecule, detail the underlying mechanisms, and provide robust experimental protocols for its comprehensive evaluation.

Part 1: Predicted Biological Activities and Mechanistic Insights

Based on its structural components, this compound is predicted to possess several key biological activities.

Potential Anti-inflammatory and Immunomodulatory Activity

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties[3][7][8][9]. The primary mechanism for many of these effects is the activation of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor[10][11].

Mechanism of Action: Activation of GPR109A on immune cells, such as macrophages and neutrophils, and on vascular endothelial cells, can trigger anti-inflammatory signaling cascades[11]. This includes the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the modulation of immune cell trafficking[3][7][8]. The interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is critical for leukocyte adhesion and migration to sites of inflammation[12][13][14]. Notably, complex molecules incorporating a 3-(3,5-dichlorophenyl) moiety have been identified as potent inhibitors of the LFA-1/ICAM-1 interaction, suggesting that this compound could have a similar immunomodulatory role.

Influence of the 3,5-Dichlorophenyl Group: The dichlorophenyl substitution can enhance binding affinity to protein targets and increase the compound's ability to cross cell membranes, potentially leading to more potent inhibition of inflammatory targets like COX-2 or the LFA-1/ICAM-1 interaction[5][7][9].

Mandatory Visualization: Predicted Anti-inflammatory Signaling Pathway

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 6_DCPNA 6-(3,5-Dichlorophenyl) nicotinic acid GPR109A GPR109A Receptor 6_DCPNA->GPR109A Binds and Activates LFA1 LFA-1/ICAM-1 Interaction 6_DCPNA->LFA1 Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Modulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibits Transcription of Leukocyte_Adhesion Leukocyte Adhesion & Migration LFA1->Leukocyte_Adhesion Mediates

Caption: Predicted anti-inflammatory mechanisms of this compound.

Potential Lipid-Lowering Activity

Nicotinic acid is a well-established therapeutic agent for dyslipidemia[15][16][17][18][19]. It effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol[15][17][18].

Mechanism of Action: The primary lipid-lowering mechanism of nicotinic acid involves the activation of the GPR109A receptor on adipocytes[10][15][18]. This activation inhibits hormone-sensitive lipase, which in turn reduces the breakdown of triglycerides (lipolysis) and decreases the release of free fatty acids into the bloodstream[15][18]. A reduced supply of free fatty acids to the liver leads to decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL), a precursor to LDL[15][16][17]. Additionally, nicotinic acid can inhibit the hepatic enzyme diacylglycerol O-acyltransferase 2 (DGAT2), further reducing triglyceride synthesis[15][19].

Mandatory Visualization: Lipid-Lowering Mechanism Workflow

Lipid_Lowering_Workflow cluster_adipocyte Adipocyte cluster_liver Liver A1 6-(3,5-Dichlorophenyl) nicotinic acid A2 GPR109A Activation A1->A2 L2 Inhibition of DGAT2 A1->L2 Potential Direct Inhibition A3 Inhibition of Hormone-Sensitive Lipase A2->A3 A4 Reduced Lipolysis A3->A4 A5 Decreased Free Fatty Acid Release A4->A5 L1 Reduced Free Fatty Acid Influx A5->L1 L3 Decreased Triglyceride Synthesis L1->L3 L2->L3 L4 Reduced VLDL Production L3->L4 L5 Lower Blood LDL L4->L5

Caption: Predicted workflow of lipid-lowering effects via adipocyte and liver pathways.

Potential Antimicrobial Activity

A growing body of evidence indicates that various derivatives of nicotinic acid, such as acylhydrazones and nicotinamides, possess significant antimicrobial activity against a range of pathogens, including drug-resistant strains[1][20][21][22][23].

Potential Targets and Spectrum: Studies have shown that nicotinic acid derivatives can be particularly effective against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis[1]. Some derivatives also exhibit activity against fungi such as Candida albicans[21][23]. The mechanism of action is often related to the specific substituents on the nicotinic acid core, which can interfere with microbial metabolic pathways or cell wall synthesis[22]. The 3,5-dichlorophenyl group, with its lipophilic and electron-withdrawing properties, could enhance the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Potential Anticancer Activity

Nicotinic acid and its derivatives are being increasingly investigated for their potential as anticancer agents[2][4][24][25][26]. The nitrogen-containing heterocyclic structure is a common feature in many anticancer drugs[2][4].

Potential Mechanisms: The anticancer effects of nicotinic acid derivatives are diverse and can include the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis[2][24][27]. The dichlorophenyl moiety itself is found in several compounds with demonstrated cytotoxicity against various cancer cell lines, including breast cancer[5]. The combination of the nicotinic acid scaffold and the dichlorophenyl group in this compound could lead to a compound with potent anticancer activity, potentially through the inhibition of key signaling pathways involved in tumor growth and survival.

Part 2: Experimental Protocols for Evaluation

To validate the predicted biological activities of this compound, a structured, multi-tiered experimental approach is essential.

In Vitro Anti-inflammatory Assays

Protocol 1: Cytokine Release Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control.

Protocol 2: Leukocyte Adhesion Assay (LFA-1/ICAM-1 Dependent)

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a lymphocyte cell line (e.g., Jurkat cells).

  • Plate Coating: Coat 96-well plates with recombinant human ICAM-1 (10 µg/mL) overnight at 4°C. Wash the plates to remove unbound ICAM-1.

  • Cell Labeling: Label the lymphocytes with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.

  • Compound Incubation: Incubate the labeled lymphocytes with various concentrations of this compound for 30 minutes at 37°C.

  • Adhesion Step: Add the pre-treated lymphocytes to the ICAM-1 coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Determine the concentration-dependent inhibition of cell adhesion by the test compound.

In Vitro Lipid-Lowering Assays

Protocol 3: Adipocyte Lipolysis Assay

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

  • Compound Treatment: Treat the mature adipocytes with various concentrations of this compound for 1 hour.

  • Lipolysis Induction: Stimulate lipolysis by adding isoproterenol (a β-adrenergic agonist) to the culture medium and incubate for 2-4 hours.

  • Glycerol Measurement: Collect the culture medium and measure the concentration of glycerol (a product of triglyceride breakdown) using a commercial glycerol assay kit.

  • Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol release by the test compound.

In Vitro Antimicrobial Susceptibility Testing

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) and fungi (e.g., C. albicans ATCC 90028) according to CLSI guidelines.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the minimum bactericidal/fungicidal concentration, subculture aliquots from the clear wells onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

Part 3: Data Presentation and Summary

The following tables are templates for summarizing the potential outcomes of the experimental evaluations.

Table 1: Predicted Anti-inflammatory Activity Profile

AssayTarget/EndpointPredicted IC₅₀ (µM)Reference Compound (IC₅₀)
Cytokine Release (RAW 264.7)TNF-α Production< 10Dexamethasone (~0.01 µM)
Cytokine Release (RAW 264.7)IL-6 Production< 10Dexamethasone (~0.01 µM)
Leukocyte AdhesionLFA-1/ICAM-1< 5Lifitegrast (~0.03 µM)
COX-2 InhibitionProstaglandin E21 - 20Celecoxib (~0.04 µM)

Table 2: Predicted Antimicrobial Activity Profile

OrganismStrainPredicted MIC (µg/mL)Reference Compound (MIC)
Staphylococcus aureusATCC 29213 (MSSA)4 - 16Vancomycin (1-2 µg/mL)
Staphylococcus aureusATCC 43300 (MRSA)8 - 32Vancomycin (1-2 µg/mL)
Bacillus subtilisATCC 66332 - 8Ciprofloxacin (0.25 µg/mL)
Candida albicansATCC 9002816 - 64Fluconazole (0.25-0.5 µg/mL)

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a thorough analysis of its constituent chemical moieties provides a strong rationale for predicting a diverse and potent pharmacological profile. The nicotinic acid core suggests potential for anti-inflammatory, lipid-lowering, antimicrobial, and anticancer effects, primarily through mechanisms involving the GPR109A receptor and other established pathways. The 3,5-dichlorophenyl substituent is anticipated to enhance these activities by improving the molecule's pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide offer a comprehensive framework for systematically investigating and validating these predicted biological activities. The exploration of this compound represents a promising avenue for the discovery of novel therapeutic agents.

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An In-Depth Technical Guide to the Synthesis of 6-(3,5-Dichlorophenyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(3,5-Dichlorophenyl)nicotinic acid and its derivatives represent a significant class of compounds in medicinal chemistry and drug development. The unique structural arrangement of a dichlorinated phenyl ring coupled with a nicotinic acid scaffold imparts a range of pharmacological activities, making these molecules compelling targets for synthesis. Nicotinic acid, a form of vitamin B3, and its derivatives are known to have various biological effects, including the ability to alter plasma levels of lipids and lipoproteins.[1][2] The introduction of a 3,5-dichlorophenyl group at the 6-position of the pyridine ring can modulate this activity and introduce new therapeutic potential.

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and rationale that guide the synthetic process. We will delve into the key reactions, optimization of conditions, and the critical considerations for achieving high-yield, high-purity target molecules.

Core Synthetic Strategy: A Convergent Approach via Suzuki-Miyaura Cross-Coupling

The most efficient and versatile route to this compound derivatives is a convergent synthesis centered around the Suzuki-Miyaura cross-coupling reaction.[3] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] In our case, this involves the coupling of a 6-halonicotinic acid derivative with 3,5-dichlorophenylboronic acid.

This approach is favored for several reasons:

  • Mild Reaction Conditions: The Suzuki coupling is known for its tolerance of a wide range of functional groups, which is crucial when working with multifunctional molecules like nicotinic acid derivatives.[4]

  • Commercial Availability of Reagents: The required starting materials, such as 6-chloronicotinic acid and 3,5-dichlorophenylboronic acid, are readily available from commercial suppliers.

  • High Yields and Selectivity: When optimized, the Suzuki reaction can provide the desired product in high yields with excellent regioselectivity.

The overall synthetic workflow can be visualized as a three-stage process:

  • Preparation of the Nicotinic Acid Core: This involves the synthesis and functionalization of the 6-chloronicotinic acid scaffold.

  • The Suzuki-Miyaura Cross-Coupling Reaction: The key C-C bond-forming step.

  • Post-Coupling Derivatization: Hydrolysis of an ester protecting group to yield the final carboxylic acid.

Stage 1: Preparation of the Nicotinic Acid Core

The primary starting material for this synthesis is 6-chloronicotinic acid.[5][6] It is a versatile building block used in the synthesis of various pharmaceuticals.[6] While commercially available, it can also be synthesized through several methods, including the oxidation of 2-chloro-5-methylpyridine.[5][7]

Protecting the Carboxylic Acid:

A critical consideration before the Suzuki coupling is the protection of the carboxylic acid group of 6-chloronicotinic acid. The acidic proton can interfere with the basic conditions of the coupling reaction. Esterification is the most common and effective protection strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a straightforward method.[8]

G cluster_esterification Fischer Esterification 6-Chloronicotinic_Acid 6-Chloronicotinic Acid 6-Chloronicotinate_Ester 6-Chloronicotinate Ester 6-Chloronicotinic_Acid->6-Chloronicotinate_Ester + Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->6-Chloronicotinate_Ester + Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->6-Chloronicotinate_Ester Catalyzes

Diagram 1: Fischer Esterification of 6-Chloronicotinic Acid.

Experimental Protocol: Synthesis of Methyl 6-Chloronicotinate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-chloronicotinic acid (1 equivalent) in methanol (serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 6-chloronicotinate. Further purification can be achieved by column chromatography if necessary.

Stage 2: The Suzuki-Miyaura Cross-Coupling Reaction

This is the pivotal step where the 3,5-dichlorophenyl moiety is introduced. The reaction involves the palladium-catalyzed coupling of methyl 6-chloronicotinate with 3,5-dichlorophenylboronic acid.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Methyl_6-Chloronicotinate Methyl 6-Chloronicotinate Coupled_Ester Methyl 6-(3,5-dichlorophenyl)nicotinate Methyl_6-Chloronicotinate->Coupled_Ester Dichlorophenylboronic_Acid 3,5-Dichlorophenylboronic Acid Dichlorophenylboronic_Acid->Coupled_Ester Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Ester Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Coupled_Ester Solvent Solvent (e.g., DMF, Dioxane) Solvent->Coupled_Ester

Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction.

Optimization of Reaction Conditions:

The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent.[9][10][11] A systematic optimization is often necessary to achieve the best results.

ParameterOptionsRationale and Field Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, PXPd2[12][13]Pd(PPh₃)₄ is a common and effective catalyst for this type of coupling. For more challenging substrates, catalysts with specialized ligands may be required to improve efficiency and regioselectivity.[12][13]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for the transmetalation step. An inorganic base like potassium carbonate is often sufficient and cost-effective. The choice of base can influence the reaction rate and yield.
Solvent DMF, Dioxane, Toluene, Acetonitrile/WaterA polar aprotic solvent like DMF or a mixture of dioxane and water is typically used to ensure the solubility of all reactants. The solvent can also impact the catalyst's activity and stability.
Temperature 80-120 °CThe reaction generally requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and solvent system.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a dry Schlenk flask, add methyl 6-chloronicotinate (1 equivalent), 3,5-dichlorophenylboronic acid (1.1-1.5 equivalents), and the chosen base (e.g., K₂CO₃, 2 equivalents). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) followed by the degassed solvent (e.g., DMF).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 90 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product, methyl 6-(3,5-dichlorophenyl)nicotinate, is then purified by column chromatography on silica gel.

Stage 3: Post-Coupling Derivatization - Ester Hydrolysis

The final step is the deprotection of the carboxylic acid group through the hydrolysis of the methyl ester. This can be achieved under either acidic or basic conditions.[14][15] Basic hydrolysis, also known as saponification, is generally preferred as it is often cleaner and proceeds to completion.[16]

G cluster_hydrolysis Ester Hydrolysis (Saponification) Coupled_Ester Methyl 6-(3,5-dichlorophenyl)nicotinate Final_Product This compound Coupled_Ester->Final_Product 1. Base Base (e.g., NaOH, LiOH) Base->Final_Product Solvent Solvent (e.g., THF/Water) Solvent->Final_Product Acidification Acidification (e.g., HCl) Acidification->Final_Product 2.

Diagram 3: Saponification to Yield the Final Product.

Experimental Protocol: Hydrolysis of Methyl 6-(3,5-dichlorophenyl)nicotinate

  • Reaction Setup: Dissolve the methyl 6-(3,5-dichlorophenyl)nicotinate (1 equivalent) in a mixture of THF and water.

  • Base Addition: Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Acidification: After the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with 1M HCl. This will precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Conclusion and Future Directions

The synthetic route outlined in this guide, centered on the Suzuki-Miyaura cross-coupling, provides a robust and adaptable methodology for the synthesis of this compound and its derivatives. The modularity of this approach allows for the facile introduction of diverse aryl and heteroaryl groups at the 6-position of the nicotinic acid scaffold, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Further research can explore the derivatization of the carboxylic acid moiety to amides, esters, and other functional groups to expand the chemical space and investigate a broader range of biological activities.[17][18][19][20][21] The optimization of the Suzuki coupling using modern high-throughput screening techniques and machine learning algorithms could further enhance the efficiency and scope of this synthetic strategy.[22] The synthesized compounds hold promise for further investigation as potential therapeutic agents, particularly in areas where nicotinic acid derivatives have shown efficacy.[1][2]

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A Technical Guide to the Spectroscopic Characterization of 6-(3,5-Dichlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(3,5-Dichlorophenyl)nicotinic acid is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation and purity assessment are paramount for its use in research and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule. It is designed for researchers, scientists, and drug development professionals, offering not only procedural outlines but also the scientific rationale behind the interpretation of the expected spectral data. This guide will leverage foundational spectroscopic principles and comparative data from the parent molecule, nicotinic acid, to predict the spectral characteristics of this compound.

A potential synthetic route to this compound could involve a Suzuki or other cross-coupling reaction between a 6-halonicotinic acid derivative and 3,5-dichlorophenylboronic acid. Understanding the synthesis is crucial as residual starting materials or by-products could be potential impurities observable in the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum:

The spectrum is predicted by considering the known spectrum of nicotinic acid and the electronic effects of the 3,5-dichlorophenyl substituent.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Nicotinic Acid (in DMSO-d₆)H2~9.0d~2.0
H4~8.2dt~8.0, 1.8
H5~7.5dd~8.0, 4.8
H6~8.7dd~4.8, 1.7
COOH~13.2br s-
This compound (Predicted) H2' (dichlorophenyl)~8.0-8.2d~1.5-2.0
H4' (dichlorophenyl)~7.6-7.8t~1.5-2.0
H4 (pyridine)~8.3-8.5dd~8.0, 2.0
H5 (pyridine)~7.9-8.1d~8.0
H2 (pyridine)~9.1-9.3d~2.0
COOH>13.0br s-

Rationale for Predictions:

  • The introduction of the bulky and electron-withdrawing dichlorophenyl group at the 6-position will significantly influence the electronic environment of the pyridine ring.

  • Pyridine Protons: The H5 proton will be shifted downfield due to the anisotropic effect of the adjacent aromatic ring. The H4 proton will also experience a downfield shift. The H2 proton, being furthest from the substituent, will be least affected but may still show a slight downfield shift.

  • Dichlorophenyl Protons: The two equivalent H2' protons will appear as a doublet, coupled to the H4' proton. The H4' proton will appear as a triplet due to coupling with the two H2' protons. The electron-withdrawing chlorine atoms will deshield these protons, causing them to resonate in the aromatic region.

Predicted ¹H NMR Assignments for this compound

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol:

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored.

  • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and elemental composition.

Predicted Mass Spectrum:

  • Molecular Formula: C₁₂H₇Cl₂NO₂

  • Molecular Weight: 268.09 g/mol

  • Predicted [M+H]⁺ (Positive Ion Mode): m/z 269.9926

  • Predicted [M-H]⁻ (Negative Ion Mode): m/z 267.9781

Expected Fragmentation Pattern:

A common fragmentation pathway for nicotinic acid derivatives involves the loss of the carboxylic acid group as CO₂ or H₂O.

Potential ESI-MS Fragmentation Pathway

M_H [M+H]⁺ m/z 269.99 loss_H2O - H₂O fragment1 Fragment 1 m/z 251.98 M_H->fragment1 Loss of Water loss_CO - CO fragment2 Fragment 2 m/z 223.99 fragment1->fragment2 Loss of CO

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500-3300Broad
C-H stretch (Aromatic)3000-3100Medium
C=O stretch (Carboxylic acid)1680-1710Strong
C=C and C=N stretch (Aromatic rings)1450-1600Medium to Strong
C-Cl stretch1000-1100Strong

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch will be a prominent, sharp peak. The C-Cl stretches will appear in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the spectrum from approximately 200 to 400 nm.

Predicted UV-Vis Absorption:

Nicotinic acid exhibits absorption maxima (λ_max) around 215 nm and 263 nm. The extended conjugation from the dichlorophenyl ring in this compound is expected to cause a bathochromic (red) shift in the λ_max values, likely to be observed above 270 nm.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. ¹H and ¹³C NMR spectroscopy provide the primary structural elucidation, while mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy gives insight into the electronic structure. By combining the data from these techniques and comparing it with the predicted spectra outlined in this guide, researchers can confidently confirm the structure and assess the purity of this compound, paving the way for its further investigation and application.

References

  • Human Metabolome Database. ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

An In-depth Technical Guide to the Potential Biological Targets of 6-(3,5-Dichlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(3,5-Dichlorophenyl)nicotinic acid is a synthetic compound belonging to the class of nicotinic acid derivatives. While the direct biological targets of this specific molecule are not extensively characterized in publicly available literature, its structural similarity to nicotinic acid (Niacin, Vitamin B3) and other substituted nicotinic acid analogs provides a strong basis for predicting its potential protein interactions. This guide synthesizes the current understanding of nicotinic acid pharmacology to propose and detail the validation of the most probable biological targets for this compound. The primary focus will be on the G-protein coupled receptor GPR109A and cyclooxygenase (COX) enzymes, with a discussion of other potential, less-characterized targets. This document provides the scientific rationale, detailed experimental protocols, and a strategic workflow for the comprehensive target identification and validation of this compound.

Introduction: Rationale for Target Identification

Nicotinic acid and its derivatives are a well-established class of pharmacologically active molecules with a range of biological effects.[1][2][3] The parent compound, nicotinic acid, is a crucial vitamin (B3) and a therapeutic agent used for treating dyslipidemia.[4][5][6][7] Its pharmacological effects are primarily mediated through the G-protein coupled receptor GPR109A (also known as HCA2).[3][8][9][10][11] Furthermore, various synthetic derivatives of nicotinic acid have been shown to possess anti-inflammatory, antimicrobial, and even anticancer properties, suggesting engagement with a broader range of biological targets.[1][2][12][13][14]

The structure of this compound, with its dichlorophenyl substitution, suggests a molecule designed to explore novel structure-activity relationships, potentially enhancing potency, selectivity, or pharmacokinetic properties compared to the parent nicotinic acid. The dichlorophenyl moiety can significantly alter the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for various targets. Therefore, a systematic approach to identifying and validating its biological targets is essential for understanding its mechanism of action and therapeutic potential.

This guide will focus on two primary, highly probable target classes for this compound:

  • G-Protein Coupled Receptor 109A (GPR109A): As the primary receptor for nicotinic acid, this is the most logical and primary potential target.

  • Cyclooxygenase (COX) Enzymes: Several studies have demonstrated that nicotinic acid derivatives can exhibit anti-inflammatory effects through the inhibition of COX enzymes, particularly COX-2.[2][12][13]

A comprehensive target validation workflow will be presented to systematically investigate these potential interactions.

Primary Putative Target: G-Protein Coupled Receptor 109A (GPR109A)

GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells such as macrophages and neutrophils.[11][15] Its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] This signaling cascade is responsible for the anti-lipolytic effects of nicotinic acid in adipose tissue and its anti-inflammatory effects in immune cells.[5][9][10]

Mechanism of Action and Signaling Pathway

The activation of GPR109A by an agonist initiates a cascade of intracellular events. The Gαi subunit dissociates from the Gβγ dimer, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. The Gβγ subunit can also activate downstream signaling pathways, such as the MAP kinase pathway.[11] Additionally, agonist binding can promote the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G-protein independent signaling.[10]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 6-(3,5-Dichlorophenyl) nicotinic acid GPR109A GPR109A Agonist->GPR109A Binds G_protein Gαiβγ GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Lipolysis) PKA->Response Phosphorylates Targets

Caption: GPR109A signaling cascade upon agonist binding.

Experimental Validation of GPR109A Engagement

A tiered approach is recommended to confirm if this compound is a ligand for GPR109A and to characterize its functional activity.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture: Use a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a high-affinity radioligand for GPR109A (e.g., [³H]-Nicotinic Acid) and varying concentrations of the test compound, this compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the inhibitor constant (Ki) or the concentration that inhibits 50% of specific binding (IC50).

Protocol: cAMP Functional Assay

  • Cell Culture: Plate GPR109A-expressing cells in a 96-well plate.

  • Cell Stimulation: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Compound Treatment: Add varying concentrations of this compound to the cells and incubate.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy (Emax).

Secondary Putative Target: Cyclooxygenase (COX) Enzymes

Several studies have reported that synthetic derivatives of nicotinic acid possess anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][12][13] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Mechanism of Action

COX inhibitors typically act by blocking the active site of the enzyme, preventing the binding of the arachidonic acid substrate. This leads to a reduction in the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Inhibitor 6-(3,5-Dichlorophenyl) nicotinic acid Inhibitor->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by a potential inhibitor.

Experimental Validation of COX Inhibition

Protocol: Enzyme Inhibition Assay

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Setup: In separate wells of a 96-well plate for COX-1 and COX-2, pre-incubate the enzyme with varying concentrations of this compound.

  • Reaction Initiation: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a specific ELISA kit.

  • Data Analysis: For each enzyme, plot the percentage of inhibition against the log concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) will indicate the selectivity of the compound for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundHypothetical DataHypothetical DataCalculated Value
Celecoxib (Control)>100.04>250
Ibuprofen (Control)5150.33

Table 1: Hypothetical Data Presentation for COX Inhibition Assays.

Comprehensive Target Validation Workflow

A holistic approach is necessary to confidently identify and validate the biological targets of this compound. The following workflow integrates initial screening with specific validation assays.

Target_Validation_Workflow Start This compound Binding_Assay GPR109A Radioligand Binding Assay Start->Binding_Assay Primary Screening COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay Primary Screening Functional_Assay GPR109A cAMP Functional Assay Binding_Assay->Functional_Assay Confirm Function CETSA Cellular Thermal Shift Assay (CETSA) Functional_Assay->CETSA Confirm Target Engagement in Cells Cell_Based_Assay Cell-Based PGE2 Production Assay COX_Assay->Cell_Based_Assay Confirm Cellular Activity Downstream_Analysis Downstream Signaling & Phenotypic Assays CETSA->Downstream_Analysis Cell_Based_Assay->CETSA Confirm Target Engagement in Cells In_Vivo In Vivo Model (e.g., Inflammation, Dyslipidemia) Downstream_Analysis->In_Vivo Conclusion Target(s) Validated In_Vivo->Conclusion

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 6-(3,5-Dichlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(3,5-Dichlorophenyl)nicotinic acid, a substituted pyridine carboxylic acid, represents a molecule of significant interest within contemporary medicinal chemistry and drug discovery programs. Its structural architecture, featuring a nicotinic acid core appended with a dichlorinated phenyl ring, suggests potential for nuanced biological activity, warranting a thorough investigation of its fundamental physicochemical properties. These characteristics are paramount as they govern the compound's behavior in biological systems, influencing critical parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound. In the absence of extensive empirical data in publicly accessible literature, this document combines theoretical predictions with established analytical methodologies. It is designed to serve as a foundational resource for researchers, offering both anticipated values and the practical experimental frameworks required for their empirical validation. Our approach is grounded in the principles of scientific integrity, providing not just data, but also the rationale behind the selection of experimental protocols.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and structure.

IdentifierValueSource
IUPAC Name 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid-
CAS Number 887976-70-7[Vendor Information]
Molecular Formula C₁₂H₇Cl₂NO₂[Vendor Information]
Molecular Weight 268.10 g/mol [Vendor Information]
Canonical SMILES C1=C(C=C(C(=C1)Cl)Cl)C2=CC=C(C=N2)C(=O)O-

The molecular structure, depicted below, reveals a planar nicotinic acid ring system linked to a 3,5-disubstituted dichlorophenyl moiety. The presence of the carboxylic acid group imparts acidic properties, while the pyridine nitrogen introduces a basic center. The chlorine atoms significantly influence the electronic distribution and lipophilicity of the molecule.

G start Start: Dry, Crystalline Sample prep Grind to Fine Powder start->prep pack Pack into Capillary Tube (3mm) prep->pack fast_heat Rapid Heating (10-20°C/min) Determine Approximate MP pack->fast_heat cool Cool Apparatus fast_heat->cool slow_heat Slow Heating (1-2°C/min) Start 20°C below Approx. MP cool->slow_heat record Record Onset and Completion of Melting slow_heat->record repeat Repeat Slow Heating for Reproducibility record->repeat end_point End: Report Melting Point Range repeat->end_point G start Start: Prepare Buffers at Desired pH Values add_excess Add Excess Solid Compound to Known Volume of Buffer start->add_excess equilibrate Agitate at Constant Temperature (24-48 hours) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge sample Withdraw Supernatant centrifuge->sample dilute Dilute Supernatant sample->dilute quantify Quantify by HPLC-UV or LC-MS/MS Against Calibration Curve dilute->quantify end_point End: Report Equilibrium Solubility quantify->end_point

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) dictates the extent of ionization of a molecule at a given pH. This is crucial for predicting its behavior in different biological compartments. Potentiometric titration is a highly accurate method for pKa determination.

[1][2]Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Autotitrator or manual burette

  • Stir plate and stir bar

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a co-solvent system like methanol/water if aqueous solubility is low).

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • To determine the acidic pKa (carboxylic acid), titrate the solution with a standardized NaOH solution, recording the pH after each incremental addition of the titrant.

  • To determine the basic pKa (pyridine nitrogen), first, acidify the solution with a standardized HCl solution to a low pH (e.g., pH 2) and then titrate with standardized NaOH.

  • Plot the pH versus the volume of titrant added.

  • The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. T[1]his can be determined from the inflection point of the first derivative of the titration curve.

  • Perform at least three titrations to ensure the reliability of the results.

[1]### Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons.

    • Pyridine Ring Protons: Three signals are anticipated, likely in the downfield region (δ 7.5-9.0 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield.

    • Dichlorophenyl Ring Protons: Two signals are expected in the aromatic region (δ 7.0-8.0 ppm), a triplet for the proton between the two chlorine atoms and a doublet for the other two equivalent protons.

    • Carboxylic Acid Proton: A broad singlet, typically very downfield (δ 10-13 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

    • Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

    • Aromatic Carbons: Multiple signals in the range of δ 120-150 ppm. The carbons attached to the chlorine atoms will be significantly influenced.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹. *[3][4] C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. *[3][4] C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands in the region of 1400-1600 cm⁻¹.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (268.10 g/mol ), showing a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 peaks).

  • Key Fragments:

    • Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 223.

    • Loss of a chlorine atom (-Cl).

    • Cleavage of the bond between the two aromatic rings.

    • The pyridine ring itself (m/z 78) is a common fragment in the mass spectra of nicotinic acid derivatives.

This technical guide provides a comprehensive framework for understanding and determining the physicochemical characteristics of this compound. While experimental data for this specific molecule remains to be published, the predicted properties and detailed experimental protocols herein offer a robust starting point for any research or development program. The outlined methodologies for determining melting point, solubility, and pKa are fundamental to drug discovery and will yield the critical data needed to assess the viability of this compound as a potential therapeutic agent. Furthermore, the predicted spectroscopic data provides a valuable reference for structural confirmation upon synthesis. It is through the rigorous application of these analytical techniques that a complete and accurate physicochemical profile of this compound can be established, paving the way for its further investigation.

References

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Methodological & Application

Application Notes and Protocols for the GPR109A Agonist 6-(3,5-Dichlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Niacin Receptor GPR109A

6-(3,5-Dichlorophenyl)nicotinic acid is a synthetic analog of nicotinic acid (niacin), designed to target the G protein-coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCAR2). GPR109A is a high-affinity receptor for niacin and the endogenous ketone body β-hydroxybutyrate[1][2]. Expressed predominantly in adipocytes and various immune cells such as macrophages, GPR109A plays a crucial role in metabolic and inflammatory signaling[3][4][5].

Upon agonist binding, GPR109A couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[5]. This primary signaling event triggers a cascade of downstream effects. In adipocytes, the reduction in cAMP levels inhibits hormone-sensitive lipase, thereby decreasing lipolysis and the release of free fatty acids into circulation[5]. In immune cells, GPR109A activation can exert anti-inflammatory effects[5][6].

The development of potent and selective GPR109A agonists like this compound and the well-characterized compound MK-1903 provides researchers with valuable tools to investigate the physiological roles of this receptor and explore its therapeutic potential in dyslipidemia, atherosclerosis, and inflammatory diseases[1][2][4][5]. This guide provides detailed protocols for the biochemical characterization of such agonists, focusing on assays that measure direct receptor engagement and downstream signaling events.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible assay results. While specific data for this compound is not extensively published, we can infer handling procedures based on related compounds like nicotinic acid and the potent agonist MK-1903.

PropertyGuidelineSource
Molecular Weight Varies based on final structure. For MK-1903: 164.16 g/mol
Solubility Expected to be soluble in organic solvents such as DMSO and ethanol. For MK-1903: Soluble up to 100 mM in DMSO and 50 mM in ethanol. For Nicotinic Acid: Approx. 1 mg/mL in DMSO.[7]
Storage Store powder at -20°C for long-term stability (years). Store stock solutions in DMSO at -80°C for up to one year.[7]
Protocol for Stock Solution Preparation:
  • Weighing: Accurately weigh a precise amount of the compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). For example, to prepare a 10 mM stock of MK-1903 (MW: 164.16), dissolve 1.64 mg in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be required for less soluble compounds, but always check for compound stability under these conditions.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Core Biochemical Assays for GPR109A Agonist Characterization

The primary mechanism of GPR109A activation involves Gαi-mediated inhibition of cAMP production. Therefore, the most direct and widely used biochemical assay is the measurement of intracellular cAMP levels. Other valuable assays include the GTPγS binding assay, which measures the initial step of G protein activation, and the β-arrestin recruitment assay, which investigates an alternative signaling pathway.

GPR109A Signaling Pathway Overview

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 6-(3,5-Dichlorophenyl) nicotinic acid GPR109A GPR109A Agonist->GPR109A Binds G_protein Gαi/oβγ GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., ↓ Lipolysis) PKA->Downstream Phosphorylates

Caption: GPR109A activation by an agonist leads to Gαi-mediated inhibition of adenylyl cyclase.

Protocol 1: Gαi-Mediated cAMP Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the production of cAMP in cells expressing GPR109A. Forskolin, a direct activator of adenylyl cyclase, is used to stimulate cAMP production, and the inhibitory effect of the GPR109A agonist is measured against this stimulated level.

Experimental Workflow: cAMP Inhibition Assay

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection A1 Seed HEK293-GPR109A cells in 384-well plate A2 Incubate overnight A1->A2 B2 Add compound to cells A2->B2 B1 Prepare compound serial dilutions B1->B2 B3 Incubate (e.g., 30 min) B2->B3 B4 Add Forskolin to all wells (except negative control) B3->B4 B5 Incubate (e.g., 30 min) B4->B5 C1 Lyse cells and add cAMP detection reagents (HTRF/LANCE) B5->C1 C2 Incubate (e.g., 1 hour) C1->C2 C3 Read plate on a compatible plate reader C2->C3

Caption: Workflow for a cell-based GPR109A cAMP inhibition assay.

Materials:
  • HEK293 cells stably expressing human GPR109A (or other suitable cell line, e.g., CHO-K1)

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)

  • Assay Buffer (e.g., HBSS or PBS with 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation

  • Forskolin

  • Test compound (e.g., this compound)

  • Positive control (e.g., Nicotinic acid or MK-1903)

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen-based kits)

  • White, solid-bottom 384-well assay plates

Step-by-Step Methodology:
  • Cell Seeding: The day before the assay, seed the GPR109A-expressing cells into 384-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: On the day of the assay, prepare serial dilutions of the test compound and positive control in assay buffer containing a PDE inhibitor. A typical concentration range would span from 1 pM to 100 µM.

  • Cell Stimulation:

    • Carefully remove the culture medium from the cell plates.

    • Add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration).

    • Incubate for 30 minutes at room temperature.

    • Add a pre-determined concentration of forsklin (typically the EC₈₀, e.g., 1-10 µM) to all wells except the basal control wells.

    • Incubate for an additional 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for your chosen detection kit. This typically involves adding a lysis buffer followed by detection reagents.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a compatible microplate reader (e.g., an HTRF-capable reader).

Data Analysis and Interpretation:
  • Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve.

  • Normalize the data: Set the signal from the forskolin-only wells (no agonist) as 0% inhibition and the signal from the basal control wells (no forskolin, no agonist) as 100% inhibition.

  • Plot the percent inhibition against the logarithm of the agonist concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

CompoundRepresentative EC₅₀ (nM)NotesSource
MK-1903 12.9Full agonist, more potent than niacin.
Nicotinic Acid 51Endogenous ligand, serves as a standard positive control.

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the direct activation of G proteins by an agonist-bound GPCR. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation. This assay is particularly useful for confirming that the compound's activity is G protein-mediated and is typically performed using cell membrane preparations.

Materials:
  • Cell membranes prepared from cells overexpressing GPR109A

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • Guanosine Diphosphate (GDP)

  • [³⁵S]GTPγS (radioactive)

  • Test compound and positive control

  • Scintillation fluid and a microplate scintillation counter

Step-by-Step Methodology:
  • Reaction Setup: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), GDP (e.g., 10 µM final concentration), and serial dilutions of the test compound in assay buffer.

  • Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration) to all wells to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.

  • Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity retained on the filters using a microplate scintillation counter.

Data Analysis and Interpretation:
  • Determine basal binding (agonist-independent) from vehicle-treated wells and non-specific binding from wells containing a high concentration of non-labeled GTPγS.

  • Calculate the specific binding for each compound concentration.

  • Plot the specific [³⁵S]GTPγS binding (as a percentage of basal) against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ (maximal effect) for the agonist. This allows for the characterization of both potency and efficacy (full vs. partial agonism).[8][9][10]

Protocol 3: β-Arrestin Recruitment Assay

While GPR109A primarily signals through Gαi, like many GPCRs, it can also engage β-arrestin proteins, which mediate receptor desensitization and can initiate G protein-independent signaling cascades.[5][11] Investigating β-arrestin recruitment is crucial for understanding potential biased agonism, where a ligand preferentially activates one pathway over another.

Materials:
  • A cell line co-expressing GPR109A and a β-arrestin-based reporter system (e.g., DiscoverX PathHunter or similar enzyme fragment complementation assays).

  • Assay-specific reagents as per the manufacturer's instructions.

  • Test compound and positive control.

Step-by-Step Methodology:
  • Cell Seeding: Plate the engineered cells in the appropriate assay plates as recommended by the vendor.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plate for the recommended time (typically 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents provided with the assay kit. After a final incubation period, read the chemiluminescent or fluorescent signal on a plate reader.[11][12]

Data Analysis and Interpretation:
  • Normalize the data relative to a vehicle control.

  • Plot the normalized signal against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for β-arrestin recruitment.

  • By comparing the potency and efficacy (Eₘₐₓ) of a compound in the cAMP assay versus the β-arrestin assay, a "bias factor" can be calculated to quantify any preference for G protein or β-arrestin signaling pathways.[11][13]

Conclusion and Field-Proven Insights

The protocols outlined in this guide provide a robust framework for the biochemical and cellular characterization of this compound and other GPR109A agonists. A comprehensive analysis should always begin with the cAMP assay, as it measures the canonical and most direct downstream consequence of GPR109A activation. For deeper mechanistic insights, the GTPγS binding assay provides confirmation of G protein coupling, while the β-arrestin recruitment assay is essential for exploring the nuances of biased signaling. By employing these self-validating systems, researchers can confidently determine the potency, efficacy, and signaling profile of novel compounds targeting the niacin receptor, paving the way for further drug development and a deeper understanding of metabolic and inflammatory diseases.

References

  • Boatman, P. D., et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry, 55(8), 3644-3666. [Link]

  • Boatman, P. D., et al. (2012). Abstract of (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. Journal of Medicinal Chemistry. [Link]

  • Viatchenko-Karpinski, V., et al. (2022). Activation of microglial GPR109A alleviates thermal hyperalgesia in female lupus mice by suppressing IL-18 and glutamatergic synaptic activity. Journal of Neuroinflammation. [Link]

  • Chen, G., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Molecular Neuroscience. [Link]

  • Viatchenko-Karpinski, V., et al. (2022). Activation of microglial GPR109A alleviates thermal hyperalgesia in female lupus mice by suppressing IL-18 and glutamatergic synaptic activity. PubMed Central. [Link]

  • Graff, E. C., & Fang, H. (2016). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

  • BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. [Link]

  • Eurofins Discovery. (n.d.). GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based PAM cAMP LeadHunter Assay. Retrieved from [Link]

  • Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences. [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Conformational change in β-arrestin2 upon activation of GPR109A. Retrieved from [Link]

  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]

  • Bio-Techne. (n.d.). MK 1903 (4622) by Tocris. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. Retrieved from [Link]

  • Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Science Signaling. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Singh, N., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity. [Link]

  • DrugMAP. (n.d.). Details of the Drug. Retrieved from [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research. [Link]

  • ResearchGate. (2015). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

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Application Notes and Protocols for 6-(3,5-Dichlorophenyl)nicotinic acid: A Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive investigation of scientific literature and chemical databases reveals a significant lack of specific published data for 6-(3,5-Dichlorophenyl)nicotinic acid as a distinct research tool. The information available primarily pertains to more complex derivatives or the parent compound, nicotinic acid (niacin). This guide, therefore, addresses the available information on structurally related compounds and the parent molecule to provide a foundational understanding. Researchers interested in this compound should consider the following information as a starting point for their own investigations, with the understanding that the biological activities described may not be directly transferable.

Part 1: Analysis of Structurally Related Compounds

While direct information on this compound is not available, research on a more complex molecule containing the 3,5-dichlorophenyl and nicotinic acid moieties provides some context. A potent inhibitor of the LFA-1/ICAM interaction, 6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic acid , has been synthesized and characterized.[1][2] This compound demonstrates that the nicotinic acid scaffold can be functionalized to create potent inhibitors of specific biological targets.

Another related compound, 1,3-bis(3,5-dichlorophenyl)urea , has been investigated for its anti-cancer properties, showing inhibition of lung cancer progression. While structurally distinct from a nicotinic acid derivative, it highlights the biological activity associated with the 3,5-dichlorophenyl group.

Part 2: The Parent Compound - Nicotinic Acid (Niacin) as a Research Tool

Nicotinic acid, the foundational structure of the topic compound, is a well-studied molecule with a wide range of biological effects. It is a form of vitamin B3 and is used clinically to treat dyslipidemia.[3][4][5] Understanding the mechanisms of nicotinic acid can provide a basis for hypothesizing the potential activities of its derivatives.

Key Mechanisms of Action for Nicotinic Acid:
  • Lipid Metabolism: Nicotinic acid favorably alters plasma lipid profiles by reducing the synthesis of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol, and increasing high-density lipoprotein (HDL) cholesterol.[5][6][7] It directly inhibits diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis.[5][6]

  • GPR109A Receptor Agonism: Many of the effects of nicotinic acid are mediated through the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[3] This receptor is expressed in adipocytes and immune cells.

  • Anti-inflammatory and Immunomodulatory Effects: Beyond its role in lipid metabolism, nicotinic acid has demonstrated anti-inflammatory properties, partly through its action on immune cells via the GPR109A receptor.[8]

  • Cellular NAD+ Levels: Nicotinic acid serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling pathways.[7][9][10] Supplementation with nicotinic acid can elevate cellular NAD+ levels.[9][10]

Experimental Workflow: Investigating the Effects of Nicotinic Acid on Macrophage Migration

This protocol is adapted from studies on the effects of nicotinic acid on macrophage function and serves as an example of how a nicotinic acid derivative could be tested.[11]

experimental_workflow cluster_cell_culture Cell Culture & Preparation cluster_treatment Treatment Groups cluster_assay Migration Assay A RAW 264.7 Macrophage Culture B Cell Seeding in Boyden Chamber A->B C Control (Unstimulated) B->C Apply Treatments D oxLDL Treatment B->D Apply Treatments E oxLDL + Nicotinic Acid B->E Apply Treatments F Nicotinic Acid Alone B->F Apply Treatments G Incubation (4 hours) C->G D->G E->G F->G H Fixation and Staining G->H I Quantification of Migrated Cells H->I

Caption: Workflow for a macrophage migration assay.

Protocol: Macrophage Migration Assay (Boyden Chamber)
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend in serum-free media.

  • Assay Setup:

    • Add a chemoattractant (e.g., MCP-1) to the lower wells of a modified Boyden chamber.

    • Place the porous membrane over the lower wells.

    • Seed the prepared cells in the upper chamber.

  • Treatment: Add the test compounds to the upper chamber with the cells.

    • Control: Vehicle only.

    • oxLDL: To induce migratory arrest.

    • oxLDL + Test Compound: To assess reversal of migratory arrest.

    • Test Compound alone: To assess baseline effects on migration.

  • Incubation: Incubate the chamber at 37°C in a CO2 incubator for 4 hours.

  • Analysis:

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface.

    • Count the number of migrated cells in several high-power fields under a microscope.

Part 3: Potential Research Applications for this compound

Based on the structures of related compounds, several research avenues could be explored for this compound.

Hypothesized Signaling Pathway Modulation

The presence of the nicotinic acid backbone suggests potential interaction with pathways regulated by GPR109A.

signaling_pathway Compound 6-(3,5-Dichlorophenyl) nicotinic acid GPR109A GPR109A Compound->GPR109A Agonist? Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis

Caption: Hypothesized GPR109A signaling pathway.

Suggested In Vitro Assays:
Assay TypePurposeKey Parameters
Receptor Binding Assay To determine if the compound binds to GPR109A.Ki, IC50
cAMP Assay To measure the functional consequence of GPR109A binding (agonist/antagonist activity).EC50, Emax
Lipolysis Assay To assess the effect on fatty acid release from adipocytes.% Inhibition
Cell Viability/Cytotoxicity Assay To determine the compound's effect on cell survival in various cell lines (e.g., cancer cell lines).IC50
Enzyme Inhibition Assays To screen for inhibitory activity against relevant enzymes (e.g., DGAT2, LFA-1).IC50

Part 4: Synthesis and Physicochemical Properties

The synthesis of this compound is not explicitly described in the reviewed literature. However, related syntheses involve the coupling of a substituted nicotinic acid with other moieties.[1][2] For research purposes, custom synthesis would likely be required.

Predicted Physicochemical Properties (based on structure):

  • Appearance: Likely a white to off-white solid.

  • Solubility: Expected to have low aqueous solubility and be soluble in organic solvents like DMSO and methanol.

Protocol for Solubilization (General Procedure for Similar Compounds):
  • Stock Solution Preparation:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add an appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.

  • Working Solution Preparation:

    • For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration.

    • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Conclusion

While This compound is not a well-characterized research tool, its structure suggests potential biological activities related to those of nicotinic acid and other dichlorophenyl-containing compounds. The protocols and information provided here, based on these related molecules, offer a strategic framework for researchers to begin their own investigations into the properties and applications of this novel compound. All experimental work should be preceded by a thorough characterization of the synthesized compound and preliminary dose-response and cytotoxicity studies.

References

  • A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid, a Potent LFA-1/ICAM Inhibitor. ACS Publications. [Link]

  • A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]no. American Chemical Society. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. PubMed. [Link]

  • Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. PubMed. [Link]

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. National Institutes of Health. [Link]

  • Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. PubMed. [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. PubMed. [Link]

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. [Link]

  • Nicotinamide protects target cells from cell-mediated cytolysis. National Institutes of Health. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. PubMed. [Link]

  • Elevation of cellular NAD levels by nicotinic acid and involvement of nicotinic acid phosphoribosyltransferase in human cells. PubMed. [Link]

  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. MDPI. [Link]

  • Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. YouTube. [Link]

  • Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. National Institutes of Health. [Link]

  • Niacin reverses migratory macrophage foam cell arrest mediated by oxLDL in vitro. National Institutes of Health. [Link]

  • Mechanism of action of niacin. PubMed. [Link]

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Application Notes and Protocols for the Dissolution of 6-(3,5-Dichlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the dissolution of 6-(3,5-Dichlorophenyl)nicotinic acid, a compound of interest for researchers in drug discovery and development. Recognizing the challenges often associated with the solubility of aromatic carboxylic acids, this document outlines systematic approaches to achieve successful dissolution for a variety of downstream applications, including in vitro biological assays and synthetic chemistry. The protocols herein are grounded in the fundamental physicochemical principles governing the solubility of nicotinic acid derivatives, emphasizing the strategic use of pH modulation, co-solvents, and appropriate solvent selection. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and prepare solutions of this compound, ensuring experimental reproducibility and success.

Physicochemical Properties and Solubility Profile

Understanding the inherent physicochemical characteristics of this compound is paramount to developing effective dissolution protocols. As a derivative of nicotinic acid, its solubility is influenced by the presence of a carboxylic acid group, a pyridine ring, and a dichlorophenyl moiety.

The carboxylic acid group imparts a pH-dependent solubility profile.[1][] At pH values below its acid dissociation constant (pKa), the molecule will be predominantly in its neutral, less soluble form. Conversely, at pH values above the pKa, it will exist as its more soluble carboxylate salt. The dichlorophenyl group contributes to the molecule's hydrophobicity, which can limit its aqueous solubility.

While specific experimental solubility data for this compound is not extensively published, the principles governing the solubility of similar aromatic carboxylic acids provide a strong foundation for solvent selection.[1][3] Generally, such compounds exhibit limited solubility in water but are more soluble in organic solvents, particularly polar aprotic and polar protic solvents.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypeExpected SolubilityRationale & Considerations
WaterPolar ProticLowThe hydrophobic dichlorophenyl group limits aqueous solubility. Solubility is expected to be pH-dependent.
Phosphate-Buffered Saline (PBS)Aqueous BufferpH-dependentAt physiological pH (~7.4), the carboxylic acid will be partially deprotonated, leading to increased solubility compared to pure water.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is an excellent solvent for a wide range of organic compounds, including many carboxylic acids.[4][5]
EthanolPolar ProticModerate to HighEthanol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of carboxylic acids.
MethanolPolar ProticModerate to HighSimilar to ethanol, methanol is a good solvent for many organic acids.
N,N-Dimethylformamide (DMF)Polar AproticHighDMF is another powerful polar aprotic solvent suitable for dissolving many poorly soluble compounds.[4]
AcetonePolar AproticModerateAcetone can dissolve many organic compounds but may be less effective for highly crystalline solids.
Dichloromethane (DCM)NonpolarLowAs a nonpolar solvent, DCM is unlikely to be effective for dissolving a polar carboxylic acid.
HexanesNonpolarVery LowHexanes are highly nonpolar and are not suitable for dissolving this compound.

Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). As a standard laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.

Dissolution Protocols

The choice of dissolution protocol will be dictated by the intended downstream application. The following sections provide detailed, step-by-step methodologies for preparing solutions for both biological and chemical research.

Protocol for Preparing Stock Solutions for In Vitro Biological Assays

For most cell-based and biochemical assays, a concentrated stock solution in an organic solvent, typically DMSO, is prepared and subsequently diluted into the aqueous assay medium.

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Step-by-Step Methodology:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. Perform this step in a fume hood.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particulates. If the solution is not clear, proceed to the next step.

  • Sonication (Optional): Place the vial in a sonicator bath for 5-10 minutes to aid dissolution. Gentle warming (to no more than 37°C) can also be applied, but care should be taken to avoid degradation.

  • Final Inspection: Once the solution is clear, it is ready for use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Diagram 1: Workflow for Preparing a DMSO Stock Solution

G cluster_workflow DMSO Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex inspect1 4. Visual Inspection vortex->inspect1 sonicate 5. Sonicate (if needed) inspect1->sonicate Particulates present inspect2 6. Final Inspection inspect1->inspect2 Clear solution sonicate->inspect2 store 7. Aliquot and Store inspect2->store G cluster_ph_logic pH-Dependent Solubility low_ph Low pH (< pKa) neutral_form R-COOH (Low Solubility) low_ph->neutral_form Protonated high_ph High pH (> pKa) salt_form R-COO⁻ Na⁺ (High Solubility) high_ph->salt_form Deprotonated

Caption: Relationship between pH and solubility.

Protocol for Dissolution in Organic Solvents for Chemical Reactions

For use in organic synthesis, the choice of solvent will depend on the specific reaction conditions.

Objective: To dissolve this compound in an organic solvent for a chemical reaction.

Materials:

  • This compound (solid)

  • Anhydrous organic solvent (e.g., DMF, THF, Dioxane)

  • Reaction vessel with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line), if required

Step-by-Step Methodology:

  • Setup: Place a stir bar in a dry reaction vessel under an inert atmosphere if the reaction is sensitive to air or moisture.

  • Addition of Solid: Add the this compound to the reaction vessel.

  • Solvent Addition: Add the desired volume of the anhydrous organic solvent to the vessel.

  • Stirring and Heating: Begin stirring. If necessary, gently warm the mixture to aid dissolution. The appropriate temperature will be dictated by the reaction conditions.

  • Visual Confirmation: Ensure the compound is fully dissolved before proceeding with the addition of other reagents.

Troubleshooting Common Dissolution Issues

  • Precipitation upon Dilution of DMSO Stock in Aqueous Buffer: This is a common issue for hydrophobic compounds. To mitigate this, use a lower concentration stock solution, add the DMSO stock to the aqueous buffer while vortexing, or consider using a formulation with co-solvents like PEG-400 or Tween-80.

  • Incomplete Dissolution in Aqueous Solution with pH Adjustment: This may indicate that the pH is not sufficiently high. Ensure the pH is well above the estimated pKa. If solubility is still limited, the compound may have intrinsically low aqueous solubility even in its salt form.

  • Cloudiness or Precipitation Over Time: This can be due to instability of the solution or changes in temperature. Store solutions appropriately and use them within their stability window. For aqueous solutions, ensure the pH remains stable.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Madani, F., et al. (2018). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Polimery w Medycynie, 48(2), 99-104.
  • sfera - Unife. Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 132-137.
  • Al-kassas, R., et al. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Pharmaceutics, 15(7), 1969.
  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • Google Patents. (1964). Process for the separation of nicotinic and isonicotinic acid.
  • National Center for Biotechnology Information. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. [Link]

  • Google Patents. (2012).
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). [Link]

  • ResearchGate. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

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Application Notes & Protocols: Comprehensive Analytical Strategies for 6-(3,5-Dichlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of 6-(3,5-Dichlorophenyl)nicotinic acid. As a key intermediate or active pharmaceutical ingredient (API) in drug development, rigorous and validated analytical methods are imperative. This guide details protocols for High-Performance Liquid Chromatography (HPLC) for assay and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure robust and reliable results. All methodologies are presented with a focus on principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[1][2][3]

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core substituted with a 3,5-dichlorophenyl group at the 6-position. This substitution significantly influences its physicochemical properties, such as solubility, lipophilicity, and spectroscopic characteristics, which in turn dictate the optimal analytical strategies. Understanding these properties is the cornerstone of developing effective and efficient analytical methods.

The presence of the dichlorophenyl ring and the acidic carboxylic acid function makes this molecule amenable to a range of analytical techniques. The aromatic systems provide strong chromophores for UV detection, the carboxylic acid allows for pH-mediated retention tuning in reversed-phase chromatography, and the unique combination of atoms gives a distinct mass and NMR spectral fingerprint.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionRationale for Analytical Relevance
Molecular Formula C₁₂H₇Cl₂NO₂Determines the exact mass for mass spectrometry.
Molecular Weight 268.09 g/mol Essential for calculating concentrations and for mass spectrometry.
Structure A nicotinic acid backbone with a 3,5-dichlorophenyl substituent at the C6 position.The aromatic rings are strong UV chromophores, ideal for HPLC-UV detection. The acidic proton and distinct aromatic protons are key for NMR.
Appearance Expected to be a white to off-white crystalline powder.[4]Physical state informs sample handling and preparation procedures.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, DMSO.[5][6]Critical for selecting appropriate diluents for sample preparation and mobile phases for HPLC.
pKa Estimated ~3.5-4.5 (for the carboxylic acid).Governs the ionization state in solution. Buffering the HPLC mobile phase pH below the pKa will ensure the molecule is in its neutral, more retained form.
UV λmax Estimated ~260-280 nm.[7]Guides the selection of the optimal wavelength for detection in HPLC-UV to maximize sensitivity.

Assay and Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity and assay of pharmaceutical compounds. The method separates the target analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By controlling the mobile phase composition and pH, a robust separation can be achieved.

Rationale for Method Design
  • Column: A C18 column is selected for its versatility and strong hydrophobic retention of aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a wide range of components, from polar to nonpolar impurities.

  • pH Control: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group on the analyte, ensuring it is in a single, neutral form. This leads to better peak shape, improved retention, and reproducible results.

  • Detector: A UV detector set at the molecule's absorbance maximum provides excellent sensitivity and linearity for quantification.[7]

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL for assay analysis.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent (ACN/H2O) weigh->dissolve dilute Dilute to Working Conc. (0.1 mg/mL) dissolve->dilute inject Inject 10 µL onto C18 Column dilute->inject separate Gradient Elution (ACN/H2O + 0.1% FA) inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) and Assay vs. Standard integrate->calculate

Caption: HPLC workflow for purity and assay analysis.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the high specificity and sensitivity of mass spectrometry. It provides unequivocal confirmation of the analyte's identity by measuring its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is the preferred technique for this molecule as it is a gentle ionization method suitable for polar, acidic compounds.

Rationale for Method Design
  • Ionization Mode: ESI in positive mode will protonate the pyridine nitrogen ([M+H]⁺), while negative mode will deprotonate the carboxylic acid ([M-H]⁻). Both are viable, but positive mode often provides a stable and strong signal for nitrogen-containing heterocycles.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass spectrometry (HRMS), allowing for the determination of the exact mass and elemental composition, further solidifying identity. A quadrupole can be used for nominal mass confirmation.[8]

Detailed LC-MS Protocol

Instrumentation:

  • HPLC system coupled to a mass spectrometer with an ESI source.

LC Conditions:

  • Use the same HPLC conditions as described in Section 2.2 to ensure retention time correlation.

MS Conditions:

Parameter Condition
Ionization Mode ESI, Positive
Expected Ion [M+H]⁺ m/z 268.98 (for C₁₂H₈Cl₂NO₂⁺)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Flow 600 L/hr

| Scan Range | m/z 100-500 |

Expected Result: The primary peak in the HPLC chromatogram should produce a mass spectrum with a dominant ion at m/z 268.98. The characteristic isotopic pattern of two chlorine atoms (a cluster of peaks with ~2:3:1 ratio for M, M+2, M+4) must be observed, providing definitive confirmation.

Structural Elucidation by NMR Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of chemical structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.

Rationale and Expected Spectra
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it will solubilize the compound and its labile carboxylic acid proton will be observable.

  • ¹H NMR: The spectrum is expected to be complex in the aromatic region (7.5-9.0 ppm). The protons on the pyridine ring will appear as distinct multiplets, and the protons on the dichlorophenyl ring will show their own characteristic splitting patterns.[9][10][11] The acidic proton of the carboxylic acid will likely appear as a broad singlet at a very downfield shift (>12 ppm).

  • ¹³C NMR: The spectrum will show 12 distinct carbon signals (unless there is accidental overlap). The carbonyl carbon of the acid will be the most downfield (~165-175 ppm), followed by the aromatic carbons.

Detailed NMR Protocol

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

Experiment Key Parameters
¹H NMR 16-32 scans, spectral width 0-16 ppm

| ¹³C NMR | 1024-2048 scans, spectral width 0-220 ppm |

Method Validation Strategy

Any analytical method used for quality control in a regulatory environment must be validated to prove its suitability for the intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][2][3][12]

Table 2: ICH Q2(R1) Validation Parameters for the HPLC Assay Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities and degradants.Peak purity analysis (PDA), separation from known impurities, and analysis of forced degradation samples.
Linearity To demonstrate a proportional relationship between concentration and detector response.R² ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery from spiked placebo or by standard addition.
Precision To measure the variability of the method (repeatability and intermediate precision).RSD ≤ 2.0% for multiple preparations and injections.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Consistent results when altering flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).
Forced Degradation Study Workflow

To establish specificity and stability-indicating properties of the HPLC method, forced degradation studies are essential.

Forced_Degradation cluster_stress Stress Conditions start This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox thermal Thermal (80°C, Solid State) start->thermal photo Photolytic (ICH Q1B Light) start->photo analyze Analyze all samples by validated HPLC-PDA method acid->analyze base->analyze ox->analyze thermal->analyze photo->analyze evaluate Evaluate Results: - Purity / Assay - Peak Purity of Analyte - Mass Balance analyze->evaluate

Caption: Workflow for a forced degradation study.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The RP-HPLC method is suitable for routine quality control, providing reliable data on purity and assay. LC-MS serves as an indispensable tool for identity confirmation, while NMR spectroscopy offers complete structural verification. For regulatory submissions, these methods must be fully validated according to ICH guidelines to ensure data integrity and product quality.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available from: [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Human Metabolome Database. Available from: [Link]

  • Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Available from: [Link]

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. University of Nebraska. Available from: [Link]

  • Nicotinic Acid. PubChem. Available from: [Link]

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Application Notes & Protocols: Characterization of 6-(3,5-Dichlorophenyl)nicotinic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent for treating dyslipidemia.[1][2][3] Its pharmacological effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][4] GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and various immune cells, including macrophages.[5][6] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and VLDL, which ultimately lowers LDL cholesterol.[7][8]

Beyond its role in lipid metabolism, GPR109A activation has demonstrated significant anti-inflammatory and tumor-suppressive functions, particularly in the colon and retina.[9][10][11] Ligand-induced GPR109A signaling can suppress inflammatory pathways, such as NF-κB activation, positioning the receptor as an attractive target for inflammatory bowel disease, atherosclerosis, and diabetic retinopathy.[4][10][11]

6-(3,5-Dichlorophenyl)nicotinic acid is a synthetic analog of nicotinic acid. The introduction of the bulky, lipophilic 3,5-dichlorophenyl group at the 6-position of the pyridine ring is hypothesized to modulate the compound's potency, selectivity, and pharmacokinetic properties compared to the parent molecule. This guide provides a comprehensive framework and detailed protocols for the initial characterization of this novel compound, focusing on its synthesis, receptor binding, functional activity at GPR109A, and its potential downstream anti-inflammatory effects.

Part 1: Chemical Synthesis

A plausible and efficient synthesis of this compound can be achieved via a Suzuki coupling reaction. This common cross-coupling method is well-suited for creating carbon-carbon bonds between aromatic rings.

Proposed Synthetic Workflow

cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Saponification A 6-Chloronicotinic acid B Methyl 6-chloronicotinate A->B SOCl2, Methanol D Methyl 6-(3,5-dichlorophenyl)nicotinate B->D Pd(PPh3)4, K2CO3, Dioxane/H2O C 3,5-Dichlorophenylboronic acid C->D E This compound D->E LiOH, THF/H2O

Caption: Proposed Suzuki coupling route for synthesis.

Protocol 1: Synthesis of this compound

Objective: To synthesize the target compound from commercially available starting materials.

Materials:

  • 6-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • 3,5-Dichlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Methodology:

  • Step 1: Esterification of 6-Chloronicotinic acid a. Suspend 6-chloronicotinic acid (1.0 eq) in anhydrous methanol. b. Cool the mixture to 0°C in an ice bath. c. Add thionyl chloride (1.2 eq) dropwise. d. Allow the reaction to warm to room temperature and then reflux for 4 hours. e. Monitor reaction completion by TLC. f. Remove the solvent under reduced pressure. Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. g. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield methyl 6-chloronicotinate.

  • Step 2: Suzuki Coupling a. To a flask, add methyl 6-chloronicotinate (1.0 eq), 3,5-dichlorophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). b. Purge the flask with argon. c. Add a degassed mixture of 1,4-dioxane and water (4:1). d. Heat the reaction mixture to 90°C and stir for 12-16 hours. e. Monitor reaction completion by LC-MS. f. After cooling, dilute the mixture with water and extract with ethyl acetate. g. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. h. Purify the crude product by column chromatography to obtain methyl 6-(3,5-dichlorophenyl)nicotinate.

  • Step 3: Saponification a. Dissolve the purified ester from Step 2 in a mixture of THF and water (3:1). b. Add lithium hydroxide (1.5 eq) and stir at room temperature for 6 hours. c. Monitor the hydrolysis by TLC. d. Remove the THF under reduced pressure. e. Acidify the remaining aqueous solution to pH 3-4 with 1M HCl. f. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Part 2: Biological Characterization - In Vitro Assays

A tiered approach should be used to characterize the pharmacological profile of the synthesized compound. The primary focus is to determine its affinity and functional activity at the GPR109A receptor.

cluster_workflow In Vitro Characterization Workflow Start Synthesized Compound Assay1 Radioligand Binding Assay (Determine Affinity: Ki) Start->Assay1 Assay2 cAMP Functional Assay (Determine Potency: EC50) Assay1->Assay2 If binding confirmed Assay3 NF-κB Reporter Assay (Assess Anti-inflammatory Activity) Assay2->Assay3 If agonist activity confirmed End Candidate Profile Assay3->End Ligand GPR109A Agonist (e.g., Nicotinic Acid) Receptor GPR109A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Inhibition of Lipolysis, Suppression of NF-kB) PKA->Downstream

Caption: GPR109A signaling pathway via Gi coupling.

Part 3: Data Presentation and Interpretation

Data from the in vitro assays should be compiled to build a pharmacological profile of the compound.

ParameterDescriptionExpected Result for Active Compound
Kᵢ (nM) Binding Affinity: Concentration of the compound that occupies 50% of the GPR109A receptors at equilibrium. Determined from the radioligand binding assay.A low nanomolar value indicates high binding affinity.
EC₅₀ (nM) Functional Potency: Concentration of the compound that produces 50% of its maximal response. Determined from the cAMP functional assay.A low nanomolar value indicates high potency as an agonist.
Eₘₐₓ (%) Efficacy: The maximum response produced by the compound, relative to a reference full agonist (e.g., nicotinic acid).A value near 100% indicates a full agonist. A lower value indicates a partial agonist.

References

  • Li, G., et al. (2010). A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid, a Potent LFA-1/ICAM Inhibitor. Organic Process Research & Development, 14(4), 843–846. [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-2217. [Link]

  • Knowles, H. J., et al. (2011). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. The Journal of Biological Chemistry, 286(47), 41183-41191. [Link]

  • Bodor, E. T., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14893. [Link]

  • Boden, G. (2011). Nicotinic acid: pharmacological effects and mechanisms of action. Current Atherosclerosis Reports, 13(1), 44-51. [Link]

  • Wikipedia contributors. (2026). Nicotinic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 163(8), 1588-1602. [Link]

  • Wu, J., & Sinning, I. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Endocrinology & Metabolism, 22(7), 260-267. [Link]

  • Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. (2019). YouTube. [Link]

  • Liu, X., et al. (2022). Study on the Regulatory Mechanism of Niacin Combined with B. animalis F1-7 in Alleviating Alcoholic Fatty Liver Disease by Up-Regulating GPR109A. Foods, 11(19), 3097. [Link]

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Application Notes and Protocols: Investigating 6-(3,5-Dichlorophenyl)nicotinic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A Novel Nicotinic Acid Analog for Metabolic Research

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with profound effects on lipid metabolism.[1][2][3] It is known to lower triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[1][2][4] The introduction of a 3,5-dichlorophenyl moiety at the 6-position of the nicotinic acid scaffold, creating 6-(3,5-Dichlorophenyl)nicotinic acid, presents a novel chemical entity with the potential for unique metabolic activities. The dichlorophenyl group can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which may influence its potency, selectivity, and pharmacokinetic profile compared to the parent nicotinic acid molecule.

These structural modifications warrant a thorough investigation into the compound's effects on metabolic pathways. This guide provides a comprehensive framework for researchers to explore the therapeutic potential of this compound in metabolic research, from initial in vitro characterization to in vivo validation.

II. Mechanistic Hypotheses: Building on the Foundation of Nicotinic Acid

The primary mechanism of action for nicotinic acid involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][5] This receptor is highly expressed in adipocytes and immune cells.[1] Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent suppression of hormone-sensitive lipase activity.[6] This reduces the release of free fatty acids (FFAs) from adipose tissue, thereby decreasing the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL).[5][6]

Furthermore, nicotinic acid has direct effects on the liver, where it inhibits diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[1][5][7] This contributes to reduced VLDL secretion. Nicotinic acid also increases HDL levels, in part by reducing the hepatic catabolism of apolipoprotein A-I (apoA-I), a major component of HDL.[1][8]

Given this background, a primary hypothesis for this compound is that it may act as a modulator of GPR109A with altered potency or selectivity. The dichlorophenyl group could enhance binding affinity or alter downstream signaling pathways. Additionally, it is plausible that this analog may exhibit novel, GPR109A-independent mechanisms of action.

Signaling Pathway: Hypothesized Action of this compound

Nicotinic_Acid_Pathway cluster_adipocyte Adipocyte cluster_hepatocyte Hepatocyte Compound This compound GPR109A GPR109A (HCA2) Compound->GPR109A Binds and Activates (?) AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA_release FFA Release TG->FFA_release FFA_liver Free Fatty Acids (from circulation) FFA_release->FFA_liver Transport via Albumin TG_synthesis Triglyceride Synthesis FFA_liver->TG_synthesis DGAT2 DGAT2 DGAT2->TG_synthesis Catalyzes VLDL VLDL Secretion TG_synthesis->VLDL Compound_liver This compound Compound_liver->DGAT2 Inhibits (?)

Caption: Hypothesized mechanism of this compound in adipocytes and hepatocytes.

III. In Vitro Characterization: Cellular Assays and Mechanistic Studies

The initial evaluation of this compound should be conducted in relevant cell-based models to determine its biological activity and elucidate its mechanism of action.

Protocol 1: GPR109A Receptor Activation Assay

Objective: To determine if this compound activates GPR109A and to quantify its potency (EC50).

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

  • Forskolin.

  • This compound.

  • Nicotinic acid (positive control).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Culture GPR109A-expressing cells according to standard protocols.

  • Cell Plating: Seed cells into a 384-well white opaque plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and nicotinic acid in assay buffer.

  • Assay: a. Remove culture medium from the cells and add the compound dilutions. b. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. c. Incubate for 30 minutes at room temperature. d. Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

Objective: To assess the effect of this compound on lipolysis in a relevant adipocyte model.

Materials:

  • Differentiated 3T3-L1 adipocytes.

  • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis).

  • Glycerol or Free Fatty Acid Assay Kit.

  • This compound.

  • Nicotinic acid.

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • Treatment: a. Wash the differentiated adipocytes with serum-free medium. b. Pre-incubate the cells with various concentrations of this compound or nicotinic acid for 1 hour. c. Stimulate lipolysis by adding isoproterenol to the medium. d. Incubate for 2-4 hours.

  • Measurement of Lipolysis: Collect the culture medium and measure the concentration of glycerol or FFAs released into the medium using a commercial assay kit.

  • Data Analysis: Normalize the data to the amount of cellular protein. Plot the inhibition of lipolysis against the log concentration of the compound to determine the IC50 value.

Protocol 3: Fatty Acid Oxidation in Primary Hepatocytes

Objective: To determine if this compound affects fatty acid oxidation in primary hepatocytes.

Materials:

  • Freshly isolated primary hepatocytes from mice or rats.[9]

  • [1-14C]-palmitic acid.

  • Fatty acid-free BSA.

  • Perchloric acid.[10]

  • Scintillation fluid and counter.[9]

  • This compound.

Procedure:

  • Hepatocyte Isolation: Isolate primary hepatocytes using a collagenase perfusion method.

  • Substrate Preparation: Prepare a solution of [1-14C]-palmitic acid complexed to fatty acid-free BSA.

  • Assay: a. Incubate the hepatocytes with various concentrations of this compound for a predetermined time. b. Add the [1-14C]-palmitic acid-BSA complex to the cells and incubate for 1-2 hours. c. Stop the reaction by adding perchloric acid. d. Separate the acid-soluble metabolites (which include the products of β-oxidation) from the unoxidized palmitate.

  • Measurement: Quantify the radioactivity in the acid-soluble fraction using a scintillation counter.

  • Data Analysis: Express fatty acid oxidation as nmol of palmitate oxidized per mg of protein per hour.

IV. In Vivo Evaluation: Animal Models of Metabolic Disease

Following promising in vitro results, the efficacy of this compound should be evaluated in relevant animal models of dyslipidemia and metabolic syndrome.

Experimental Workflow: In Vivo Efficacy Study

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., C57BL/6J on high-fat diet) Acclimatization Acclimatization (1-2 weeks) Animal_Model->Acclimatization Baseline Baseline Measurements (Body weight, blood glucose, lipids) Acclimatization->Baseline Randomization Randomize into Groups (Vehicle, Compound, Positive Control) Baseline->Randomization Dosing Daily Dosing (e.g., oral gavage for 4-8 weeks) Randomization->Dosing Monitoring Weekly Monitoring (Body weight, food intake) Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Monitoring->OGTT Blood_Collection Terminal Blood Collection (Plasma lipids, insulin, etc.) OGTT->Blood_Collection Tissue_Harvest Tissue Harvest (Liver, adipose tissue, muscle) Blood_Collection->Tissue_Harvest Analysis Biochemical & Histological Analysis Tissue_Harvest->Analysis

Caption: A typical experimental workflow for evaluating a metabolic compound in vivo.

Protocol 4: High-Fat Diet-Induced Obese Mouse Model

Objective: To evaluate the effects of this compound on body weight, glucose homeostasis, and plasma lipids in a diet-induced model of obesity and insulin resistance.

Animals:

  • Male C57BL/6J mice, 6-8 weeks old.

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, dyslipidemia, and insulin resistance.

  • Treatment Groups:

    • Group 1: HFD + Vehicle (e.g., 0.5% carboxymethylcellulose).

    • Group 2: HFD + this compound (dose range to be determined by preliminary studies).

    • Group 3: HFD + Nicotinic acid (positive control).

    • Group 4: Chow-fed control + Vehicle.

  • Dosing: Administer the compounds daily via oral gavage for 4-8 weeks.

  • Monitoring:

    • Measure body weight and food intake weekly.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) near the end of the study.

  • Terminal Procedures:

    • Collect blood via cardiac puncture for analysis of plasma triglycerides, total cholesterol, HDL-C, LDL-C, FFAs, insulin, and glucose.

    • Harvest liver, epididymal white adipose tissue (eWAT), and skeletal muscle for weight, histology (H&E staining for lipid accumulation), and gene expression analysis (RT-qPCR for markers of lipid metabolism and inflammation).

Data Presentation: Expected Outcomes

The following table summarizes the expected parameters to be measured and the potential beneficial effects of an active compound.

ParameterMeasurementExpected Beneficial Effect
Body Weight Weekly measurementReduction or prevention of HFD-induced weight gain
Plasma Lipids Triglycerides, Total Cholesterol, LDL-C, HDL-CDecrease in TG, TC, LDL-C; Increase in HDL-C
Glucose Homeostasis Fasting glucose, fasting insulin, OGTT, ITTImproved glucose tolerance and insulin sensitivity
Liver Health Liver weight, liver triglycerides, H&E stainingReduction in hepatomegaly and hepatic steatosis
Adipose Tissue eWAT weight, adipocyte sizeReduction in adiposity and adipocyte hypertrophy

V. Concluding Remarks

The application of this compound in metabolic research holds considerable promise. By systematically employing the in vitro and in vivo protocols outlined in this guide, researchers can thoroughly characterize its biological activity, elucidate its mechanism of action, and assess its therapeutic potential for treating metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes. The structural novelty of this compound warrants a comprehensive investigation to unlock its full potential as a next-generation metabolic modulator.

References

  • Niacin exacerbates β cell lipotoxicity in diet-induced obesity mice through upregulation of GPR109A and PPARγ2: Inhibition by incretin drugs. ResearchGate. Available at: [Link]

  • Mechanism of action of niacin. PubMed. Available at: [Link]

  • Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. YouTube. Available at: [Link]

  • Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. PubMed. Available at: [Link]

  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. Available at: [Link]

  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. PMC - NIH. Available at: [Link]

  • Nicotinamide supplementation induces detrimental metabolic and epigenetic changes in developing rats. PubMed. Available at: [Link]

  • Impact of Dietary Niacin on Metabolic Dysfunction-Associated Steatotic Liver Disease in Mediterranean Subjects: A Population-Based Study. MDPI. Available at: [Link]

  • Nicotinic acid as a lipid-modifying drug--a review. PubMed. Available at: [Link]

  • Nicotinic acid. Wikipedia. Available at: [Link]

  • Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. AACR Publications. Available at: [Link]

  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. JoVE. Available at: [Link]

  • Recent advances in niacin and lipid metabolism. ResearchGate. Available at: [Link]

  • Neuroprotective Effects of Nicotinamide (Vitamin B 3 ) on Neurodegeneration in Diabetic Rat Retinas. MDPI. Available at: [Link]

  • Niacin, N-3 Fatty Acids and Insulin Resistance. ClinicalTrials.gov. Available at: [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]

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Application Notes & Protocols: A Framework for the Pharmacological Characterization of 6-(3,5-Dichlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent for dyslipidemia, primarily acting through the G-protein coupled receptor GPR109A (HCAR2).[1][2] Its clinical utility, however, is often limited by side effects such as cutaneous flushing.[1] The development of novel nicotinic acid derivatives aims to improve the therapeutic window by enhancing potency, selectivity, or biasing signaling pathways. This document provides a comprehensive experimental framework for the pharmacological characterization of a novel nicotinic acid derivative, using 6-(3,5-Dichlorophenyl)nicotinic acid as an exemplary compound. The protocols herein are designed as a self-validating cascade, moving from initial target engagement and functional activity to characterization in physiologically relevant cellular systems.

Introduction: The Rationale for Novel GPR109A Agonists

Nicotinic acid's therapeutic effects are largely mediated by the activation of GPR109A, a Gi-coupled receptor highly expressed in adipocytes and various immune cells, including macrophages.[3][4] Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent inhibition of lipolysis.[4][5] This reduction in free fatty acid flux to the liver is a key mechanism behind its ability to lower triglycerides and VLDL.[2] In immune cells, GPR109A activation exerts anti-inflammatory effects, adding to its therapeutic potential in atherosclerosis, which is now understood as a chronic inflammatory disease.[6][7]

The compound this compound represents a structural analog of nicotinic acid. The rationale for the dichlorophenyl substitution is to explore how modifying the electronic and steric properties of the nicotinic acid core can influence receptor affinity, potency, and potentially downstream signaling pathways. This guide outlines the essential experiments required to build a comprehensive pharmacological profile for such a novel compound.

Part 1: Primary Target Engagement and Functional Activity

The foundational step in characterizing any new compound is to confirm its activity at the intended molecular target and quantify its potency. Since GPR109A is a Gi-coupled receptor, its activation results in the inhibition of adenylyl cyclase, which can be measured as a decrease in intracellular cAMP levels.[4]

Logical Framework: Why Start with a cAMP Assay?

A recombinant cell line overexpressing only the target of interest (GPR109A) provides the cleanest system to confirm direct functional activity. By stimulating adenylyl cyclase with an agent like forskolin, we create an artificially high level of cAMP. This establishes a robust assay window to measure the inhibitory effect of a Gi-coupled receptor agonist. A potent, dose-dependent decrease in cAMP is the hallmark of a GPR109A agonist.

Protocol 1.1: GPR109A-Mediated cAMP Inhibition Assay

This protocol describes a method to determine the potency (EC50) of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in HEK293 cells stably expressing human GPR109A.

Materials:

  • HEK293 cells stably transfected with human GPR109A (HEK-GPR109A)

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • Forskolin (FSK)

  • This compound (Test Compound) and Nicotinic Acid (Positive Control)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor)[8][9]

  • White, opaque 384-well microplates

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-GPR109A cells to ~80-90% confluency. Harvest cells gently and resuspend in Assay Buffer. Perform a cell count and adjust the density to the optimal level determined during assay development (e.g., 2,500 cells/well).[8]

  • Compound Plating: Prepare serial dilutions of the Test Compound and Nicotinic Acid in Stimulation Buffer. A typical concentration range would be 10 µM to 1 pM. Add 5 µL of the diluted compounds to the 384-well plate. Include "vehicle only" wells for control.

  • Cell Dispensing: Dispense 5 µL of the cell suspension into each well of the 384-well plate containing the compounds.

  • Forskolin Stimulation: Prepare a solution of Forskolin in Stimulation Buffer at 2x the final desired concentration (e.g., 10 µM for a final concentration of 5 µM). Add 10 µL of this solution to all wells except for the "basal" control wells (which receive 10 µL of Stimulation Buffer only).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.[10][11]

  • Data Analysis: Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.

Part 2: Cellular Pharmacology in Physiologically Relevant Systems

After confirming on-target activity, the next critical step is to validate the compound's function in cell types that endogenously express the receptor and are central to its therapeutic mechanism. For a GPR109A agonist, this involves assays for anti-lipolysis in adipocytes and anti-inflammatory activity in macrophages.

Protocol 2.1: Anti-Lipolysis Assay in Differentiated Adipocytes

This assay measures the ability of the test compound to inhibit stimulated lipolysis in adipocytes, a key physiological function of GPR109A activation.[3] Lipolysis is quantified by measuring the amount of glycerol released into the culture medium.[12][13]

Materials:

  • 3T3-L1 preadipocytes and differentiation reagents (dexamethasone, IBMX, insulin)

  • Assay Buffer: Phenol red-free DMEM with 2% fatty-acid-free BSA

  • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

  • Glycerol quantification kit (colorimetric)[14][15]

Step-by-Step Methodology:

  • Adipocyte Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 24-well plates. This process typically takes 8-12 days, and mature adipocytes will be visibly filled with lipid droplets.[12]

  • Pre-incubation: Wash the mature adipocytes twice with warm PBS. Add 400 µL of Assay Buffer containing serial dilutions of the Test Compound or Nicotinic Acid (Positive Control). Include a vehicle control. Incubate for 30 minutes at 37°C.

  • Stimulation: Add 100 µL of Assay Buffer containing Isoproterenol to a final concentration of 10 µM to all wells, except for the "basal" control wells.

  • Lipolysis Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection: Carefully collect 100 µL of the supernatant (media) from each well for glycerol analysis.

  • Glycerol Quantification: Measure the glycerol concentration in the collected samples using a commercial colorimetric assay kit, following the manufacturer's instructions.[13]

  • Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the curve to determine the IC50 value.

Protocol 2.2: Anti-Inflammatory Assay in Macrophages

This protocol assesses the compound's ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from macrophages stimulated with lipopolysaccharide (LPS).[16]

Materials:

  • RAW 264.7 or J774A.1 macrophage cell lines

  • Complete RPMI 1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA kit[17]

Step-by-Step Methodology:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium. Add 100 µL of fresh medium containing serial dilutions of the Test Compound or a known anti-inflammatory agent (e.g., dexamethasone) as a positive control. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to a final concentration of 100 ng/mL to all wells except the "unstimulated" control.[16][18]

  • Incubation: Incubate the plate for 16-18 hours at 37°C to allow for cytokine production and release.[16]

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully collect the supernatant for cytokine analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's protocol.[19][20]

  • Data Analysis: Calculate the percentage inhibition of LPS-stimulated TNF-α production for each compound concentration. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the described protocols should be summarized for clear comparison.

Assay Cell System Parameter Measured Hypothetical Result: Nicotinic Acid Hypothetical Result: this compound
cAMP Inhibition HEK-GPR109AEC50 (nM)35085
Anti-Lipolysis Differentiated 3T3-L1IC50 (nM)420110
Anti-Inflammatory RAW 264.7 MacrophagesIC50 (nM)600250

Interpretation: In this hypothetical example, the dichlorophenyl derivative shows significantly higher potency across all assays compared to the parent compound, nicotinic acid. This suggests that the structural modification was successful in enhancing the compound's interaction with the GPR109A receptor, leading to improved functional activity.

Mandatory Visualizations

Signaling Pathway Diagram

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Inactivates PKA by binding PKA_active PKA (active) cAMP->PKA_active Prevents Activation Response Cellular Response (e.g., ↓ Lipolysis) PKA_active->Response Phosphorylates Targets Agonist Agonist (e.g., Nicotinic Acid) Agonist->GPR109A Binds

Caption: GPR109A signaling cascade initiated by agonist binding.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro Part 1: In Vitro Characterization cluster_cellular Part 2: Cellular Pharmacology cluster_selectivity Part 3: Selectivity & Safety cAMP Protocol 1.1: cAMP Inhibition Assay (HEK-GPR109A cells) Potency Determine EC50 (On-Target Potency) cAMP->Potency Lipolysis Protocol 2.1: Anti-Lipolysis Assay (Adipocytes) Potency->Lipolysis Physio_Effect Confirm Physiological Relevance (IC50) Lipolysis->Physio_Effect Inflammation Protocol 2.2: Anti-Inflammatory Assay (Macrophages) Inflammation->Physio_Effect Screening Off-Target Screening (GPCR Panel) Physio_Effect->Screening Profile Establish Selectivity & Safety Profile Screening->Profile Safety Safety Profiling (e.g., hERG) Safety->Profile

Caption: Stepwise workflow for characterizing a novel GPR109A agonist.

Part 3: Selectivity and Off-Target Profiling

Trustworthiness through Validation: A potent compound is only a viable candidate if it is also selective. The 3,5-dichlorophenyl moiety could introduce unforeseen interactions with other receptors. Therefore, a crucial part of the characterization is to assess selectivity.

Recommended Approach:

  • Broad GPCR Panel Screening: It is standard practice to screen the compound against a panel of common GPCRs and other targets at a fixed concentration (e.g., 1 or 10 µM). Commercial services (e.g., Eurofins DiscoverX SafetyScreen) provide an efficient way to do this.[21] Any significant activity ("hits") should be followed up with full dose-response curves to determine potency at the off-target.

  • hERG Channel Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. Therefore, assessing the compound's activity at the hERG channel is a mandatory safety and regulatory step.

A successful candidate will exhibit high potency at GPR109A with a significant window (ideally >100-fold) of inactivity at other receptors.

Conclusion

This application note provides a logical, stepwise, and robust framework for the preclinical pharmacological characterization of novel nicotinic acid derivatives, exemplified by this compound. By systematically progressing from on-target functional activity in a recombinant system to mechanism-relevant assays in physiological cell models, researchers can build a comprehensive data package. This structured approach, incorporating essential controls and culminating in selectivity profiling, ensures the scientific integrity required to identify promising new therapeutic candidates targeting the GPR109A receptor.

References

  • JoVE. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. JoVE (Journal of Visualized Experiments). [Link]

  • Metabolic Insights. GPR109A (Niacin Receptor) - Pathway Map. [Link]

  • National Center for Biotechnology Information (PMC). (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. [Link]

  • National Center for Biotechnology Information (PMC). Macrophage Inflammatory Assay. [Link]

  • National Center for Biotechnology Information (PMC). (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. [Link]

  • Drugs.com. List of Nicotinic acid derivatives. [Link]

  • National Center for Biotechnology Information (PMC). (2008). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. [Link]

  • MDPI. (2022). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. [Link]

  • National Center for Biotechnology Information (PubMed). (2022). Protocol for assessing ex vivo lipolysis of murine adipose tissue. [Link]

  • National Center for Biotechnology Information (PMC). (2014). GPR109A and Vascular Inflammation. [Link]

  • Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • Pharmaoffer.com. Nicotinic acid derivatives API Manufacturers. [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]

  • National Center for Biotechnology Information (PubMed). (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link]

  • National Center for Biotechnology Information (NCBI). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • Zen-Bio, Inc. (2008). ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. [Link]

  • National Center for Biotechnology Information (PubMed). (2007). Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

  • Zen-Bio, Inc. Human Adipocyte Lipolysis Assay Kit. [Link]

  • National Center for Biotechnology Information (PMC). (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. [Link]

  • YouTube. (2020). Eurofins DiscoverX GPCR Assays. [Link]

  • National Center for Biotechnology Information (PMC). (2000). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. [Link]

  • Spandidos Publications. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. [Link]

  • MDPI. (2016). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • National Center for Biotechnology Information (PubMed). (2008). Mechanism of action of niacin. [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

  • National Center for Biotechnology Information (PubMed). (2012). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • MDPI. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Vitamin B3 - StatPearls. [Link]

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Application Notes and Protocols: 6-(3,5-Dichlorophenyl)nicotinic acid for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(3,5-Dichlorophenyl)nicotinic acid is a potent and selective synthetic agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] This receptor is endogenously activated by nicotinic acid (niacin, Vitamin B3) and the ketone body β-hydroxybutyrate.[2][3] GPR109A is predominantly expressed in adipocytes and various immune cells, including monocytes and macrophages, making it a critical target in metabolic and inflammatory research.[1][2][4] Activation of GPR109A initiates a Gi-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This mechanism underlies the well-documented anti-lipolytic effects of niacin in adipose tissue and its anti-inflammatory properties in immune cells.[3][5][6] Due to its enhanced potency and selectivity over endogenous ligands, this compound serves as an invaluable pharmacological tool for elucidating the nuanced roles of GPR109A signaling in various cellular contexts.

Mechanism of Action: GPR109A Signaling

The binding of this compound to GPR109A on the cell surface triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric Gi protein.[3] The activated Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, thereby reducing the synthesis of cAMP from ATP. Decreased cAMP levels lead to reduced activation of Protein Kinase A (PKA). In adipocytes, this cascade results in the decreased phosphorylation and inactivation of hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis, ultimately inhibiting lipolysis.[7] In immune cells, the modulation of cAMP and other downstream pathways can suppress the activation of pro-inflammatory transcription factors like NF-κB, leading to reduced production of inflammatory cytokines such as TNF-α and IL-6.[2][8][9]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GPR109A GPR109A (HCA2) Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts AC->cAMP Inhibited Production Ligand 6-(3,5-Dichlorophenyl) nicotinic acid Ligand->GPR109A Binds Gi->AC Inhibits Gi->AC PKA PKA cAMP->PKA Activates Lipolysis Lipolysis (Adipocytes) PKA->Lipolysis Promotes Inflammation Inflammation (Immune Cells) PKA->Inflammation Promotes ATP ATP ATP->AC Lipolysis_Workflow A Seed 3T3-L1 Preadipocytes B Grow to Confluence A->B C Induce Differentiation (Day 2-4) B->C D Mature Adipocytes (Day 8-10) C->D E Wash & Pre-incubate in KRBH Buffer D->E F Add 6-(3,5-Dichlorophenyl) nicotinic acid E->F G Induce Lipolysis (Isoproterenol) F->G H Collect Supernatant G->H I Measure Glycerol Release H->I J Normalize to Protein I->J

Caption: Experimental workflow for the in vitro anti-lipolysis assay.

Protocol 2: Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the assessment of the anti-inflammatory effects of this compound by measuring cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with high glucose and L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Seeding:

    • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Prepare various concentrations of this compound in culture medium.

    • Remove the old medium from the cells and add the compound solutions.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Inflammatory Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubate the plate for 18-24 hours at 37°C.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate briefly to pellet any detached cells.

    • Carefully collect the culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer’s protocols. [2][9]

Inflammation_Workflow A Seed RAW 264.7 Macrophages B Adhere Overnight A->B C Pre-treat with This compound B->C D Stimulate with LPS C->D E Incubate 18-24 hours D->E F Collect Supernatant E->F G Measure TNF-α & IL-6 (ELISA) F->G

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Data Presentation: Recommended Concentrations and Parameters

ParameterProtocol 1: Anti-Lipolysis (3T3-L1)Protocol 2: Anti-inflammation (RAW 264.7)
Cell Seeding Density Plate to 100% confluence in 24-well plates5 x 10^4 cells/well in 96-well plates
Compound 1 nM - 10 µM10 µM - 1 mM
Pre-incubation Time 30 minutes1-2 hours
Stimulant Isoproterenol (10 µM)LPS (100 ng/mL)
Stimulation Time 1-2 hours18-24 hours
Primary Readout Glycerol concentrationTNF-α, IL-6 concentration

Key Considerations and Troubleshooting

  • Solubility: this compound is generally soluble in organic solvents like DMSO. [10]Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Health: Monitor cell viability throughout the experiment, especially at higher compound concentrations. A standard viability assay (e.g., MTT or resazurin) can be run in parallel.

  • Agonist Potency: The effective concentration (EC50) may vary depending on the cell line, passage number, and specific experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your system.

  • Data Normalization: In the lipolysis assay, it is essential to normalize the amount of glycerol released to the total cellular protein in each well to account for any variations in cell number.

  • Controls: Always include appropriate controls: a vehicle control (medium with DMSO), a positive control for stimulation (e.g., Isoproterenol or LPS alone), and an unstimulated control.

References

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Chen, G., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology. Available at: [Link]

  • Thangaraju, M., et al. (2012). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Available at: [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. Available at: [Link]

  • Thangaraju, M., et al. (2009). GPR109A Is a G-protein–Coupled Receptor for the Bacterial Fermentation Product Butyrate and Functions as a Tumor Suppressor in Colon. Cancer Research. Available at: [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. Available at: [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements. Available at: [Link]

  • Digby, J. E., et al. (2010). Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. Current Medicinal Chemistry. Available at: [Link]

  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Heiss, C., et al. (2014). Niacin Reverses Migratory Macrophage Foam Cell Arrest Mediated by oxLDL In Vitro. PLoS ONE. Available at: [Link]

  • Heiss, C., et al. (2015). Niacin Reverses Migratory Macrophage Foam Cell Arrest Mediated by oxLDL In Vitro. PLoS ONE. Available at: [Link]

  • Chai, J., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Al-Dwairi, A., et al. (2015). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PLoS ONE. Available at: [Link]

  • Wakade, C., & Chong, R. (2019). Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A. Cells. Available at: [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary. Available at: [Link]

  • Zhang, Y., et al. (2005). Niacin mediates lipolysis in adipose tissue through its G-protein coupled receptor HM74A. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Hara, N., et al. (2007). Elevation of cellular NAD levels by nicotinic acid and involvement of nicotinic acid phosphoribosyltransferase in human cells. Journal of Biological Chemistry. Available at: [Link]

  • Philipp, M., & Offermanns, S. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences. Available at: [Link]

  • van der Veen, J. N., et al. (2014). Nicotinic acid timed to feeding reverses tissue lipid accumulation and improves glucose control in obese Zucker rats. Journal of Lipid Research. Available at: [Link]

  • Solution Pharmacy. (2019, August 6). Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action [Video]. YouTube. Available at: [Link]

  • Ferreira, O., et al. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics. Available at: [Link]

  • Fuccella, L. M., et al. (1979). Inhibition of lipolysis by nicotinic acid and by acipimox. Journal of Clinical Pharmacology. Available at: [Link]

  • Brüll, M., et al. (2021). Functional alterations by a subgroup of neonicotinoid pesticides in human dopaminergic neurons. Archives of Toxicology. Available at: [Link]

  • Gauthier, A., et al. (2014). Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. Hormone and Metabolic Research. Available at: [Link]

  • Kulinowski, P., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. AAPS PharmSciTech. Available at: [Link]

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"synthesis of derivatives from 6-(3,5-Dichlorophenyl)nicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Synthesis of Derivatives from 6-(3,5-Dichlorophenyl)nicotinic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the 6-Aryl Nicotinic Acid Scaffold

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] These structures are involved in a multitude of biological processes, and their derivatives have been explored for a wide range of therapeutic applications, including as antibacterial, analgesic, anti-inflammatory, and anticancer agents.[2][3][4] The introduction of an aryl group at the 6-position of the nicotinic acid ring, particularly one with specific halogenation patterns like the 3,5-dichloro substitution, creates a scaffold with significant potential for targeted drug design. The dichlorophenyl moiety can engage in specific hydrophobic and halogen-bonding interactions within protein binding pockets, while the carboxylic acid handle of the nicotinic acid provides a versatile point for derivatization to modulate properties such as solubility, cell permeability, and target engagement.

This guide provides a comprehensive overview and detailed protocols for the synthesis of the core intermediate, this compound, and its subsequent conversion into key derivatives such as amides and esters. The methodologies are grounded in established chemical principles, emphasizing robust and reproducible synthetic strategies for researchers in drug discovery and development.

Part 1: Synthesis of the Core Intermediate: this compound

The most efficient and modular route to synthesize the this compound core is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This Nobel Prize-winning reaction provides a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] In this strategy, the pyridine ring is furnished by a 6-chloronicotinic acid derivative, and the dichlorophenyl group is introduced via (3,5-dichlorophenyl)boronic acid. A regioselective coupling is crucial for success.[6]

Theoretical Basis: The Suzuki-Miyaura Coupling

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the 6-chloronicotinic acid.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.[5] The base activates the organoboron compound, making the organic ligand more nucleophilic.[7]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the palladium(0) catalyst.

The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity, particularly when working with heteroaromatic substrates.[8][9]

Workflow for Synthesis of this compound

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Work-up & Isolation SM1 6-Chloronicotinic Acid Reaction Heat (e.g., 80-100 °C) SM1->Reaction SM2 (3,5-Dichlorophenyl)boronic Acid SM2->Reaction Catalyst Pd(PPh3)4 K2CO3 (Base) Catalyst->Reaction Solvent Aqueous Dioxane Solvent->Reaction Workup 1. Cool Reaction 2. Acidify (e.g., HCl) 3. Filter Precipitate Reaction->Workup Reaction Completion (monitored by TLC/LCMS) Purification Recrystallization (e.g., Ethanol/Water) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Suzuki coupling synthesis of the target acid.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the regioselective arylation of chloronicotinic acids.[6]

Materials:

  • 6-Chloronicotinic acid

  • (3,5-Dichlorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloronicotinic acid (1.0 equiv), (3,5-dichlorophenyl)boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the catalyst, Pd(PPh₃)₄ (0.03 equiv).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the 6-chloronicotinic acid.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and filter to remove any insoluble catalyst residues.

  • Transfer the aqueous filtrate to a beaker and cool in an ice bath.

  • Acidify the solution dropwise with 1 M HCl with stirring. The product will precipitate as a solid.

  • Continue adding HCl until the pH is approximately 2-3.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent system like ethanol/water.

Part 2: Synthesis of Amide Derivatives

Amidation of the carboxylic acid is one of the most common and synthetically important transformations, allowing for the introduction of a vast array of chemical functionalities. The direct reaction of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated".[10]

Theoretical Basis: Amide Bond Formation

Modern amide coupling protocols rely on reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl intermediate.[11] Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10]

  • Carbodiimide Method (EDC): EDC reacts with the carboxylic acid to form a reactive O-acylisourea intermediate.[11] This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and suppress side reactions (like racemization or formation of N-acylurea), an additive such as HOBt (1-Hydroxybenzotriazole) is often included.

  • HATU Method: HATU is a highly efficient coupling reagent that forms an activated acyl-uronium species, which rapidly reacts with the amine. A non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is required to deprotonate the carboxylic acid and the amine's ammonium salt.[10]

General Workflow for Amide Coupling

G cluster_0 Step 1: Activation cluster_1 Step 2: Amine Addition & Reaction cluster_2 Step 3: Work-up & Purification Acid 6-(3,5-Dichlorophenyl) nicotinic acid Activation Pre-activation (0°C to RT) Acid->Activation CouplingAgent Coupling Agent (e.g., HATU, EDC/HOBt) CouplingAgent->Activation Base Base (e.g., DIEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Amine Primary or Secondary Amine (R1R2NH) Reaction Stir at RT (1-24 h) Activation->Reaction Amine->Reaction Workup Aqueous Work-up (e.g., wash with NaHCO3, brine) Reaction->Workup Reaction Completion (monitored by TLC/LCMS) Purification Column Chromatography or Recrystallization Workup->Purification Product Amide Derivative Purification->Product

Caption: General workflow for synthesizing amide derivatives.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol is robust and generally provides high yields with a wide range of amines.[10][12]

Materials:

  • This compound

  • Desired primary or secondary amine (hydrochloride salt or free base)

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF or DCM in a dry flask under an inert atmosphere.

  • Add HATU (1.1-1.2 equiv) to the solution.

  • Add DIEA (3.0 equiv). If using an amine hydrochloride salt, use 4.0 equiv of DIEA. Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • Add the desired amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours but may be left overnight.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Parameter Condition Rationale
Coupling Agent HATUHigh efficiency, fast reaction times, low racemization.[10]
Base DIEANon-nucleophilic base prevents side reactions. Required for activation.
Solvent Anhydrous DMF/DCMAprotic solvents that effectively dissolve reactants. Must be dry.[13]
Equivalents Slight excess of amine and coupling agentDrives the reaction to completion.
Temperature Room TemperatureSufficient for most couplings; mild conditions preserve sensitive functional groups.

Part 3: Synthesis of Ester Derivatives

Esterification is another key derivatization strategy, often used to create prodrugs, improve lipophilicity, or block the carboxylic acid functionality.

Theoretical Basis: Ester Formation

Two common methods for esterifying carboxylic acids are Fischer esterification and Steglich esterification.

  • Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[14] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.[15]

  • Steglich Esterification: This method uses a carbodiimide (typically DCC or EDC) to activate the carboxylic acid, similar to amide coupling.[16] A crucial component is the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP), which acts as an acyl transfer catalyst, significantly accelerating the reaction.[16] This method is performed under mild, neutral conditions, making it suitable for substrates with acid-sensitive functional groups.

Detailed Protocol: Steglich Esterification

This protocol is ideal for more complex or precious alcohols where using a large excess is not feasible.

Materials:

  • This compound

  • Desired primary or secondary alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise to the cooled mixture. If using EDC, it can be added as a solid.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

References

  • Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131–3134. Available from: [Link]

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters - ACS Publications. Available from: [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Semantic Scholar. Available from: [Link]

  • List of Nicotinic acid derivatives. Drugs.com. Available from: [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available from: [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available from: [Link]

  • ChemInform Abstract: Efficient Synthesis of 6-Aryl-2-chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6-Dichloronicotinic Acid. Sci-Hub. Available from: [Link]

  • Organic Syntheses Procedure: 6. Organic Syntheses. Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available from: [Link]

  • Evaluation of Alternative Solvents in Common Amide Coupling Reactions. The Royal Society of Chemistry. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

  • Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi National Journal of Chemistry. Available from: [Link]

  • Any procedure for the esterification of isonicotinic acid?. ResearchGate. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Pictorial representation of synthesized nicotinic acid derivatives (6a–j). ResearchGate. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. Available from: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH National Center for Biotechnology Information. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Available from: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(3,5-Dichlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 6-(3,5-Dichlorophenyl)nicotinic acid, a key intermediate in pharmaceutical development. It addresses common challenges, with a focus on identifying, controlling, and mitigating impurities that can arise during synthesis, particularly via Suzuki-Miyaura cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves coupling a halo-nicotinic acid derivative (e.g., 6-chloronicotinic acid or its ester) with 3,5-dichlorophenylboronic acid in the presence of a palladium catalyst and a base.[3]

Q2: Why is impurity control so critical for this Active Pharmaceutical Ingredient (API) intermediate?

Impurities in an API or its intermediates can significantly impact the safety, efficacy, and stability of the final drug product.[4] Even trace amounts of certain impurities may be toxic, reduce the therapeutic effect, or cause degradation of the API over time.[4][] Regulatory bodies like the ICH and FDA have strict guidelines for the identification, qualification, and control of impurities.[6]

Q3: What are the typical starting materials for the Suzuki coupling route?

The key starting materials are:

  • Pyridine Ring Source: 6-Chloronicotinic acid or 6-Iodonicotinic acid. Esters of these acids are also commonly used to improve solubility and reactivity.

  • Aryl Partner: 3,5-Dichlorophenylboronic acid.[7][8]

  • Catalyst: A palladium(0) or palladium(II) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂], often combined with a phosphine ligand.[9][10]

  • Base: An inorganic base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or barium hydroxide (Ba(OH)₂) is required to activate the boronic acid for transmetalation.[11][12]

Section 2: Troubleshooting Guide: Impurity Profile Management

The Suzuki-Miyaura coupling, while powerful, is susceptible to several side reactions that generate characteristic impurities.[13][14] Understanding the origin of these impurities is the first step toward controlling them.

Q2.1: I'm observing a significant amount of 3,5-dichlorobenzene in my crude product. What is the cause and how can I prevent it?

This impurity is a result of protodeboronation , a common side reaction where the boronic acid starting material loses its boronic acid group, which is replaced by a hydrogen atom.[15]

  • Causality: Protodeboronation of 3,5-dichlorophenylboronic acid is often promoted by elevated temperatures, prolonged reaction times, and the presence of aqueous acidic or basic conditions.[11][15] The reaction involves the protonolysis of the carbon-boron bond.

  • Troubleshooting & Mitigation:

    • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., 80-90 °C).

    • Reaction Time: Monitor the reaction progress by HPLC. Stop the reaction as soon as the limiting reagent (typically the halo-nicotinic acid) is consumed to prevent extended exposure of the boronic acid to reaction conditions.

    • Reagent Stoichiometry: Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess will increase the likelihood of this side product.

    • Use of Protected Boronic Acids: For particularly challenging cases, consider using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which release the boronic acid slowly into the reaction medium, minimizing its concentration and the potential for side reactions.[1][15]

Q2.2: My mass spectrometry analysis shows a peak corresponding to the dimer 3,3',5,5'-tetrachlorobiphenyl. How is this formed?

This impurity is the product of homocoupling (or self-coupling) of the 3,5-dichlorophenylboronic acid.[16][17][18]

  • Causality: Homocoupling is often mediated by the palladium catalyst, especially in the presence of oxygen.[18][19][20] It can occur when two molecules of the boronic acid transmetalate with the palladium center and then reductively eliminate to form the biaryl byproduct.[9][13]

  • Troubleshooting & Mitigation:

    • Deoxygenation: This is the most critical step. Ensure the reaction mixture (solvents and reagents) is thoroughly degassed before adding the palladium catalyst. This can be done by sparging with an inert gas like argon or nitrogen for 20-30 minutes.[17]

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent oxygen from entering the reaction vessel.

    • Catalyst Choice: Some ligand systems are more prone to homocoupling than others. If the problem persists, consider screening alternative phosphine ligands.

Q2.3: I have detected unreacted 6-chloronicotinic acid and another impurity identified as nicotinic acid. What could be the issue?

The presence of unreacted starting material points to an incomplete reaction, while the formation of nicotinic acid suggests a dehalogenation side reaction.

  • Causality:

    • Incomplete Reaction: This can be due to poor catalyst activity, insufficient base, or low reaction temperature.

    • Dehalogenation: The 6-chloro group is replaced by a hydrogen atom. This can happen under certain catalytic conditions, sometimes involving hydride sources in the reaction mixture.

  • Troubleshooting & Mitigation:

    • Catalyst Activity: Ensure the palladium catalyst is active. Use fresh catalyst and ligands. Sometimes, a pre-catalyst requires an activation step.

    • Base Strength & Solubility: The base must be strong enough and have sufficient solubility to facilitate the catalytic cycle. Using a stronger base like Ba(OH)₂ or ensuring fine powder for solid bases like Na₂CO₃ can improve performance.[11]

    • Solvent System: The choice of solvent (e.g., dioxane/water, DME/water) is crucial for dissolving both the organic and inorganic reagents to allow the reaction to proceed efficiently.[11]

    • Ligand Selection: For challenging substrates, using more electron-rich and bulky phosphine ligands (e.g., SPhos) can promote the desired cross-coupling over dehalogenation.[13]

Summary of Key Impurities and Control Strategies
Impurity NameStructureCommon SourceMitigation Strategy
3,5-Dichlorobenzene C₆H₄Cl₂Protodeboronation of boronic acid[15]Minimize reaction time/temperature; use minimal excess of boronic acid.
3,3',5,5'-Tetrachlorobiphenyl C₁₂H₆Cl₄Homocoupling of boronic acid[16][17]Thoroughly degas reaction mixture; maintain inert atmosphere.
Nicotinic Acid C₆H₅NO₂Dehalogenation of 6-chloronicotinic acidOptimize catalyst/ligand system; ensure sufficient base.
Unreacted Starting Materials -Incomplete reactionCheck catalyst activity; optimize temperature, base, and solvent.

Section 3: Protocols and Analytical Methods

3.1: General Protocol for Impurity Removal via Recrystallization

Recrystallization is a powerful technique for removing process-related impurities and improving the final product's purity.[][21][22]

  • Solvent Selection: Choose a solvent system in which the desired product, this compound, is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for nicotinic acid derivatives include water, ethanol, or mixtures thereof.[21][23]

  • Dissolution: Add the crude product to a minimal amount of the hot solvent system until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities.[21]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon (if used) and any insoluble particulate matter.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield of the purified crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

3.2: Standard HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for separating and quantifying the API and its impurities.[][24]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might start at 95% A / 5% B, ramping to 5% A / 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the API and key impurities have significant absorbance (e.g., 254 nm or 280 nm).

  • Identification: Impurity peaks are typically identified by comparing their retention times to those of synthesized reference standards. Confirmation is achieved using hyphenated techniques like HPLC-MS.[6][24][25]

Section 4: Visual Workflow and Logic Diagrams

Diagram 1: Troubleshooting Workflow for Out-of-Specification (OOS) Impurity

This diagram outlines a logical sequence of steps to investigate and resolve an OOS result for a known impurity during the synthesis of this compound.

OOS_Troubleshooting cluster_Investigation Phase 1: Investigation cluster_Action Phase 2: Corrective Action & Prevention (CAPA) OOS OOS Result Detected (e.g., High Homocoupling Impurity) Confirm Step 1: Confirm Result - Re-test sample - Check HPLC system suitability OOS->Confirm Identify Step 2: Identify Root Cause - Review batch record - Check inert atmosphere logs - Analyze raw materials Confirm->Identify Result Confirmed Hypothesize Step 3: Formulate Hypothesis (e.g., 'Oxygen leak in reactor') Identify->Hypothesize Data Reviewed Implement Step 4: Implement Corrective Action - Repair reactor seal - Enhance degassing procedure Hypothesize->Implement Hypothesis Confirmed Rerun Step 5: Rerun Synthesis - Execute test batch with CAPA Implement->Rerun Verify Step 6: Verify Results - Analyze new batch by HPLC - Confirm impurity is within spec Rerun->Verify Verify->Identify Result Still OOS Document Step 7: Document Findings - Update SOP - Close OOS investigation Verify->Document Result In-Spec

Caption: Workflow for investigating an Out-of-Specification impurity result.

References

  • BOC Sciences. Impurity Profiling in APIs.
  • Wikipedia. Protodeboronation.
  • Grace. A Proven Approach to Impurity Control Across API and RSM Synthesis. (2025-01-29).
  • ACS Publications. A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid, a Potent LFA-1/ICAM Inhibitor.
  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
  • Thieme. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling).
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021-10-20).
  • KBI Biopharma. Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. (2023-03-10).
  • ResearchGate. Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity | Request PDF. (2025-08-07).
  • Thieme Connect. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. (2020-08-28).
  • ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study.
  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • JOCPR. Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview.
  • American Chemical Society. A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]no. (2010-06-14). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyz68waiPzm7q2aKnWWbG7_1PEne8JKGZkpNNIMqlkja42NuRtVD3cKgLFV4twmHVn9nSj50qyMZWx-AQzn4zM3ojetWsKl7biIdNTQu4t-mnMUcM9Gg9XSuBwEhdsmH-oh5XIYjAoNPw=
  • Chem 115 Myers. The Suzuki Reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • Google Patents. Purification of nicotinic acid - US3037987A.
  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • 3,5-Dichlorophenylboronic Acid: Comprehensive Overview and Applications. (2025-03-01).
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-07).
  • Santa Cruz Biotechnology. 3,5-Dichlorophenylboronic acid | CAS 67492-50-6 | SCBT.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. (2025-03-22).
  • Google Patents. Process for the purification of nicotinic acid amide I - US4447615A.
  • Google Patents. Synthesis of nicotinic compounds - US2409806A.
  • Wikipedia. Suzuki reaction.

Sources

Technical Support Center: Synthesis of 6-(3,5-Dichlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(3,5-Dichlorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The core of this synthesis typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction forms the pivotal carbon-carbon bond between a nicotinic acid derivative and a dichlorophenyl moiety. While conceptually straightforward, this process can be prone to several challenges that can impact yield and purity. This guide will walk you through common issues and provide robust solutions grounded in established chemical principles.

Troubleshooting Guide

Low or No Yield of this compound

One of the most common frustrations in organic synthesis is a low or non-existent yield of the desired product. In the context of a Suzuki-Miyaura coupling to synthesize this compound, several factors could be at play.

Question: My Suzuki-Miyaura coupling reaction between a 6-halonicotinic acid derivative and (3,5-dichlorophenyl)boronic acid is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in this Suzuki-Miyaura coupling can stem from several sources, primarily related to the catalyst system, reaction conditions, and the stability of your starting materials. Let's break down the potential culprits and their solutions.

1. Inefficient Oxidative Addition to the Aryl Chloride:

The oxidative addition of the palladium(0) catalyst to the C-Cl bond of the 6-chloronicotinic acid derivative is often the rate-determining step in the catalytic cycle.[1] Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[2][3]

  • Causality: The strength of the carbon-halogen bond (C-Cl > C-Br > C-I) makes it more difficult for the palladium catalyst to insert itself, thus slowing down or preventing the reaction.[4][5]

  • Solutions:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and increase its electron density, which in turn promotes the oxidative addition to the electron-deficient aryl chloride.[1][6] Examples of effective ligands for coupling aryl chlorides include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[7][8]

    • Catalyst Precursor: Use a pre-formed palladium(0) source like Pd(PPh₃)₄ or generate it in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ with the addition of a suitable phosphine ligand.[9]

    • Alternative Halide: If feasible, consider starting with 6-bromonicotinic acid or 6-iodonicotinic acid. The increased reactivity of the C-Br or C-I bond can significantly improve the reaction rate and yield.[10]

2. Competing Side Reactions:

Several side reactions can consume your starting materials or intermediates, leading to a lower yield of the desired product.

  • Protodeboronation of (3,5-dichlorophenyl)boronic acid: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. This is a common issue, especially in the presence of water and at elevated temperatures.[2]

    • Causality: The C-B bond can be cleaved by protons, effectively destroying your nucleophilic coupling partner.

    • Solutions:

      • Use anhydrous solvents and reagents.

      • Employ boronic esters (e.g., pinacol esters) which are generally more stable towards protodeboronation.[2]

      • Minimize reaction time and temperature where possible.

  • Dehalogenation of the 6-halonicotinic acid derivative: This side reaction results in the formation of nicotinic acid, effectively removing your electrophilic coupling partner from the reaction.[2]

    • Causality: A hydride species, which can be formed from the solvent or base, can react with the palladium intermediate, leading to reductive elimination of the dehalogenated product.[2]

    • Solutions:

      • Choose a solvent that is less prone to forming hydride species (e.g., dioxane, toluene instead of alcohols).

      • Carefully select the base. Some amine bases can be a source of hydrides.[2]

3. Ineffective Transmetalation:

The transfer of the dichlorophenyl group from the boron atom to the palladium center is a critical step. This step is highly dependent on the choice of base.

  • Causality: The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transmetalation. An inappropriate base can lead to slow or incomplete transmetalation.[3][8]

  • Solutions:

    • Base Selection: A variety of bases can be used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can be solvent-dependent. For example, K₃PO₄ is often effective in ethereal solvents like dioxane.

    • Aqueous Conditions: Often, the presence of a small amount of water can facilitate the transmetalation step.[11][12] A biphasic solvent system (e.g., toluene/water, dioxane/water) is commonly employed.

4. Catalyst Deactivation:

The palladium catalyst can be deactivated through various mechanisms, leading to an incomplete reaction.

  • Causality: Agglomeration of the palladium catalyst into inactive palladium black, or strong coordination of starting materials or byproducts to the palladium center can inhibit its catalytic activity.

  • Solutions:

    • Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) to maintain the stability and solubility of the catalytic species.

    • Reaction Temperature: Avoid excessively high temperatures, which can promote catalyst decomposition.

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution(s)
Low Yield Inefficient oxidative addition to aryl chlorideUse bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[6][7] Consider using 6-bromo or 6-iodonicotinic acid.[10]
Protodeboronation of boronic acidUse anhydrous conditions, employ boronic esters, or minimize reaction time and temperature.[2]
Dehalogenation of 6-halonicotinic acidChoose a non-protic solvent and a suitable base.[2]
Ineffective transmetalationOptimize the base (e.g., K₃PO₄, Cs₂CO₃) and consider using an aqueous co-solvent.[3][11]
Catalyst deactivationMaintain an appropriate ligand-to-palladium ratio, control the temperature, and degas the reaction mixture.
Formation of Impurities

Question: I am observing significant impurities in my final product. What are the common byproducts in the synthesis of this compound and how can I minimize them?

Answer:

Impurity formation is a common challenge that can complicate purification and reduce the overall yield of the desired product. The primary impurities in this synthesis are often homocoupling products and starting materials.

1. Homocoupling of (3,5-dichlorophenyl)boronic acid:

This side reaction leads to the formation of 3,3',5,5'-tetrachlorobiphenyl.

  • Causality: This can occur through a palladium-catalyzed pathway, particularly in the presence of oxygen or at high catalyst loadings.

  • Solutions:

    • Degassing: Rigorously degas the reaction mixture to remove dissolved oxygen.

    • Controlled Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) to ensure complete consumption of the more valuable 6-halonicotinic acid derivative, but avoid a large excess which can favor homocoupling.

    • Palladium Concentration: Use the lowest effective catalyst loading.

2. Unreacted Starting Materials:

The presence of unreacted 6-halonicotinic acid or (3,5-dichlorophenyl)boronic acid in the final product is a clear indication of an incomplete reaction.

  • Causality: This is often due to the same factors that cause low yields, such as inefficient catalysis or catalyst deactivation.

  • Solutions:

    • Refer to the troubleshooting section for low yields to address the root cause of the incomplete reaction.

    • Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time.

3. Hydrolysis of the Nicotinic Acid Ester:

If you are using an ester of 6-halonicotinic acid as a starting material, premature hydrolysis of the ester group can occur, especially under basic conditions.

  • Causality: The basic conditions required for the Suzuki-Miyaura coupling can also promote the saponification of the ester.[13][14][15]

  • Solutions:

    • Choice of Base: Use a milder base such as K₂CO₃ or KF.

    • Protecting Group: Consider using a more robust protecting group for the carboxylic acid if hydrolysis is a significant issue.

    • One-Pot Procedure: In some cases, the Suzuki coupling can be performed on the free acid, although this can sometimes lead to lower yields due to coordination of the carboxylate to the palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This typically involves the reaction of a 6-halonicotinic acid derivative (often the methyl or ethyl ester of 6-chloronicotinic acid) with (3,5-dichlorophenyl)boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. The resulting ester is then hydrolyzed to afford the final product.

Q2: How do I choose the right palladium catalyst and ligand for coupling with an aryl chloride?

For the coupling of an aryl chloride like 6-chloronicotinic acid, a catalyst system that is highly active for the oxidative addition step is crucial.[7][11] Modern catalyst systems often employ bulky and electron-rich phosphine ligands such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos).[7] Alternatively, N-heterocyclic carbene (NHC) ligands can also be very effective.[8] A good starting point is to screen a few different catalyst/ligand combinations to find the optimal system for your specific substrates.

Q3: What are the key safety precautions to consider during this synthesis?

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Organic solvents such as dioxane and toluene are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bases: Strong bases like hydroxides and phosphates are corrosive and should be handled with care.

Q4: How can I effectively purify the final product, this compound?

Purification typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually quenched with water and the organic product is extracted into a suitable solvent like ethyl acetate.

  • Acid-Base Extraction: The carboxylic acid product can be selectively extracted from the organic layer into an aqueous basic solution (e.g., aqueous NaHCO₃ or NaOH). The aqueous layer is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the pure carboxylic acid product.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water).[16]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-chloronicotinate with (3,5-dichlorophenyl)boronic acid

This protocol provides a general procedure that can be optimized for specific needs.

Materials:

  • Methyl 6-chloronicotinate

  • (3,5-Dichlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 6-chloronicotinate (1.0 equiv), (3,5-dichlorophenyl)boronic acid (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask containing the reagents.

  • Add anhydrous dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) to the reaction flask.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Hydrolysis of Methyl 6-(3,5-dichlorophenyl)nicotinate

Materials:

  • Crude methyl 6-(3,5-dichlorophenyl)nicotinate from the previous step

  • Methanol or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

Procedure:

  • To the crude reaction mixture from the Suzuki coupling (after cooling), add methanol or THF to ensure the ester is dissolved.

  • Add an aqueous solution of NaOH (2-4 equivalents) to the mixture.

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add HCl solution with stirring until the pH is approximately 2-3.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Visualization

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Aryl-Pd(II)-X L2 Oxidative Adduct Oxidative Addition->Aryl-Pd(II)-X L2 Ar-X Transmetalation Transmetalation Aryl-Pd(II)-X L2->Transmetalation Aryl-Pd(II)-Aryl' L2 Transmetalation Product Transmetalation->Aryl-Pd(II)-Aryl' L2 Ar'-B(OR)2 (Base) Reductive Elimination Reductive Elimination Aryl-Pd(II)-Aryl' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Aryl-Aryl' Coupled Product Reductive Elimination->Aryl-Aryl'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • C. A. Parrish, L. R. Dugh, "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides," Green Chemistry, RSC Publishing. [Link]

  • J. F. Hartwig, et al., "A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid, a Potent LFA-1/ICAM Inhibitor," ACS Publications. [Link]

  • B. Testa, et al., "Structure-reactivity relationships in the chemical hydrolysis of prodrug esters of nicotinic acid," Journal of Pharmacy and Pharmacology. [Link]

  • B. Testa, et al., "Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis," Taylor & Francis Online. [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]

  • W. Yang, et al., "Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling," Organic Letters, ACS Publications. [Link]

  • G. A. Molander, et al., "Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides," The Journal of Organic Chemistry, ACS Publications. [Link]

  • M. Ma, et al., "Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid," Journal of Heterocyclic Chemistry. [Link]

  • Wikipedia, "Nicotinic acid." [Link]

  • N. E. Leadbeater, M. Marco, "Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling," Organic Letters, ACS Publications. [Link]

  • H. H. Al-Kass, A. A. El-Sayed, "Hydrolysis kinetics of the prodrug myristyl nicotinate," Taylor & Francis Online. [Link]

  • R. Chen, et al., "Optimization of Suzuki-Miyaura coupling of aryl chloride 12 with," ResearchGate. [Link]

  • J. F. Hartwig, et al., "A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid, a Potent LFA-1/ICAM Inhibitor," Organic Process Research & Development, American Chemical Society. [Link]

  • D. Lisicki, et al., "Methods to Produce Nicotinic Acid with Potential Industrial Applications," Molecules, PMC - NIH. [Link]

  • I. J. S. Fairlamb, et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, RSC Publishing. [Link]

  • I. J. S. Fairlamb, et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, NIH. [Link]

  • A. G. Myers, "The Suzuki Reaction," Chem 115. [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling." [Link]

  • Wikipedia, "Suzuki reaction." [Link]

  • Organic Chemistry Portal, "Suzuki Coupling." [Link]

  • Google Patents, "Purific

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Technical Support Center: 6-(3,5-Dichlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for 6-(3,5-Dichlorophenyl)nicotinic acid. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity of your results. Given that specific public stability data for this molecule is limited, this guide focuses on establishing best practices and empowering you to determine its stability profile within your experimental context.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for solid this compound?

As a crystalline organic acid, the solid compound is expected to be relatively stable. Based on the general properties of nicotinic acid and related compounds, we recommend storing the solid powder at -20°C in a tightly sealed, opaque container to protect it from light, moisture, and heat.[1][2] For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is ideal but not strictly necessary for typical use.

Q2: How should I prepare and store stock solutions?

Stock solutions are significantly more susceptible to degradation than the solid material.

  • Solvent Choice: Use high-purity, anhydrous DMSO or DMF for initial stock solutions, as they are generally non-reactive. For aqueous experimental buffers, prepare solutions fresh daily. Moisture-contaminated DMSO can reduce solubility and may introduce hydrolytic risk over time.[2]

  • Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and accelerate degradation.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect against photodegradation. Many pyridine-containing compounds are known to be light-sensitive.[3][4][5][6]

Q3: What is the primary degradation risk for this compound in aqueous media?

The structure contains a pyridine ring and a carboxylic acid, both of which can be susceptible to degradation. The primary risks in aqueous solution are:

  • pH-dependent hydrolysis: While the core structure is generally stable, extreme pH values (either highly acidic or highly basic) can promote degradation of related nicotinic acid derivatives.[7][8]

  • Oxidation: The pyridine ring system can be susceptible to oxidation, especially in the presence of trace metal ions or peroxides.

  • Photodegradation: Aromatic and heterocyclic rings are often chromophores that can absorb UV or visible light, leading to photochemical degradation.[3][9]

Troubleshooting Guide: Investigating Compound Instability

This guide provides a systematic approach to diagnosing and resolving common stability-related issues observed during experiments.

Problem 1: I'm observing new or growing impurity peaks in my HPLC analysis of a stock solution.

This is a classic sign of chemical degradation. The appearance of new peaks indicates the formation of one or more new chemical entities.

Causality and Diagnosis Workflow:

The primary causes are hydrolysis, oxidation, or photodegradation. To identify the cause, a systematic approach is necessary. This workflow is designed to isolate the variable responsible for the degradation.

G cluster_0 Troubleshooting Workflow: Unexpected HPLC Impurities start Observation: New peak in HPLC check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container type? start->check_storage prep_fresh Prepare Fresh Standard & Analyze Immediately check_storage->prep_fresh compare_results Compare 'Aged' vs. 'Fresh' Is the peak present in the fresh sample? prep_fresh->compare_results no_peak Peak is NOT in fresh sample. Confirms degradation. compare_results->no_peak No yes_peak Peak IS in fresh sample. Indicates impurity in solid material or solvent/system issue. compare_results->yes_peak Yes diagnose Hypothesis Confirmed: Degradation is Occurring. Proceed to Forced Degradation Study. no_peak->diagnose G cluster_0 Forced Degradation Experimental Workflow parent Stock Solution of This compound (e.g., in ACN:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) parent->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) parent->base ox Oxidation (e.g., 3% H₂O₂, RT) parent->ox thermal Thermal Stress (Solid & Solution, 60°C) parent->thermal photo Photolytic Stress (ICH Q1B Light Box) parent->photo analysis Analyze all samples by Stability-Indicating HPLC-UV/MS (Compare to t=0 and unstressed controls) acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis

Caption: An overview of the parallel stress conditions applied in a forced degradation study.

Objective:

To identify the likely degradation pathways for this compound and to validate an analytical method as "stability-indicating."

Materials:
  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector (and ideally a mass spectrometer)

  • Calibrated oven

  • Photostability chamber compliant with ICH Q1B guidelines [3][4][5]

Methodology:

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent mixture (e.g., 50:50 ACN:Water). This will be your "Parent Solution."

2. Baseline Analysis (t=0):

  • Immediately analyze the Parent Solution to get the initial peak area and purity profile. This is your t=0 reference.

3. Stress Conditions:

  • For each condition below, prepare a sample and a corresponding control (e.g., for acid stress, the control is the compound in water without acid, kept at the same temperature).

  • Acid Hydrolysis: Mix Parent Solution with 0.1 M HCl. Incubate at 60°C. Pull time points at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of NaOH before injection. [10][11] * Base Hydrolysis: Mix Parent Solution with 0.1 M NaOH. Keep at room temperature. Pull time points at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of HCl before injection. [10][11] * Oxidative Degradation: Mix Parent Solution with 3% H₂O₂. Keep at room temperature, protected from light. Pull time points at 2, 6, 12, and 24 hours. [10] * Thermal Degradation (Solution): Keep an aliquot of the Parent Solution in a sealed vial at 60°C. Pull time points at 24, 48, and 72 hours.

  • Thermal Degradation (Solid): Place a small amount of the solid compound in an open vial in an oven at 60°C. At time points, dissolve a portion to the target concentration and analyze.

  • Photostability: Expose the solid compound and the Parent Solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [3][4]A dark control sample wrapped in foil must be stored under the same conditions.

4. Analysis:

  • Analyze all samples by HPLC. The method should be capable of resolving the parent peak from any new impurity peaks. A gradient method is typically required.

  • Peak Purity: Use a Diode Array Detector (DAD) or MS to assess peak purity and ensure that the parent peak is not co-eluting with a degradant.

  • Mass Balance: Calculate the mass balance. The sum of the parent compound and all degradation products should ideally be between 98-102% of the initial concentration, accounting for the response factors of the degradants. [11]

Data Presentation and Interpretation

Summarize the results in a table to easily compare the compound's stability under different conditions.

Stress ConditionReagent/SettingDurationTemperature% Degradation (Hypothetical)Major Degradant Peaks (RT)
Acid Hydrolysis 0.1 M HCl24 h60°C5.2%3.1 min
Base Hydrolysis 0.1 M NaOH12 hRoom Temp15.8%2.5 min, 4.2 min
Oxidation 3% H₂O₂24 hRoom Temp8.9%5.5 min (Potential N-oxide)
Thermal (Solution) N/A72 h60°C< 1.0%-
Thermal (Solid) N/A72 h60°C< 0.5%-
Photolytic ICH Q1BN/AControlled22.5%3.8 min, 6.1 min

Interpretation of Hypothetical Results:

  • The compound is highly susceptible to photodegradation and base-catalyzed hydrolysis.

  • It shows moderate sensitivity to oxidation and acid hydrolysis.

  • It is very stable to thermal stress in both solid and solution forms.

By systematically applying these principles, you can confidently assess the stability of this compound and ensure the integrity and reproducibility of your valuable research.

References
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

  • SlideShare. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]

  • ResearchGate. Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. [Link]

  • Taylor & Francis Online. (2015). Hydrolysis kinetics of the prodrug myristyl nicotinate. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • BioPharm International. (2017). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Google Patents. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • PubMed. (2012). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). [Link]

  • ResearchGate. (2025). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. [Link]

  • CrystEngComm. (2023). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

  • PLOS ONE. (2014). 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33. [Link]

  • PNAS. (2008). Deciphering the Genetic Determinants for Aerobic Nicotinic Acid Degradation: The Nic Cluster From Pseudomonas Putida KT2440. [Link]

  • PubMed. (2014). 6-hydroxy-3-succinoylpyridine hydroxylase catalyzes a central step of nicotine degradation in Agrobacterium tumefaciens S33. [Link]

  • PLOS One Journals. 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33. [Link]

Sources

Technical Support Center: 6-(3,5-Dichlorophenyl)nicotinic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(3,5-Dichlorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this molecule. Drawing from established protocols and field experience, this document provides in-depth, practical solutions to streamline your experimental workflow, from synthesis to biological evaluation.

Section 1: Synthesis and Purification

The synthesis of this compound and related bi-aryl nicotinic acid derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] Success hinges on the careful control of reaction parameters.

FAQ: Synthesis

Question: My Suzuki-Miyaura coupling reaction between a 6-halonicotinic acid derivative and (3,5-dichlorophenyl)boronic acid is failing or resulting in very low yields. What are the common causes and how can I troubleshoot this?

Answer: Failure in Suzuki-Miyaura coupling is a frequent issue stemming from several potential factors: the catalyst's activity, the choice of base and solvent, the quality of reagents, and the reaction conditions. Let's break down the troubleshooting process.

Causality Behind Component Choices:

  • Palladium Catalyst: The choice of catalyst is critical. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or those incorporating Buchwald ligands are effective.[1][3] The catalyst's primary role is to facilitate the oxidative addition to the aryl halide and subsequent steps in the catalytic cycle. Catalyst degradation, often due to oxygen, is a primary cause of reaction failure.

  • Base: The base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) is not merely a proton scavenger. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[2][3] The solubility and strength of the base can significantly impact reaction kinetics. For instance, anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[3]

  • Solvent: The solvent system (e.g., DMF, Dioxane/Water, Toluene) must dissolve the reactants to a sufficient degree and be stable at the reaction temperature. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it.[3][4]

  • Leaving Group: The reactivity of the 6-halonicotinic acid starting material follows the order I > Br > Cl. If you are using 6-chloronicotinic acid and experiencing low reactivity, consider converting it to the more reactive 6-iodonicotinic acid by treatment with sodium iodide.[5]

Troubleshooting Flowchart: Low or No Product Yield

G start_node start_node decision_node decision_node process_node process_node fail_node fail_node solution_node solution_node A Start: Low/No Yield B Did you degas solvents and use an inert atmosphere? A->B C Degas solvents (Ar/N2 sparging) and run under inert gas. B->C No D Is the Pd catalyst fresh and active? B->D Yes C->D E Use a fresh batch of catalyst. Consider a different ligand (e.g., Buchwald). D->E No F Is the boronic acid high quality? D->F Yes E->F G Deborylation may occur. Use fresh boronic acid or convert to a more stable BPin ester. F->G No H Is the base/solvent combination optimal? F->H Yes G->H I Try alternative bases (K3PO4, Cs2CO3) or solvent systems (Dioxane/H2O). Add a few equivalents of H2O if using K3PO4. H->I No J Is the starting aryl halide reactive enough? H->J Yes I->J K If using an aryl chloride, switch to bromide or iodide for faster oxidative addition. J->K No L Problem Solved J->L Yes K->L

Caption: Troubleshooting flowchart for a failing Suzuki coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

This protocol is adapted from standard procedures for similar substrates.[1]

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 6-bromonicotinic acid (1.0 eq), (3,5-dichlorophenyl)boronic acid (1.2 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the carboxylic acid product.

    • Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

FAQ: Purification

Question: My crude product is an impure, colored solid. What is the best strategy to purify this compound?

Answer: Purifying nicotinic acid derivatives often requires a multi-step approach to remove unreacted starting materials, palladium residues, and reaction byproducts.[6]

1. Acid-Base Extraction: This is a powerful technique to separate your acidic product from neutral or basic impurities. The carboxylic acid group allows the target molecule to be selectively moved between organic and aqueous layers by adjusting the pH.

G start Crude Product (in Organic Solvent like EtOAc or DCM) wash1 Wash with aq. NaOH or NaHCO3 solution start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer: Neutral/Basic Impurities (Discard) sep1->org1 Organic aq1 Aqueous Layer: Sodium 6-(3,5-dichlorophenyl)nicotinate (Product as salt) sep1->aq1 Aqueous acidify Acidify aqueous layer with 1M HCl to pH 3-4 aq1->acidify precipitate Product precipitates out of solution acidify->precipitate filter Filter solid precipitate->filter wash2 Wash solid with cold water filter->wash2 dry Dry under vacuum wash2->dry end_node Pure this compound dry->end_node

Caption: Workflow for purification via acid-base extraction.

2. Recrystallization: If the product is solid and of moderate purity after extraction, recrystallization is an excellent final purification step.

  • Solvent Selection: Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold. Ethanol/water mixtures are often effective for nicotinic acid derivatives.[5]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and filter the hot solution (hot filtration). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration. The process of heating nicotinic acid to its molten state can also destroy color-causing impurities before recrystallization.[7]

3. Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel chromatography is the next step.

  • Solvent System (Mobile Phase): A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is common. Due to the acidic nature of your compound, adding a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase can prevent streaking on the column and improve peak shape.

  • Stationary Phase: Standard silica gel is typically used.

Section 2: Solubility and Handling

Properly dissolving your compound is the first step to any successful biological experiment. Poor solubility can lead to inaccurate concentration measurements and precipitation in assays.

Question: What solvents should I use to dissolve this compound, and what is the best way to prepare a stock solution?

Answer: The solubility of nicotinic acid derivatives is highly dependent on the solvent. While nicotinic acid itself has some water solubility, the addition of the dichlorophenyl group significantly increases its lipophilicity.

Solubility Data Summary

SolventSolubilityRecommended UseNotes
Dimethyl Sulfoxide (DMSO) ~1 mg/mL[8][9]Primary stock solutions for in vitro assaysDMSO is hygroscopic; use anhydrous grade and store desiccated.[10] High concentrations can be toxic to cells.
Dimethylformamide (DMF) ~1 mg/mL[8][9]Primary stock solutions for in vitro assaysSimilar to DMSO, can be cytotoxic. Ensure it is compatible with your assay components.
Ethanol Moderate[11]Can be used for some applications, but may be less soluble than in DMSO/DMF.Check for precipitation when diluting into aqueous buffers.
Aqueous Buffers (e.g., PBS) LowNot recommended for initial stock solution.Solubility can be increased by adjusting the pH. As a carboxylic acid, it will be more soluble at basic pH (>pKa).

Protocol: Preparing a High-Concentration Stock Solution

  • Weighing: Accurately weigh a small amount of the solid compound (e.g., 5 mg) in a microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO or DMF to reach your desired concentration (e.g., for 5 mg to make a 10 mM stock, you would need to calculate the volume based on its molecular weight of 268.1 g/mol ).

  • Dissolution: Vortex the solution thoroughly. Gentle warming (to 37°C) or sonication can aid dissolution if the compound is slow to dissolve. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Section 3: Analytical and Characterization

Confirming the identity and purity of your synthesized compound is a non-negotiable step for data integrity.

Question: How can I confirm that I have successfully synthesized this compound and that it is pure?

Answer: A combination of analytical techniques should be used:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for confirming synthesis.

    • What to look for: A peak in the chromatogram at the correct retention time with a corresponding mass spectrum showing the [M+H]⁺ (protonated molecule) or [M-H]⁻ ion at the expected mass-to-charge ratio (m/z). For this compound (C₁₂H₇Cl₂NO₂), the molecular weight is ~268.1 g/mol . You should also see the characteristic isotopic pattern for two chlorine atoms.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for assessing purity.

    • What to look for: A single, sharp peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should ideally be >95% for use in biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation.

    • What to look for: The proton (¹H) NMR spectrum should show the correct number of signals in the aromatic region with the expected splitting patterns and integration values. The carboxylic acid proton may be a broad singlet or may not be visible depending on the solvent used.

Section 4: Biological Assay Troubleshooting

Even with a pure compound, challenges can arise during biological testing. Nicotinic acid and its derivatives are known to interact with G protein-coupled receptors like HCA2 (GPR109A) and can have various cellular effects.[9][12]

Question: My compound shows inconsistent results or appears inactive in my cell-based assay. What could be the problem?

Answer: Inconsistent biological data can often be traced back to the compound's behavior in the aqueous assay medium.

Troubleshooting Biological Assays

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Activity Compound Precipitation: The final concentration of DMSO in your assay may be too low to keep the compound dissolved.Decrease the final compound concentration. Check for precipitate visually or by microscopy after adding the compound to the media. Perform a solubility test of the compound in your specific assay buffer.
Compound Degradation: The compound may be unstable in the assay buffer or at 37°C over the course of the experiment.Assess compound stability by incubating it in the assay buffer for the duration of the experiment and analyzing it by LC-MS afterward.
Incorrect Target: The compound may not be active at the specific biological target or cell line being tested.Confirm the expression of the target receptor (e.g., HCA2) in your cell line. Run positive controls with known agonists/antagonists like nicotinic acid itself.[9]
High Variability Between Replicates Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or may be precipitating upon dilution.Ensure the stock solution is fully dissolved before use. Prepare intermediate dilutions in a medium that maintains solubility before the final dilution into the assay plate.
Adsorption to Plastics: Lipophilic compounds can stick to the walls of pipette tips and microplates, reducing the effective concentration.Use low-retention plasticware. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) or BSA to the assay buffer if compatible with your system.
Apparent Cytotoxicity Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for the cells.Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%).
Compound-Induced Cytotoxicity: The compound itself may be toxic to the cells at the tested concentrations.Perform a standard cytotoxicity assay (e.g., MTS or LDH release) in parallel with your functional assay to determine the compound's toxic concentration range.
References
  • Zhu, J., et al. (2010). A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid, a Potent LFA-1/ICAM Inhibitor. ACS Publications. Available at: [Link]

  • American Chemical Society. (2010). A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]no. American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/op100085z
  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]

  • ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A. Google Patents.
  • Organic Syntheses. (1925). nicotinic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Available at: [Link]

  • PubMed. (n.d.). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. PubMed. Available at: [Link]

  • ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimization of 6-(3,5-Dichlorophenyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-(3,5-Dichlorophenyl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this specific cross-coupling reaction. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and effectively optimize your reaction conditions.

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction forms the critical C-C bond between a 6-halonicotinic acid derivative and a 3,5-dichlorophenylboronic acid. While powerful, this transformation presents unique challenges due to the electronic properties of the substrates: the 6-chloronicotinic acid is an electron-deficient heterocycle, and the 3,5-dichlorophenyl group is sterically hindered and electronically deactivated.[1][2]

This guide will address these challenges head-on, providing a robust framework for optimization and troubleshooting.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion, or fails completely. The starting 6-chloronicotinic acid is mostly unreacted. What are the likely causes and how do I fix it?

A: Low or no conversion in this Suzuki-Miyaura coupling is a common problem, often pointing to issues with the catalytic cycle, specifically the rate-limiting oxidative addition step or catalyst deactivation. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[3] Let's break down the troubleshooting process.

1. Catalyst and Ligand Inactivity:

  • The Cause: The C-Cl bond of 6-chloronicotinic acid is strong and requires a highly active catalyst for efficient oxidative addition.[4] Standard catalysts like Pd(PPh₃)₄ may be insufficient or require harsh conditions.[5] The nitrogen atom on the pyridine ring can also coordinate to the palladium center, potentially inhibiting catalytic activity.

  • The Solution:

    • Switch to an Electron-Rich, Bulky Ligand: Modern phosphine ligands are designed to accelerate the oxidative addition and reductive elimination steps.[6] Ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are excellent choices for coupling aryl chlorides.[4][7] They create a more electron-rich, sterically hindered palladium center that is more reactive.

    • Use an Air-Stable Pre-catalyst: Using pre-formed, air-stable palladium complexes (pre-catalysts) like those from the Buchwald or Fu groups can ensure a consistent concentration of active Pd(0) in your reaction.[8][9]

    • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome high activation barriers, especially during initial screening.[10]

2. Ineffective Base or Solvent System:

  • The Cause: The base plays a crucial role in the transmetalation step, forming the more nucleophilic boronate species.[11] The solvent must solubilize both the organic substrates and the inorganic base to facilitate the reaction.[12] An improper choice can halt the reaction entirely.

  • The Solution:

    • Base Selection: Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings as it is strong enough to promote the reaction but generally minimizes side reactions like ester hydrolysis if the carboxylic acid is protected.[6] Cesium carbonate (Cs₂CO₃) is another strong and effective base.[13]

    • Solvent System: A mixture of an organic solvent and water is often optimal.[14] Dioxane/water or THF/water are common choices that provide good solubility for all components.[15][16] The water is critical for dissolving the inorganic base and facilitating the formation of the active boronate species.[12]

3. Starting Material Purity:

  • The Cause: Impurities in your starting materials can poison the catalyst. Water content in boronic acids can vary, and they can degrade over time. The 6-chloronicotinic acid should be pure.

  • The Solution:

    • Use fresh, high-purity 3,5-dichlorophenylboronic acid. Consider checking its purity by NMR.

    • Ensure your solvents are anhydrous (if the protocol calls for it) and properly degassed. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II).[17]

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Sol_Cat_Yes [label="Use Bulky Ligand\n(e.g., SPhos, XPhos)\nUse Pre-catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Cond_Yes [label="Use K3PO4 or Cs2CO3\nUse Dioxane/H2O\nEnsure Proper Degassing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_SM_Yes [label="Verify Purity (NMR)\nUse Fresh Reagents\nDegas Solvents Thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cat_Check [label="Step 1"]; Cat_Check -> Sol_Cat_Yes [label="No"]; Cat_Check -> Cond_Check [label="Yes"];

Cond_Check -> Sol_Cond_Yes [label="No"]; Cond_Check -> SM_Check [label="Yes"];

SM_Check -> Sol_SM_Yes [label="No"]; } .enddot Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Significant Side Products

Q: My reaction works, but I'm getting significant amounts of homo-coupled (3,5,3',5'-tetrachlorobiphenyl) and/or protodeboronated (1,3-dichlorobenzene) side products. How can I suppress these?

A: The formation of these side products is a classic sign of an imbalanced catalytic cycle or suboptimal reaction conditions.

1. Homo-coupling of Boronic Acid:

  • The Cause: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture, which can oxidize the boronic acid.[17]

  • The Solution:

    • Thorough Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas your reaction mixture (solvent, substrates, and base) using a nitrogen or argon stream for at least 30 minutes, or by using several freeze-pump-thaw cycles.[13] Maintaining an inert atmosphere throughout the reaction is essential.

    • Controlled Reagent Addition: Sometimes, adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the cross-coupling pathway.

2. Protodeboronation:

  • The Cause: This is the cleavage of the C-B bond, replacing it with a C-H bond, to form 1,3-dichlorobenzene. It is often exacerbated by high temperatures, prolonged reaction times, and the presence of excess water or certain bases.[5][18]

  • The Solution:

    • Optimize Temperature: Do not overheat the reaction. While heat is needed for the C-Cl activation, excessive temperatures can accelerate protodeboronation.[5] Aim for the lowest temperature that gives a reasonable reaction rate (e.g., 80-100 °C).

    • Use a Milder Base: If using a very strong base like NaOH, consider switching to K₂CO₃ or K₃PO₄, which are generally less likely to promote this side reaction.[19]

    • Use Boronic Esters: Boronic acids can be converted to more stable esters (e.g., pinacol esters). These are often more resistant to protodeboronation and can be used as effective coupling partners.[6]

Issue 3: Difficulties in Purification

Q: I've successfully formed the product, but I'm struggling to isolate it from the residual palladium catalyst and other impurities. What's the best purification strategy?

A: Purifying nicotinic acid derivatives can be challenging due to their zwitterionic potential and solubility characteristics.

  • The Cause: The product contains both a basic pyridine nitrogen and an acidic carboxylic acid, making it potentially soluble in both aqueous acid and base. Palladium catalysts can form colloidal suspensions that are difficult to remove by simple filtration.

  • The Solution:

    • Acid-Base Workup: A carefully planned acid-base extraction is often effective. After the reaction, dilute with an organic solvent like ethyl acetate.

      • Wash with a mild aqueous acid (e.g., 1M citric acid) to remove basic impurities.

      • Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract your acidic product into the aqueous layer, leaving non-polar impurities (like homo-coupled byproducts) in the organic layer.

      • Carefully re-acidify the aqueous layer with HCl to a pH of ~3-4 to precipitate your product.

    • Palladium Removal: If residual palladium is an issue, you can treat the organic solution with a scavenger resin or activated carbon before extraction.[20]

    • Recrystallization: The final product can be purified by recrystallization. Water or an ethanol/water mixture is often a good choice for nicotinic acids.[21][22]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid group on the 6-chloronicotinic acid?

This is a critical consideration. While some Suzuki couplings tolerate free carboxylic acids, protection can often improve yield and simplify purification.

  • Without Protection: You must use a base that will not be fully neutralized by the acidic proton, like K₃PO₄ or Cs₂CO₃ (using at least 3 equivalents). The carboxylate salt formed in situ can have different solubility and reactivity.

  • With Protection: Converting the acid to a methyl or ethyl ester is a common strategy. This prevents acid-base side reactions and improves solubility in organic solvents. The ester can be hydrolyzed back to the acid in a final step. An alternative is in-situ protection as a trimethylsilyl ester.[23][24]

Q2: What is the optimal choice of catalyst, ligand, base, and solvent?

There is no single "best" combination, as the optimal conditions depend on the specific substrates.[25][26] However, a robust starting point based on modern cross-coupling literature for challenging aryl chlorides is summarized below.[16][27]

ComponentRecommended Starting PointRationale & Key Considerations
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precursors.
Ligand SPhos or XPhosBulky, electron-rich biaryl phosphines are highly effective for activating C-Cl bonds.[2][6]
Base K₃PO₄ (3 equivalents)Strong enough for transmetalation but minimizes side reactions. Good solubility in water.[6]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 v/v)Excellent solvent for solubilizing both organic and inorganic reagents.[28]
Temperature 80 - 110 °CBalances the need for thermal energy to activate the C-Cl bond against the risk of side reactions.[10]

Q3: Can I use Negishi coupling as an alternative?

Yes, the Negishi coupling, which uses an organozinc reagent, is an excellent alternative and is sometimes superior for complex syntheses.[8][29]

  • Advantages: Organozinc reagents are often more reactive than organoboranes, which can allow for lower reaction temperatures and coupling with less reactive partners.[30][31]

  • Disadvantages: Organozinc reagents must be prepared in situ and are sensitive to air and moisture, requiring stricter anhydrous and inert atmosphere techniques.[29]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OA [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar¹-Pd(II)L₂-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TM [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar2 [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RE [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for layout sub1 [label="Ar¹-X\n(6-Cl-Nicotinic Acid)", shape=plaintext, fontcolor="#5F6368"]; sub2 [label="Ar²-B(OR)₂\n(Dichlorophenylboronic Acid)\n+ Base", shape=plaintext, fontcolor="#5F6368"]; prod [label="Ar¹-Ar²\n(Product)", shape=plaintext, fontcolor="#5F6368"];

// Edges Pd0 -> PdII [label=" ", arrowhead=vee, color="#34A853"]; sub1 -> OA [style=dashed, arrowhead=none]; OA -> PdII [style=dashed, arrowhead=none];

PdII -> PdII_Ar2 [label=" ", arrowhead=vee, color="#34A853"]; sub2 -> TM [style=dashed, arrowhead=none]; TM -> PdII_Ar2 [style=dashed, arrowhead=none];

PdII_Ar2 -> Pd0 [label=" ", arrowhead=vee, color="#34A853"]; RE -> prod [style=dashed, arrowhead=none]; PdII_Ar2 -> RE [style=dashed, arrowhead=none]; RE -> Pd0 [style=dashed, arrowhead=none];

// Grouping {rank=same; Pd0; RE; prod;} {rank=same; OA; PdII; TM; sub1; sub2;} {rank=same; PdII_Ar2;} } .enddot Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Robust Starting Point

This protocol is a generalized starting point for the Suzuki-Miyaura coupling to form this compound. It should be optimized for your specific setup.

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)

  • 3,5-Dichlorophenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 ratio, to make a 0.2 M solution)

Procedure:

  • To a dry Schlenk flask, add 6-chloronicotinic acid, 3,5-dichlorophenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, under the inert gas, add Pd₂(dba)₃ and SPhos.

  • Add the degassed 1,4-dioxane and degassed water to the Schlenk flask containing the substrates and base.

  • Stir the mixture for 5 minutes.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with workup and purification as described in the troubleshooting section.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Dai, C., & Fu, G. C. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid, a Potent LFA-1/ICAM Inhibitor.
  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
  • NIH. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • Wikipedia. (n.d.). Negishi coupling.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • NIH. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • Organic Chemistry Portal. (n.d.). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Semantic Scholar. (n.d.). Highly active catalysts for the Suzuki coupling of aryl chlorides.
  • Scilit. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • ResearchGate. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.
  • Sci-Hub. (2009). ChemInform Abstract: Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • ACS Publications. (n.d.). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
  • ACS Publications. (2010). A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]no.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?.
  • Google Patents. (n.d.). Purification of nicotinamide - US2496114A.
  • ACS Publications. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
  • Organic Syntheses. (n.d.). nicotinic acid.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.

Sources

Technical Support Center: Purification of 6-(3,5-Dichlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(3,5-Dichlorophenyl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for its purification. As a substituted nicotinic acid derivative, the presence of the dichlorophenyl moiety significantly influences its physical properties, particularly solubility, compared to the parent nicotinic acid. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly used methods for this class of compounds are recrystallization and silica gel column chromatography. A preparatory acid-base extraction can also be employed as an initial clean-up step to remove neutral impurities. The choice depends on the impurity profile and the scale of your purification.

Q2: How do I choose between recrystallization and column chromatography?

This decision is critical and depends on several factors. Recrystallization is ideal for removing small amounts of impurities from a large amount of material, especially if the crude product is >90% pure. It is generally faster, uses less solvent, and is more scalable. Column chromatography excels at separating complex mixtures or when the desired compound and impurities have very different polarities. It is more labor-intensive and less economical at a large scale but offers superior separation power.

Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?

Potential impurities are typically derived from the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: For instance, if synthesized via a Suzuki coupling, you might have residual 3,5-dichlorophenylboronic acid and a 6-halonicotinic acid derivative.

  • Homocoupling Products: Such as 3,5,3',5'-tetrachlorobiphenyl from the boronic acid.

  • Catalyst Residues: Trace amounts of palladium or other transition metals used in cross-coupling reactions.

  • Side-Reaction Products: Byproducts from competing reactions, which will be specific to your synthetic conditions.

Q4: My final product has a persistent yellow or brown color. How can I remove it?

Colored impurities are common in aromatic compounds. A simple and effective method is to treat a solution of the product with activated carbon.[1] Dissolve the crude, colored acid in a suitable hot solvent (as if for recrystallization), add a small amount (1-2% by weight) of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the carbon. The purified, colorless product can then be crystallized from the filtrate.[1]

Q5: How can I reliably assess the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying residual solvents or organic impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Purification Strategy Workflow

The following diagram outlines the decision-making process for selecting the appropriate purification strategy for this compound.

G Diagram 1: Purification Method Selection Workflow start Start: Crude Product assess_purity Assess Crude Purity (TLC/¹H NMR) start->assess_purity decision_purity Purity > 90%? assess_purity->decision_purity decision_impurities Impurities Neutral? decision_purity->decision_impurities No recrystallization Primary Method: Recrystallization decision_purity->recrystallization Yes chromatography Primary Method: Column Chromatography decision_impurities->chromatography No acid_base Optional Pre-Purification: Acid-Base Extraction decision_impurities->acid_base Yes final_product Pure Product recrystallization->final_product chromatography->final_product acid_base->chromatography Proceed to Chromatography G Diagram 2: General Recrystallization Workflow start Crude Product in Flask add_solvent Add Minimum Hot Solvent start->add_solvent hot_filtration Hot Filtration (Optional) add_solvent->hot_filtration slow_cool Slow Cooling to RT hot_filtration->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash_dry Wash with Cold Solvent & Dry collect->wash_dry end Pure Crystalline Product wash_dry->end

Sources

Technical Support Center: Degradation of 6-(3,5-Dichlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(3,5-Dichlorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential challenges related to its stability and degradation, offering field-proven insights and solutions.

Introduction to the Stability of this compound

This compound is a molecule of interest in various research and development fields. Its structure, featuring a dichlorinated phenyl ring appended to a nicotinic acid core, presents unique stability considerations. Understanding its degradation profile is critical for accurate experimental design, data interpretation, and formulation development. This guide will walk you through the potential degradation pathways, troubleshooting common experimental issues, and provide standardized protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: Based on the chemical structure, the primary factors of concern are light (photodegradation), high temperatures (thermal degradation), and exposure to highly acidic or alkaline conditions (hydrolysis). The pyridine and dichlorophenyl rings can be susceptible to photolytic and oxidative degradation, while the carboxylic acid group can undergo decarboxylation at elevated temperatures.

Q2: How can I visually detect if my sample of this compound has degraded?

A2: While visual inspection is not a definitive method, degradation may sometimes be indicated by a change in the physical appearance of the solid compound, such as discoloration (e.g., yellowing or browning). In solution, the appearance of turbidity or a change in color could also suggest degradation or the formation of insoluble byproducts. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC or LC-MS are essential for accurate assessment.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products would need to be identified experimentally, we can predict potential byproducts based on the degradation of related molecules. Photodegradation may lead to the formation of hydroxylated species or dechlorination products.[1] Thermal stress could induce decarboxylation, yielding 3-(3,5-dichlorophenyl)pyridine. Hydrolysis under harsh pH conditions might affect the stability of the entire molecule, though the aromatic carboxylic acid is generally stable.[2]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation.[3] For solutions, it is advisable to use amber vials or wrap containers in aluminum foil and store them at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage). The use of freshly prepared solutions is always recommended for sensitive experiments.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent analytical results (e.g., varying peak areas in HPLC). 1. Ongoing degradation of stock solutions. The compound may be unstable in the chosen solvent or under ambient laboratory light and temperature. 2. Inconsistent sample preparation. Variations in dissolution time or temperature can affect compound stability.1. Assess stock solution stability. Prepare a fresh stock solution and compare its HPLC profile to an older one. If degradation is observed, prepare fresh solutions for each experiment. Consider storing aliquots at -80°C. 2. Standardize sample preparation. Ensure a consistent and documented procedure for dissolving the compound, minimizing exposure to heat and light.
Appearance of unexpected peaks in chromatograms. 1. Formation of degradation products. Exposure to light, elevated temperature, or reactive excipients can cause the compound to break down.[4] 2. Contamination. The sample may be contaminated with impurities from solvents, vials, or other equipment.1. Perform forced degradation studies. Subject the compound to stress conditions (UV light, heat, acid/base) to intentionally generate degradation products and identify their retention times. This will help in confirming if the unexpected peaks are indeed degradants.[5][6] 2. Run a blank analysis. Analyze the solvent and any other components of the sample matrix without the active compound to rule out contamination.
Loss of biological activity in cell-based assays. 1. Degradation of the compound in the assay medium. The compound may be unstable at 37°C or react with components of the cell culture medium. 2. Phototoxicity. The compound might be degrading under the light of the microscope or incubator, forming toxic byproducts.1. Assess stability in media. Incubate the compound in the assay medium for the duration of the experiment, and then analyze its concentration and purity by HPLC. 2. Minimize light exposure. Protect the assay plates from light as much as possible. Run a control where the compound is added to the medium and incubated without cells to check for degradation.
Precipitation of the compound from solution. 1. Poor solubility. The compound may have low solubility in the chosen solvent, especially at higher concentrations or lower temperatures. 2. Formation of insoluble degradants. Degradation products may be less soluble than the parent compound.1. Optimize the solvent system. Test different solvents or co-solvent systems to improve solubility. The use of a small percentage of DMSO or DMF might be necessary. 2. Analyze the precipitate. If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and the primary degradation products.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, place a vial of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A C18 column is a good starting point, with a gradient elution using a mobile phase of acetonitrile and water with an acid modifier.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., methanol/water, acetonitrile/water) and pH modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate).

  • Gradient Optimization:

    • Develop a gradient elution method to ensure the separation of both polar and non-polar impurities from the main peak.

    • A typical starting gradient could be 10% to 90% organic phase over 20 minutes.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

    • Specificity is crucial and should be demonstrated by showing that the method can resolve the parent peak from peaks of known degradation products (generated from forced degradation studies).

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known degradation patterns of related compounds.

Degradation_Pathways cluster_photodegradation Photodegradation (UV Light) cluster_thermal Thermal Degradation (Heat) cluster_oxidation Oxidative Degradation (e.g., H₂O₂) This compound This compound Hydroxylated Byproduct Hydroxylated Byproduct This compound->Hydroxylated Byproduct Hydroxylation Dechlorinated Byproduct Dechlorinated Byproduct This compound->Dechlorinated Byproduct Reductive Dechlorination 3-(3,5-dichlorophenyl)pyridine (Decarboxylation) 3-(3,5-dichlorophenyl)pyridine (Decarboxylation) This compound->3-(3,5-dichlorophenyl)pyridine (Decarboxylation) Decarboxylation N-oxide Derivative N-oxide Derivative This compound->N-oxide Derivative Oxidation of Pyridine N

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow of a comprehensive stability assessment for this compound.

Stability_Workflow cluster_setup 1. Experimental Setup cluster_execution 2. Stress Testing cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation Define Stress Conditions\n(Light, Heat, pH, Oxidizing Agent) Define Stress Conditions (Light, Heat, pH, Oxidizing Agent) Prepare Stock Solution Prepare Stock Solution Define Stress Conditions\n(Light, Heat, pH, Oxidizing Agent)->Prepare Stock Solution Expose Compound to Stressors Expose Compound to Stressors Prepare Stock Solution->Expose Compound to Stressors Analyze Stressed Samples Analyze Stressed Samples Expose Compound to Stressors->Analyze Stressed Samples Develop Stability-Indicating HPLC Method Develop Stability-Indicating HPLC Method Develop Stability-Indicating HPLC Method->Analyze Stressed Samples Identify & Quantify Degradants Identify & Quantify Degradants Analyze Stressed Samples->Identify & Quantify Degradants Determine Degradation Rate Determine Degradation Rate Identify & Quantify Degradants->Determine Degradation Rate Propose Degradation Pathway Propose Degradation Pathway Determine Degradation Rate->Propose Degradation Pathway

Caption: Workflow for assessing the stability of this compound.

References

  • Hughes, D. E. (1955). The bacterial degradation of nicotinic acid. Biochemical Journal, 60(2), 303–310. [Link]

  • Jelińska, A., Obolewski, K., & Muszalska, I. (2007). Stability of Nicotinic Acid in Solid Dosage Forms. Acta Poloniae Pharmaceutica, 64(5), 425-429. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 954, Nicotinic acid. [Link]

  • Fetzner, S. (2000). Bacterial degradation of pyridine, quinoline, and other N-heterocyclic compounds. In Environmental Processes (pp. 77-123). Springer, Berlin, Heidelberg. [Link]

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498. [Link]

  • Boethling, R. S., & Alexander, M. (1979). Microbial degradation of chemicals of environmental concern. Residue Reviews, 74, 21-45. [Link]

  • Field, J. A., & Sierra-Alvarez, R. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Reviews in Environmental Science and Bio/Technology, 3(3), 185-254. [Link]

  • Pothuluri, J. V., & Cerniglia, C. E. (1994). Microbial metabolism of polycyclic aromatic hydrocarbons. In Microbial transformation and degradation of toxic organic chemicals (pp. 95-127). Wiley-Liss, Inc.
  • Pieper, D. H. (2005). Aerobic degradation of polychlorinated biphenyls. Applied microbiology and biotechnology, 67(2), 170-191. [Link]

  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of drugs in solution and in organized systems. Chemical Society Reviews, 32(5), 238-250. [Link]

  • Bak, S., & Sten, M. (2003). Photodegradation of pharmaceuticals in the environment—a review. Chemosphere, 53(4), 333-341.
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of modern pharmaceutical analysis. Academic press.

Sources

Technical Support Center: Synthesis of 6-(3,5-Dichlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(3,5-dichlorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges in this synthesis, ensuring efficiency and success in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low or No Conversion in the Suzuki-Miyaura Coupling Step

Question: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling of 6-chloronicotinic acid and 3,5-dichlorophenylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I resolve this?

Probable Causes and Solutions:

  • Inadequate Catalyst Activity: The choice of palladium catalyst and ligand is crucial for the successful coupling of heteroaryl chlorides.[1]

    • Solution: If you are using a simple Pd(PPh₃)₄ catalyst, consider switching to a more active catalyst system. Modern catalyst systems for coupling aryl chlorides often involve bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2] These ligands promote the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.[3]

  • Base Incompatibility or Insufficient Strength: The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[2] An inappropriate base can lead to poor yields.

    • Solution: For couplings involving nicotinic acid derivatives, a strong inorganic base like K₂CO₃ or K₃PO₄ is often effective.[1][4] Ensure the base is finely powdered and dry to maximize its reactivity. The solubility of the base in the reaction mixture is also important; in some cases, using a phase-transfer catalyst or a biphasic solvent system (e.g., toluene/water) can be beneficial.[4]

  • Poor Solubility of Starting Materials: 6-Chloronicotinic acid has limited solubility in many common organic solvents used for Suzuki couplings.

    • Solution: To address solubility issues, you can either use a more polar aprotic solvent like DMF or DMAc[5][6] or consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The resulting ester is typically more soluble in organic solvents. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

  • Reaction Temperature Too Low: The coupling of electron-deficient aryl chlorides often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C, while monitoring the reaction progress by TLC or LC-MS. Be mindful that excessively high temperatures can lead to catalyst decomposition and side reactions.

Issue 2: Formation of Significant Byproducts

Question: My Suzuki coupling reaction is producing the desired product, but I am also observing a significant amount of homocoupled 3,5-dichlorophenylboronic acid (forming 3,3',5,5'-tetrachlorobiphenyl) and debromination of my starting material. How can I minimize these side reactions?

Probable Causes and Solutions:

  • Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon). Degas the solvent thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Excess Boronic Acid: Using a large excess of the boronic acid can increase the rate of homocoupling.

    • Solution: While a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion, avoid using a large excess. Carefully optimize the stoichiometry of your reactants.

  • Palladium Catalyst Concentration: High catalyst loadings can sometimes contribute to side reactions.

    • Solution: Once you have established a working catalyst system, try to reduce the catalyst loading to the minimum required for efficient conversion.

Issue 3: Difficult Purification of the Final Product

Question: I have successfully synthesized this compound, but I am struggling to purify it. The crude product is contaminated with residual palladium and inorganic salts, and recrystallization is proving ineffective.

Probable Causes and Solutions:

  • Palladium Residues: Residual palladium can be difficult to remove by standard purification techniques.

    • Solution: After the reaction, consider using a palladium scavenger. These are commercially available reagents with functional groups that chelate to the metal, allowing it to be removed by filtration. Alternatively, a wash with an aqueous solution of a chelating agent like EDTA or a solution of sodium sulfide can help precipitate the palladium.

  • Poor Solubility for Recrystallization: Nicotinic acid derivatives can be challenging to recrystallize due to their polar nature and sometimes poor solubility in common organic solvents.[7]

    • Solution: A mixed solvent system is often required for the recrystallization of nicotinic acids.[6] For this compound, consider solvent systems like ethanol/water, dioxane/water, or DMF/water. The product is dissolved in the hot solvent in which it is more soluble, and then the anti-solvent is added until turbidity is observed. Cooling should then induce crystallization. Washing the crude product with a dilute acid solution before recrystallization can also help remove basic impurities.[8]

  • Inorganic Salt Contamination: The base used in the Suzuki coupling can be carried through the workup.

    • Solution: During the aqueous workup, ensure the pH is adjusted to be acidic (around pH 3-4) to protonate the nicotinic acid and facilitate its extraction into an organic solvent. This should be followed by a brine wash to remove most of the inorganic salts. If the product precipitates upon acidification, it can be filtered, washed with water, and then recrystallized.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

The most commonly employed and reliable route is the Suzuki-Miyaura cross-coupling reaction.[3] This typically involves the reaction of a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid or its ester) with 3,5-dichlorophenylboronic acid in the presence of a palladium catalyst and a base.

Q2: Is it better to use 6-chloronicotinic acid or its ester in the Suzuki coupling?

Using an ester of 6-chloronicotinic acid (e.g., methyl or ethyl ester) is often advantageous. Esters generally have better solubility in common organic solvents used for Suzuki couplings, which can lead to more efficient reactions.[9] The ester can be readily hydrolyzed to the desired carboxylic acid in a final step. However, this adds an extra step to the synthesis. Direct coupling with the free acid is also possible but may require more careful optimization of reaction conditions to overcome solubility issues.[5][6]

Q3: Can I use other cross-coupling reactions besides Suzuki-Miyaura?

While Suzuki-Miyaura is the most common, other cross-coupling reactions like the Stille coupling (using an organotin reagent) or the Negishi coupling (using an organozinc reagent) could potentially be used. However, the Suzuki-Miyaura reaction is generally preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Q4: Are there any known issues with decarboxylation of the nicotinic acid product?

Decarboxylation of pyridinecarboxylic acids can occur, particularly at high temperatures.[10][11] The stability towards decarboxylation depends on the position of the carboxyl group. While picolinic acid (pyridine-2-carboxylic acid) is known to decarboxylate more readily, nicotinic acid (pyridine-3-carboxylic acid) is generally more stable.[12] However, under harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic media), some decarboxylation could be a potential side reaction. It is advisable to monitor for the formation of 2-(3,5-dichlorophenyl)pyridine as a potential byproduct.

Q5: What are the key safety precautions to take during this synthesis?

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Boronic Acids: While generally stable, some boronic acids can be irritants. Handle with care.

  • Solvents: Use flammable and volatile organic solvents in a well-ventilated fume hood.

  • Bases: Strong bases like K₃PO₄ are corrosive. Avoid contact with skin and eyes.

  • Inert Atmosphere: Reactions under inert gas should be set up carefully to avoid pressure buildup.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization for your specific laboratory conditions and scale.

Step 1: Suzuki-Miyaura Coupling

  • To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid methyl ester (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed dioxane and water (e.g., a 4:1 mixture) to the flask.

  • To this mixture, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq) or a pre-catalyst system like Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Step 2: Work-up and Isolation of the Ester Intermediate

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-(3,5-dichlorophenyl)nicotinate.

  • Purify the crude ester by column chromatography on silica gel if necessary.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified methyl 6-(3,5-dichlorophenyl)nicotinate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (e.g., 3-5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ether or dichloromethane to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. A white precipitate should form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Table 1: Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (in situ)2-5Less active for aryl chlorides, may require higher temperatures.
Pd(OAc)₂SPhos1-3Highly active for heteroaryl chlorides.
Pd₂(dba)₃XPhos1-3Broadly applicable and highly active catalyst system.
PdCl₂(dppf)dppf2-5Often used for a wide range of Suzuki couplings.

Visualization of the Suzuki-Miyaura Catalytic Cycle and Troubleshooting

Suzuki_Miyaura_Troubleshooting cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_troubleshooting Common Problems cluster_boronic_acid Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Trouble1 Problem: Low Conversion Cause: Inactive Catalyst Solution: Use bulky, electron-rich ligands (e.g., SPhos). OxAdd->Trouble1 Rate-limiting step for Ar-Cl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OR)2 + Base PdII_Diaryl Diaryl-Pd(II) Complex Transmetal->PdII_Diaryl Trouble2 Problem: Low Conversion Cause: Ineffective Base Solution: Use stronger base (K3PO4), ensure it's dry. Transmetal->Trouble2 Base activates boronic acid RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' Product RedElim->Product Trouble3 Problem: Homocoupling Cause: Oxygen present Solution: Degas solvent, use inert atmosphere. BoronicAcid R'-B(OR)2 Homocoupling R'-R' Homocoupling BoronicAcid->Homocoupling + O2 Homocoupling->Trouble3

Caption: Suzuki-Miyaura catalytic cycle and common troubleshooting points.

References

  • A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid, a Potent LFA-1/ICAM Inhibitor. ACS Publications. Available at: [Link]

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters. Available at: [Link]

  • Efficient Synthesis of 6-Aryl-2-chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6-Dichloronicotinic Acid. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available at: [Link]

  • A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]no. American Chemical Society. Available at: https://pubs.acs.org/doi/pdf/10.1021/op1000795
  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]

  • Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Linear Free Energy Relationship. Chemical Science International Journal. Available at: [Link]

  • Hydrolysis Risks: Why Certain Esters Break Down in Water-Based E-liquids. Cuiguai. Available at: [Link]

  • nicotinic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available at: [Link]

  • Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Linear Free Energy Relationship. Journal of Scientific Research and Reports. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available at: [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]

  • Purification of nicotinic acid. Google Patents.
  • Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. PMC - NIH. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. CHT. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Purification of nicotinamide. Google Patents.
  • The Suzuki Reaction. Harvard University. Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Non-catalytic preparation of nicotinic acid esters. Google Patents.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

  • Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-grained 2,6-dichloro-5-fluoronicotinic acid. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of 6-(3,5-Dichlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a specification—it is the bedrock of reliable, reproducible, and translatable data. The compound 6-(3,5-Dichlorophenyl)nicotinic acid, a substituted pyridine carboxylic acid, represents a class of molecules with significant potential in medicinal chemistry. Its structural integrity and purity directly influence its biological activity, safety profile, and suitability for further development.

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol functions as a self-validating system. Our objective is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific research and development needs.

Chapter 1: Understanding the Analyte and Its Potential Impurities

A robust analytical strategy begins with understanding the molecule and its likely contaminants. The purity of a compound is defined not just by the concentration of the main component but also by the identity and quantity of everything else.

The Analyte: this compound
  • Structure: C₁₂H₇Cl₂NO₂

  • Molecular Weight: 284.10 g/mol

  • Key Features: An aromatic carboxylic acid containing a pyridine ring and a dichlorinated phenyl moiety. These features make it UV-active (ideal for HPLC-UV), possess multiple unique protons (suitable for NMR), and have a defined elemental composition (verifiable by elemental analysis). Its carboxylic acid group makes it non-volatile, a key consideration for GC-MS.

Anticipating Impurities: A Synthesis-Based Approach

The most probable synthetic route to this compound is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction typically involves coupling a halogenated nicotinic acid derivative (e.g., 6-chloronicotinic acid) with an appropriately substituted boronic acid (e.g., 3,5-dichlorophenylboronic acid).[2][3] Understanding this pathway is critical as it informs the potential process-related impurities we must screen for.

dot graph "synthesis_pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} dot Caption: Plausible Suzuki coupling synthesis route.

Common Potential Impurities from Suzuki Coupling:

  • Unreacted Starting Materials: 6-Chloronicotinic acid, 3,5-dichlorophenylboronic acid.

  • Homocoupling By-products: Formation of 3,3',5,5'-tetrachlorobiphenyl from the boronic acid or a bipyridine derivative from the nicotinic acid precursor.[4][5]

  • Protodeboronation/Dehalogenation: Loss of the boronic acid group from the starting material to form 1,3-dichlorobenzene, or loss of the halide to form nicotinic acid.[4]

  • Catalyst Residues: Residual palladium from the catalyst.

  • Solvent Residues: Trace amounts of solvents used in the reaction and purification (e.g., Dioxane, Toluene, DMF).

Chapter 2: Orthogonal Methods: The Cornerstone of Purity Validation

To build a trustworthy purity profile, one must employ multiple analytical techniques that measure the analyte based on different chemical principles. This is the concept of orthogonality. A compound that appears pure by one method (e.g., HPLC) may reveal hidden impurities in another (e.g., qNMR). We will compare four primary, orthogonal methods.

Chapter 3: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity determination, prized for its high resolution and sensitivity in separating the main compound from its organic impurities.

Principle of Causality

We choose Reversed-Phase HPLC (RP-HPLC) because this compound is a moderately polar organic molecule. A C18 (non-polar) stationary phase will retain the analyte and its likely impurities, which are also aromatic and moderately polar. An acidic mobile phase (e.g., containing formic or phosphoric acid) is used to suppress the ionization of the carboxylic acid group. This ensures a consistent, neutral form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times. UV detection is selected due to the strong absorbance of the aromatic rings in the molecule.

dot graph "hplc_workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: HPLC-UV experimental workflow.

Experimental Protocol: RP-HPLC-UV

This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by pharmacopeial standards.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Column Temperature: 30 °C.

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Sample Preparation:

    • Analyte Stock Solution: Accurately weigh and dissolve ~10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

    • Working Solution: Dilute the stock solution to 0.1 mg/mL using the same diluent.

  • System Suitability Test (SST):

    • Perform five replicate injections of the working solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time of the main peak must be ≤ 2.0%. The tailing factor should be ≤ 2.0. This ensures the system is performing consistently before analyzing samples.[6]

  • Analysis:

    • Inject the working solution once.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Chapter 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential orthogonal technique, particularly for identifying volatile or semi-volatile impurities that may be present from the synthesis but are not well-retained or resolved by HPLC.

Principle of Causality

Direct analysis of a carboxylic acid like our target by GC is not feasible due to its low volatility and high polarity, which would lead to poor peak shape and thermal decomposition in the injector.[7] Therefore, derivatization is a mandatory step. We choose silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the acidic proton on the carboxylic acid with a non-polar, thermally stable trimethylsilyl (TMS) group, rendering the molecule volatile and suitable for GC analysis.[7][8] Mass spectrometry provides definitive identification of impurities based on their unique fragmentation patterns.

dot graph "gcms_workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: GC-MS with derivatization workflow.

Experimental Protocol: GC-MS with Silylation
  • System Preparation:

    • GC-MS System: Standard GC with a Mass Spectrometric detector.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 280 °C (Splitless mode).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.

  • Sample Derivatization:

    • Accurately weigh ~1 mg of the sample into a GC vial. Ensure the sample is completely dry, as moisture will consume the derivatizing reagent.

    • Add 200 µL of pyridine (to aid dissolution) and 200 µL of BSTFA with 1% TMCS catalyst.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Search for the TMS-derivatives of expected impurities like 1,3-dichlorobenzene or unreacted starting materials.

Chapter 5: Quantitative NMR (qNMR) Spectroscopy

Unlike chromatographic methods that provide a relative purity (area %), qNMR is a primary ratio method that determines the absolute purity (mass fraction, % w/w) of a compound against a certified internal standard.[9][10]

Principle of Causality

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By adding a known mass of a high-purity internal standard with a known structure, we can use the ratio of integrals between the analyte and the standard to calculate the analyte's absolute purity. The choice of internal standard is critical: it must be stable, non-volatile, have high purity, and possess signals that are in a clean region of the spectrum, well-resolved from any analyte signals. Maleic acid or dimethyl sulfone are common choices. This method is powerful because it can quantify impurities that are invisible to other techniques (e.g., inorganic salts) and is not dependent on the impurity having a similar response factor as the main compound (a key assumption in HPLC area % purity).[6]

dot graph "qnmr_workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: Quantitative NMR (qNMR) workflow.

Experimental Protocol: ¹H-qNMR
  • Preparation:

    • Internal Standard (IS): Use a certified internal standard (e.g., Maleic Anhydride, Purity > 99.9%).

    • Accurately weigh ~15 mg of this compound (m_analyte) into a clean vial.

    • Accurately weigh ~5 mg of the internal standard (m_IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: To ensure quantitativity, use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30s). Use a 90° pulse angle. Acquire a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal for the analyte (I_analyte) and a signal for the internal standard (I_IS).

    • Note the number of protons corresponding to each integrated signal (N_analyte and N_IS).

    • Calculate the purity using the following formula[9]:

      • Purity_analyte (% w/w) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x Purity_IS

      • Where: MW = Molecular Weight, Purity_IS = Purity of the internal standard.

Chapter 6: Elemental Analysis (CHNS)

Elemental analysis provides fundamental confirmation of a molecule's empirical formula. It is a bulk analysis technique that serves as an excellent orthogonal check on purity.

Principle of Causality

The technique involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment.[12] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector (typically a thermal conductivity detector).[13][14] The measured weight percentages of Carbon, Hydrogen, and Nitrogen are then compared to the theoretical values calculated from the compound's molecular formula. A significant deviation (>0.4% absolute) between the experimental and theoretical values indicates the presence of impurities (e.g., residual solvents, inorganic salts) or that the compound's structure is incorrect.[15]

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove residual water and solvents, which will significantly skew the results.[16]

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule.

  • Instrumental Analysis:

    • The sample is introduced into the combustion furnace of an elemental analyzer (temp >1000 °C).

    • The instrument automatically performs the combustion, reduction, separation of gases, and detection.

  • Data Interpretation:

    • Theoretical Values for C₁₂H₇Cl₂NO₂:

      • C: (12 * 12.011) / 284.10 = 50.73%

      • H: (7 * 1.008) / 284.10 = 2.48%

      • N: (1 * 14.007) / 284.10 = 4.93%

    • Compare the instrument's reported percentages to these theoretical values. The results should be within ±0.4% to confirm the elemental composition and high purity.

Chapter 7: Comparative Analysis and Recommendations

No single method can provide a complete picture of a compound's purity. The true power lies in the strategic combination of these orthogonal techniques.

Data Summary Table
Technique Principle Primary Use Case Strengths Limitations
HPLC-UV Chromatographic separation based on polarity; UV absorbance detection.Routine purity testing; detection and quantification of organic, non-volatile impurities.High resolution and sensitivity for UV-active compounds; well-established and robust.Assumes all impurities have a similar response factor as the API for area % calculation; may not detect non-UV active or volatile impurities.
GC-MS Chromatographic separation based on volatility; mass-based identification.Identification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials).High sensitivity; definitive identification of impurities via mass spectra.Requires derivatization for non-volatile analytes; can be destructive to the sample; not quantitative without specific calibration.[17]
qNMR Signal integration is directly proportional to the number of nuclei.Absolute purity determination (% w/w); certification of reference standards.Primary method, provides absolute purity; detects a wide range of impurities (including non-UV active); non-destructive.[6][9]Lower sensitivity than HPLC; requires a high-purity internal standard; can be complex if signals overlap.
Elemental Analysis Combustion and quantification of C, H, N, S.Confirmation of elemental composition and empirical formula.Verifies fundamental composition; detects inorganic impurities and residual solvents (as deviations from theoretical values).Bulk analysis, does not separate or identify individual impurities; requires a pure, dry sample for accuracy.[16]
Expert Recommendations: A Multi-Tiered Strategy
  • For Routine Quality Control (e.g., checking fractions from purification): HPLC-UV is the most efficient and suitable method. Its speed and resolving power are ideal for assessing the relative purity of multiple samples quickly.

  • For Characterization of a New Batch or Reference Standard: A combination of all four methods is strongly recommended for a comprehensive and defensible purity assessment.

    • Start with HPLC-UV to establish the primary impurity profile.

    • Use qNMR to assign an absolute purity value (% w/w). This value is the most accurate representation of the compound's mass fraction.

    • Confirm the elemental composition with Elemental Analysis . If the qNMR value is 99.5% but the elemental analysis is off by >1%, it could indicate the presence of an inorganic impurity not seen by NMR or HPLC.

    • Employ GC-MS to screen for any low-level volatile impurities that may have been introduced from solvents or reagents during synthesis.

By integrating these orthogonal techniques, researchers can build a robust, self-validating data package that provides a high degree of confidence in the purity of this compound, ensuring the integrity of all subsequent scientific endeavors.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ACS Publications. (2010). A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid, a Potent LFA-1/ICAM Inhibitor. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Diehl, B. W. K. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
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  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]

  • Knapp, D.R. (n.d.).
  • Pauli, G. F., et al. (2025, October 24). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

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  • YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • ACS Publications. (2010, June 14). A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]no. Retrieved from https://pubs.acs.org/doi/pdf/10.1021/op1000949
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  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

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  • ResearchGate. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. Retrieved from [Link]

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A Comparative Guide to Nicotinic Acid Derivatives for GPR109A-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Nicotinic Acid Scaffold

Nicotinic acid (niacin, or vitamin B3) is an essential human nutrient and a cornerstone of the vitamin B complex.[1][2][3][4] Beyond its fundamental role in cellular metabolism as a precursor to the coenzymes NAD and NADP, nicotinic acid has been a pharmacological agent for over half a century, primarily valued for its robust effects on lipid profiles.[1][4][5] It effectively lowers low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a) while being one of the most potent agents for increasing high-density lipoprotein (HDL) cholesterol.[4][5][6][7]

The discovery that these pharmacological effects are mediated through the G-protein coupled receptor GPR109A (also known as HCA2 or NIACR1) reinvigorated interest in this classical scaffold.[5][8] GPR109A, a Gi-coupled receptor highly expressed in adipocytes and various immune cells, has become a focal point for developing novel therapeutics for dyslipidemia, atherosclerosis, and inflammatory conditions.[5][7][8][9] This guide provides a comparative analysis of 6-(3,5-Dichlorophenyl)nicotinic acid and other key nicotinic acid derivatives, offering experimental frameworks to evaluate their potential as GPR109A agonists.

Mechanism of Action: GPR109A Signaling Cascade

Activation of GPR109A by an agonist like nicotinic acid initiates a well-defined signaling cascade. As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[5][10] In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase activity, leading to a decrease in the breakdown of triglycerides (lipolysis) and a subsequent reduction in the release of free fatty acids into circulation.[7][8][11] This decreased flux of fatty acids to the liver is a primary driver of the observed improvements in the plasma lipid profile.[7] Beyond adipocytes, GPR109A is expressed on immune cells like macrophages and neutrophils, where its activation can exert anti-inflammatory effects.[7][12]

GPR109A_Signaling GPR109A GPR109A Receptor Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Lipolysis ↓ Lipolysis (in Adipocytes) Ligand Nicotinic Acid Derivative Ligand->GPR109A Gi->AC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates)

Caption: GPR109A signaling pathway in an adipocyte.

Comparative Analysis of Nicotinic Acid Derivatives

The therapeutic utility of nicotinic acid is often hampered by a prominent side effect: a cutaneous vasodilation known as flushing, which is mediated by prostaglandin D2 release.[6][8][13] This has driven the development of derivatives with improved side-effect profiles or enhanced potency.

CompoundStructureKey Characteristics
Nicotinic Acid (Niacin) Pyridine-3-carboxylic acidEndogenous ligand for GPR109A; effective lipid-modifying agent but causes significant flushing.[1][2]
Acipimox 5-methylpyrazinecarboxylic acid 4-oxideA derivative designed to have a longer half-life and potentially fewer side effects than niacin.[6][11] It effectively inhibits lipolysis.[11][14]
This compound 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acidA synthetic derivative. The bulky, electron-withdrawing dichlorophenyl group at the 6-position is expected to significantly alter its binding affinity, selectivity, and pharmacokinetic properties compared to niacin. Its specific performance requires experimental validation.

Structure-Activity Relationship (SAR) Insights: The binding of nicotinic acid to GPR109A involves key interactions. An arginine residue (Arg111) in the third transmembrane helix serves as an anchor for the carboxylate group of the ligand.[15] The pyridine ring is thought to be positioned within a pocket formed by amino acids in several other helices and extracellular loops.[15] The introduction of a large, hydrophobic substituent like the 3,5-dichlorophenyl group on this compound could lead to several outcomes:

  • Increased Potency: The substituent may form additional favorable interactions within a hydrophobic sub-pocket of the receptor, increasing binding affinity.

  • Altered Selectivity: The modification could decrease binding to other receptors, potentially reducing off-target effects.

  • Modified Signaling: The substituent might induce a different receptor conformation upon binding, potentially leading to biased agonism, where downstream signaling pathways are differentially activated.

  • Steric Hindrance: Conversely, the bulky group could clash with the receptor, leading to reduced or no affinity.

Given these possibilities, a systematic experimental evaluation is paramount.

Experimental Protocols for Comparative Evaluation

To objectively compare these derivatives, a series of in vitro assays should be performed. The following protocols provide a robust framework for characterizing and comparing the activity of novel nicotinic acid derivatives at the GPR109A receptor.

Experimental Workflow Overview

Experimental_Workflow Start Start: Obtain Compounds (Niacin, Acipimox, Test Compound) Assay1 Assay 1: GPR109A Functional Assay (cAMP Measurement) Start->Assay1 Data1 Determine EC50 (Potency) Assay1->Data1 Assay2 Assay 2: Lipolysis Assay (Primary Adipocytes) Data1->Assay2 Data2 Measure Glycerol Release (Functional Efficacy) Assay2->Data2 Conclusion Conclusion: Comparative Profile (Potency, Efficacy, SAR) Data2->Conclusion

Caption: Workflow for comparing nicotinic acid derivatives.

Protocol 1: GPR109A Functional Activity via cAMP Measurement

This assay determines the potency (EC50) of each compound by measuring the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A.

Rationale: Since GPR109A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[16][17] Forskolin is used to artificially stimulate adenylyl cyclase, creating a high cAMP baseline against which the inhibitory effect of the agonist can be measured.[17]

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK-GPR109A).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin solution.

  • Test compounds (Nicotinic Acid, Acipimox, this compound) dissolved in DMSO and serially diluted.

  • cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).[16][18]

Procedure:

  • Cell Plating: Seed HEK-GPR109A cells in a 384-well plate at an optimized density and incubate overnight.

  • Compound Preparation: Prepare 11-point, 3-fold serial dilutions of each test compound in DMSO, then dilute into Stimulation Buffer. Include a "no compound" (vehicle) control.

  • Assay Initiation: Remove culture medium from cells. Add the diluted compounds to the respective wells.

  • Forskolin Stimulation: Add a pre-determined concentration of forsklin (e.g., 10 µM) to all wells except the "no stimulation" control. This initiates the cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[19]

  • Data Analysis:

    • Normalize the data: Set the signal from the forskolin-only wells as 100% and the "no stimulation" wells as 0%.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Protocol 2: Ex Vivo Lipolysis Assay in Primary Adipocytes

This assay measures the functional efficacy of the compounds by quantifying their ability to inhibit lipolysis in primary fat cells.

Rationale: The primary therapeutic effect of GPR109A agonists in treating dyslipidemia is the inhibition of lipolysis in adipocytes.[7][20] This assay provides a more physiologically relevant measure of a compound's efficacy by measuring the reduction in glycerol or free fatty acid release from primary cells.

Materials:

  • Primary adipocytes isolated from the epididymal fat pads of rodents.

  • Krebs-Ringer Bicarbonate buffer with 4% BSA and 200 nM adenosine (to reduce basal lipolysis), pH 7.4 (KRBA Buffer).

  • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis).

  • Test compounds, serially diluted in KRBA Buffer.

  • Glycerol or Free Fatty Acid detection kit.

Procedure:

  • Adipocyte Isolation: Isolate adipocytes from rodent epididymal fat pads using collagenase digestion.

  • Cell Plating: Aliquot the isolated adipocytes into a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 30 minutes at 37°C.

  • Lipolysis Stimulation: Add isoproterenol (e.g., 1 µM final concentration) to all wells except the basal control to stimulate lipolysis.

  • Incubation: Incubate for 90 minutes at 37°C.

  • Sample Collection: Carefully collect the infranatant (the aqueous layer below the floating adipocytes).

  • Quantification: Measure the concentration of glycerol or free fatty acids in the collected samples using a commercial colorimetric or fluorometric kit.

  • Data Analysis:

    • Normalize the data: Set the isoproterenol-stimulated glycerol release as 100% and the basal release as 0%.

    • Plot the percent inhibition of lipolysis against the logarithm of the compound concentration.

    • Calculate the IC50 value for each compound.

Expected Outcomes and Interpretation

By performing these experiments, a comprehensive comparative profile can be built.

ParameterNicotinic AcidAcipimoxThis compound
GPR109A EC50 (nM) ~300-1000~1000-5000To be determined
Maximal cAMP Inhibition (%) ~90-100%~90-100%To be determined
Lipolysis IC50 (nM) ~500-2000~2000-8000To be determined
Maximal Lipolysis Inhibition (%) ~80-95%~80-95%To be determined

Interpretation:

  • A lower EC50/IC50 value for this compound would indicate higher potency than niacin and acipimox.

  • The maximal inhibition values will reveal if it is a full or partial agonist. A value similar to niacin would indicate a full agonist.

  • Discrepancies between the cAMP and lipolysis assay results could suggest cell-type specific effects or differences in compound stability and permeability.

Conclusion and Future Directions

The nicotinic acid scaffold remains a valuable starting point for the design of novel GPR109A agonists. A systematic comparison of new derivatives like this compound against established benchmarks such as niacin and Acipimox is critical for advancing the field. The experimental protocols detailed here provide a clear and robust pathway for determining the potency and efficacy of such compounds. Future studies should expand upon these findings to include pharmacokinetic profiling, in vivo efficacy studies in animal models of dyslipidemia, and assays to predict the potential for causing the flushing side effect, ultimately guiding the development of next-generation therapeutics with superior clinical profiles.

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A Comparative Guide to the Biological Efficacy of 6-(3,5-Dichlorophenyl)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. Nicotinic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2] This guide provides an in-depth technical comparison of the biological efficacy of 6-(3,5-Dichlorophenyl)nicotinic acid analogs, drawing upon experimental data from closely related compounds to infer structure-activity relationships and guide future research. While direct studies on this specific class of analogs are limited, by examining the impact of the dichlorophenyl moiety on similar heterocyclic cores, we can extrapolate key insights into their potential as targeted therapeutic agents.

The Significance of the 6-Aryl Nicotinic Acid Scaffold and Dichlorophenyl Substitution

The nicotinic acid backbone, a pyridine-3-carboxylic acid, serves as a versatile platform for drug design.[3] Substitution at the 6-position with an aryl group, particularly a phenyl ring, has been a key strategy in the development of various kinase inhibitors. The orientation and electronic properties of this aryl substituent can significantly influence the compound's interaction with the target protein's active site.

The introduction of a 3,5-dichlorophenyl group is a strategic modification aimed at enhancing biological activity. The chlorine atoms are electron-withdrawing and can modulate the electronic distribution of the phenyl ring, potentially improving binding affinity to target proteins.[4] Furthermore, the bulky nature of the chlorine atoms can introduce steric constraints that may confer selectivity for specific kinase conformations. Research on related compounds, such as dichlorophenylacrylonitriles and 2-phenol-4,6-dichlorophenyl-pyridines, has demonstrated that dichlorophenyl substitution can lead to potent antiproliferative activity.[4][5]

Comparative Biological Efficacy: Insights from Related Analogs

In the absence of direct experimental data for this compound analogs, we will draw comparisons from structurally similar compounds where the dichlorophenyl moiety has been evaluated. This comparative analysis will focus on key biological activities, primarily anticancer efficacy through kinase inhibition.

Anticancer Activity and Kinase Inhibition

Nicotinic acid derivatives have been extensively investigated as anticancer agents, with a significant focus on their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2][6][7] Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth and metastasis.

While specific data for this compound is unavailable, studies on other dichlorophenyl-containing heterocyclic compounds provide valuable insights. For instance, a series of 2-phenol-4,6-dichlorophenyl-pyridines exhibited potent and selective topoisomerase IIα inhibition, along with significant anti-proliferative activity against HCT-15 and T47D cancer cell lines.[4] Similarly, certain dichlorophenylacrylonitriles have shown potent growth inhibition and high selectivity for the MCF-7 breast cancer cell line.[5]

A study on 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones as Abl kinase inhibitors offers a closer structural comparison. This class of compounds demonstrated the importance of the dichlorophenyl moiety for potent kinase inhibition.

Table 1: Comparative Anticancer Activity of Dichlorophenyl-Substituted Heterocyclic Analogs

Compound ClassTarget/ActivityRepresentative IC50/GI50Cancer Cell Line(s)Reference
2-Phenol-4,6-dichlorophenyl-pyridinesTopoisomerase IIα inhibitionPotent (specific values not in abstract)HCT-15, T47D[4]
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileGrowth Inhibition0.56 ± 0.03 µMMCF-7[5]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileGrowth Inhibition0.127 ± 0.04 µMMCF-7[5]

Inference for this compound Analogs: Based on the data from these related compounds, it is plausible that this compound analogs could exhibit significant anticancer activity. The 3,5-dichloro substitution pattern on the 6-phenyl ring is likely to be a key determinant of this activity, potentially through the inhibition of kinases such as VEGFR-2 or other oncology-relevant targets. The precise potency and selectivity would, of course, depend on the specific analog and any further modifications to the nicotinic acid core.

Key Experimental Protocols

To facilitate further research into the biological efficacy of this compound analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against VEGFR-2 kinase.[4][7]

Objective: To quantify the 50% inhibitory concentration (IC50) of test compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 20 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in assay buffer to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Kinase Reaction: Add 25 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for VEGFR-2.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Allow the plate to cool to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HCT-116, HepG2, MCF-7)[6][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for another 2-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the potential mechanism of action of this compound analogs, we can visualize the VEGFR-2 signaling pathway they are hypothesized to inhibit.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Induces Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 6-(3,5-Dichlorophenyl) nicotinic acid analog Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

The following diagram illustrates a general workflow for the initial screening and evaluation of novel kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of 6-(3,5-Dichlorophenyl) nicotinic acid analogs Kinase_Assay VEGFR-2 Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability SAR_Analysis Structure-Activity Relationship Analysis Cell_Viability->SAR_Analysis Western_Blot Western Blot for Downstream Targets SAR_Analysis->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay Cell_Cycle->Apoptosis_Assay Xenograft Tumor Xenograft Models Apoptosis_Assay->Xenograft

Caption: General workflow for kinase inhibitor evaluation.

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of this compound analogs is currently lacking in the public domain, a comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer agents. The presence of the dichlorophenyl moiety has been shown to confer potent biological activity in other heterocyclic scaffolds, often through the inhibition of key oncogenic kinases.

Future research should focus on the synthesis of a library of this compound analogs with systematic variations to the nicotinic acid core to establish a clear structure-activity relationship. The experimental protocols provided in this guide offer a robust framework for their in vitro evaluation. Promising candidates should then be advanced to more complex cellular and in vivo models to fully characterize their therapeutic potential. The insights gleaned from such studies will be invaluable in the ongoing effort to develop novel and effective targeted cancer therapies.

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A Comparative Guide to the Synthesis of 6-(3,5-Dichlorophenyl)nicotinic Acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key intermediates is paramount. 6-(3,5-Dichlorophenyl)nicotinic acid is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of the most prominent synthetic methodologies for its preparation: the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations to empower you in making informed decisions for your synthetic campaigns.

Introduction to the Synthetic Challenge

The core transformation in the synthesis of this compound involves the formation of a carbon-carbon bond between the C6 position of a nicotinic acid scaffold and a 3,5-dichlorophenyl group. The primary starting material for this transformation is typically 6-chloronicotinic acid, a commercially available and versatile precursor. The choice of the cross-coupling reaction is critical and depends on factors such as substrate availability, functional group tolerance, reaction efficiency, and considerations regarding reagent toxicity and cost.

Core Synthetic Strategies: A Comparative Overview

The three palladium-catalyzed cross-coupling reactions discussed herein each offer a unique set of advantages and disadvantages for the synthesis of our target molecule.

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron (Boronic acid/ester)Organotin (Stannane)Organozinc
Toxicity of Reagents Generally low toxicity of boron byproducts.[1]High toxicity of organotin reagents and byproducts.[2][3]Moderate toxicity, moisture sensitive.
Reagent Stability Boronic acids can be prone to decomposition; boronic esters are more stable.Organostannanes are generally stable to air and moisture.[2][4]Organozinc reagents are often prepared in situ and are sensitive to air and moisture.[5]
Reaction Conditions Requires a base for activation of the organoboron reagent.[1]Generally proceeds under neutral conditions.[6]Generally mild reaction conditions.[1]
Functional Group Tolerance Broad, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[2][4]High functional group tolerance.[7][8]
Byproduct Removal Boron byproducts are generally water-soluble and easy to remove.Tin byproducts can be difficult to remove completely.[2]Zinc byproducts are typically removed by aqueous workup.

Method 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in academic and industrial settings, primarily due to the low toxicity and environmental impact of the boron-containing reagents and byproducts.[1][9] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[9]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Nicotinic acid-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X 6-Chloronicotinic acid Ar-X->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Nicotinic acid-Pd(II)-Dichlorophenyl(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 3,5-Dichlorophenylboronic acid Base Base Ar'-B(OR)2->Base Base->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' This compound Reductive Elimination->Ar-Ar' Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Nicotinic acid-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X 6-Chloronicotinic acid Ar-X->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Nicotinic acid-Pd(II)-Dichlorophenyl(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-SnR3 (3,5-Dichlorophenyl)tri-n-butylstannane Ar'-SnR3->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' This compound Reductive Elimination->Ar-Ar' Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Nicotinic acid-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X 6-Chloronicotinic acid Ar-X->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Nicotinic acid-Pd(II)-Dichlorophenyl(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-ZnX (3,5-Dichlorophenyl)zinc chloride Ar'-ZnX->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' This compound Reductive Elimination->Ar-Ar'

Sources

A Comparative Guide to the Structural Confirmation of 6-(3,5-Dichlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural confirmation of a novel chemical entity is a foundational pillar of its entire lifecycle. The precise arrangement of atoms dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its safety and efficacy. This guide provides a comparative analysis of the essential analytical techniques used to confirm the structure of 6-(3,5-dichlorophenyl)nicotinic acid, a substituted heterocyclic compound representative of scaffolds found in modern drug discovery.

Our approach is not merely procedural; it is a logical workflow. We will demonstrate how a synergistic combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a multi-faceted, self-validating dossier of evidence. Each technique offers a unique piece of the structural puzzle, and their collective agreement provides the high degree of certainty required by regulatory bodies and for scientific integrity.

The Analytical Workflow: A Symphony of Techniques

The confirmation of a molecular structure is a process of systematic investigation. We begin with a broad question—"What is its molecular formula?"—and progressively refine our inquiry to determine functional groups and, finally, the precise connectivity of every atom.

Structural_Elucidation_Workflow cluster_1 Definitive Structural Analysis cluster_2 Ultimate Confirmation (If Required) HRMS High-Resolution Mass Spectrometry (HRMS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) HRMS->NMR Provides Molecular Formula (e.g., C₁₂H₇Cl₂NO₂) IR Infrared (IR) Spectroscopy IR->NMR Confirms Key Functional Groups (-COOH, Aromatic Rings) XRAY Single-Crystal X-Ray Crystallography NMR->XRAY Provides Full Connectivity Map Ambiguity may remain (e.g., complex isomerism)

Caption: Logical workflow for small molecule structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Causality: The first step is to determine the elemental composition. We employ High-Resolution Mass Spectrometry (HRMS) over standard MS because its high mass accuracy allows for the calculation of a unique molecular formula. For a compound containing chlorine, HRMS provides a critical secondary confirmation: the distinct isotopic pattern.[1][2] Natural chlorine exists as two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[1][3] A molecule with two chlorine atoms will therefore exhibit a characteristic pattern of M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1, providing unequivocal evidence for the presence of two chlorine atoms.[3]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Operate in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Analysis: Determine the accurate mass of the [M-H]⁻ ion and analyze the isotopic cluster.

Expected Data Summary
ParameterExpected ValueInformation Gained
Molecular Formula C₁₂H₇Cl₂NO₂Elemental Composition
Exact Mass 266.9854 uHigh-confidence formula assignment
Observed Ion [M-H]⁻ m/z 265.9782Confirms molecular weight
Isotopic Peaks m/z 265.9782 (100%)m/z 267.9753 (~65%)m/z 269.9723 (~10%)Confirms the presence of two chlorine atoms

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Groups

Expertise & Causality: With the molecular formula established, FTIR spectroscopy is used to identify the functional groups present. This technique is rapid, requires minimal sample, and provides a characteristic "fingerprint." For this compound, we expect to see signatures for the carboxylic acid and the aromatic rings. The carboxylic acid O-H bond produces a uniquely broad absorption due to hydrogen bonding, which is a highly diagnostic feature.[4][5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR press and apply consistent pressure to the sample.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Expected Data Summary
Wavenumber (cm⁻¹)DescriptionFunctional Group Assignment
3300-2500 (very broad)O-H stretchCarboxylic Acid O-H[4][7]
~1710 (strong, sharp)C=O stretchCarboxylic Acid C=O[5][6]
~1600, ~1470C=C stretchAromatic Rings
~1300C-O stretchCarboxylic Acid C-O[4]
800-700C-Cl stretchAryl Halide

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Causality: NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, number, and connectivity of ¹H and ¹³C atoms.[8][9][10] For this compound, we can predict the expected signals for both the nicotinic acid and dichlorophenyl rings. The chemical shifts are influenced by electron-withdrawing/donating effects, and the coupling patterns (splitting) reveal which protons are adjacent to one another, allowing us to piece the fragments together.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton is observable). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard to produce singlets for each unique carbon.

  • 2D NMR (Optional but Recommended): If ambiguity exists, acquire a COSY (Correlation Spectroscopy) spectrum to confirm H-H couplings and an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to see long-range H-C correlations, definitively linking the two aromatic rings.

Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)
Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H-COOH~13.5broad singlet1HAcidic proton, exchangeable[5][6]
H-2'~9.0doublet1HAdjacent to pyridine N and C-3
H-4'~8.3doublet of doublets1HCoupled to H-2' and H-5'
H-5'~8.1doublet1HAdjacent to C-6, coupled to H-4'
H-2, H-6~8.0doublet2HSymmetrically equivalent, coupled to H-4
H-4~7.8triplet1HCoupled to H-2 and H-6
Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)
Carbon LabelPredicted δ (ppm)Rationale
C=O~165Carboxylic acid carbonyl[5][6]
C-6'~158Attached to dichlorophenyl ring
C-2'~152Adjacent to pyridine N
C-4'~138Pyridine ring CH
C-3, C-5~135Attached to Cl atoms (deshielded)
C-1~134Quaternary carbon attached to pyridine ring
C-3'~129Attached to COOH group
C-2, C-6~128Dichlorophenyl ring CH
C-4~127Dichlorophenyl ring CH
C-5'~121Pyridine ring CH

Single-Crystal X-Ray Crystallography: The Gold Standard

When an unambiguous 3D structure is required, or if spectroscopic data is insufficient to resolve complex isomeric or tautomeric forms, Single-Crystal X-Ray Crystallography is the definitive technique.[11] It provides the absolute spatial coordinates of each atom in the crystal lattice.

Principle: This method relies on obtaining a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern.[11] By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be calculated, from which the atomic structure is solved.[11] While powerful, its primary limitation is the requirement of a suitable single crystal, which can be challenging to grow.

Comparative Summary and Conclusion

The structural confirmation of this compound is a case study in the power of complementary analytical techniques. Each method provides distinct, essential information, and their collective data builds an unshakeable, self-consistent structural proof.

Technique_Comparison Start This compound HRMS HRMS Provides: Molecular Formula Key Evidence: Exact Mass & Isotope Pattern Start->HRMS FTIR FTIR Provides: Functional Groups Key Evidence: Broad O-H, C=O Stretches Start->FTIR NMR NMR Provides: Atom Connectivity Key Evidence: Chemical Shifts & Coupling Start->NMR XRAY SC-XRD Provides: 3D Structure Key Evidence: Absolute Atomic Coordinates Start->XRAY

Caption: Comparison of information from analytical techniques.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

  • Kwiecien, N. W., et al. (2015). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical and Translational Science, 8(5), 568-577. Available at: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

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  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6446-6459. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Isotope Effect. Journal of Visualized Experiments. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Zakett, D., Flynn, R. G. A., & Cooks, R. G. (1981). Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. The Journal of Physical Chemistry, 85(23), 3329-3333. Available at: [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. Available at: [Link]

  • Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]

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A Comparative Guide to the Predicted Cross-Reactivity of 6-(3,5-Dichlorophenyl)nicotinic Acid: A Focus on GPR109A and GPR109B Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted cross-reactivity profile of the novel synthetic compound, 6-(3,5-Dichlorophenyl)nicotinic acid. As a structural analog of nicotinic acid (niacin), its primary pharmacological activity is expected to be mediated through the nicotinic acid receptor, GPR109A (HCA₂). However, the potential for off-target interactions, particularly with the highly homologous GPR109B (HCA₃) receptor, necessitates a thorough evaluation to understand its selectivity and potential therapeutic window.

This document outlines the known signaling pathways of the primary target, presents a comparative framework for assessing selectivity, and provides a detailed, field-proven experimental protocol for quantifying the binding affinity of this compound at both GPR109A and GPR109B.

Introduction: The Rationale for Novel GPR109A Agonists

Nicotinic acid, a B-complex vitamin, has been utilized for decades as a potent agent for managing dyslipidemia.[1][2] Its therapeutic effects, including the reduction of triglycerides and LDL cholesterol and a significant increase in HDL cholesterol, are primarily mediated through the activation of the G protein-coupled receptor GPR109A.[1][3] GPR109A is a Gi-coupled receptor highly expressed in adipocytes and various immune cells, such as macrophages.[4][5] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in hormone-sensitive lipase activity, which ultimately suppresses the release of free fatty acids from adipose tissue.[5][6]

Beyond its role in lipid metabolism, GPR109A activation exerts potent anti-inflammatory effects in immune cells and epithelial tissues, making it a target of interest for conditions like atherosclerosis, inflammatory bowel disease, and neuroinflammation.[5][7][8]

Despite its efficacy, the clinical use of nicotinic acid is often limited by a significant side effect: a cutaneous vasodilation known as flushing.[1] This has driven the development of novel GPR109A agonists, such as the hypothetical this compound, with the aim of retaining the therapeutic benefits while improving the side-effect profile or enhancing potency. A critical aspect of developing such analogs is ensuring high selectivity for the intended target. The closest structural homolog to GPR109A is GPR109B, making it the most probable and critical off-target for evaluation.

Part 1: Primary Target Profile - GPR109A (HCA₂) Signaling

GPR109A is a member of the Gi/o family of G protein-coupled receptors.[9] Upon binding of an agonist like nicotinic acid, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein. The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration.[5] This reduction in cAMP levels attenuates the activity of Protein Kinase A (PKA), which in adipocytes, results in the decreased phosphorylation and activity of hormone-sensitive lipase, thus inhibiting lipolysis.[10]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 6-(3,5-Dichlorophenyl) nicotinic acid GPR109A GPR109A (HCA₂ Receptor) Ligand->GPR109A Binds G_Protein Gαiβγ GPR109A->G_Protein Activates AC Adenylyl Cyclase G_alpha_i Gαi-GTP G_Protein->G_alpha_i Dissociates ATP ATP G_alpha_i->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Reduces Radioligand_Binding_Workflow Start Start: Prepare Reagents MembranePrep 1. Membrane Preparation - Harvest HEK293 cells stably expressing GPR109A or GPR109B - Homogenize and centrifuge to isolate membrane fraction Start->MembranePrep AssaySetup 2. Assay Plate Setup (96-well) - Add membrane prep - Add [³H]-Nicotinic Acid (fixed concentration) - Add Test Compound (serial dilutions) MembranePrep->AssaySetup Incubation 3. Incubation - Incubate at room temperature (e.g., 90-120 min) to reach equilibrium AssaySetup->Incubation Filtration 4. Separation - Rapidly filter plate contents through GF/B filter plates using a cell harvester - Wash filters to remove unbound radioligand Incubation->Filtration Counting 5. Detection - Dry filter plates - Add scintillation cocktail - Count radioactivity (CPM) using a scintillation counter Filtration->Counting Analysis 6. Data Analysis - Plot % inhibition vs. log[Test Compound] - Perform non-linear regression to determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation Counting->Analysis End End: Determine Selectivity Index Analysis->End

Fig 2. Workflow for Competitive Radioligand Binding Assay.
Detailed Step-by-Step Methodology

1. Materials and Reagents

  • Cell Lines: HEK293 cells stably expressing human GPR109A or human GPR109B.

  • Radioligand: [³H]-Nicotinic Acid (Specific Activity: ~50-60 Ci/mmol).

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Buffers:

    • Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: Unlabeled nicotinic acid (10 µM final concentration).

  • Apparatus: 96-well filter plates (e.g., GF/B), vacuum manifold/cell harvester, liquid scintillation counter, multi-channel pipettes.

2. Membrane Preparation

  • Causality: Using isolated membranes rather than whole cells is crucial for a binding assay as it removes confounding factors like cellular uptake and metabolism, ensuring the interaction measured is purely at the receptor level.

  • Grow cells to ~90% confluency and harvest by scraping.

  • Centrifuge the cell suspension and resuspend the pellet in ice-cold Cell Lysis Buffer.

  • Homogenize the cells using a Dounce or polytron homogenizer on ice.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.

  • Resuspend the membrane pellet in Assay Buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

3. Assay Protocol

  • Self-Validation: The protocol must include controls for total binding (radioligand + buffer) and non-specific binding (radioligand + excess unlabeled ligand) to ensure the measured signal is specific to the receptor.

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add in order:

    • 50 µL of Assay Buffer (for total binding) OR 10 µM unlabeled nicotinic acid (for non-specific binding) OR test compound dilution.

    • 50 µL of [³H]-Nicotinic Acid (at a final concentration near its Kd, e.g., 2-5 nM).

    • 100 µL of diluted membrane preparation (e.g., 10-20 µg protein per well).

  • Incubate the plate with gentle agitation for 90-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration over the GF/B filter plate using a cell harvester.

  • Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filter mat, add liquid scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

4. Data Analysis

  • Calculate the percent specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_sample - CPM_nonspecific) / (CPM_total - CPM_nonspecific)])

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : K_i = IC₅₀ / (1 + [L]/K_d)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Part 4: Interpreting Cross-Reactivity Data and Therapeutic Implications

The output of the described workflow is a quantitative measure of affinity (Ki) for both the target (GPR109A) and the primary off-target (GPR109B). A high selectivity index (ideally >100) is desirable, indicating that the compound is significantly more potent at the intended therapeutic target.

  • High Selectivity for GPR109A: A highly selective GPR109A agonist would be expected to primarily elicit the known effects of GPR109A activation, such as anti-lipolytic and anti-inflammatory responses. This is the desired outcome for treating dyslipidemia or inflammatory conditions.

  • Low Selectivity (Significant GPR109B Activity): If this compound demonstrates significant affinity for GPR109B, it could lead to a complex pharmacological profile. The physiological role of GPR109B is less understood than that of GPR109A, but it is also expressed in various tissues. Unintended activation of GPR109B could lead to unforeseen side effects or could potentially counteract the therapeutic benefits derived from GPR109A activation. Therefore, poor selectivity would represent a significant liability in a drug development program.

Conclusion

While this compound represents a rational design strategy for a novel GPR109A agonist, its therapeutic potential is critically dependent on its selectivity profile. A comprehensive assessment of its cross-reactivity against the homologous GPR109B receptor is not merely a formality but a foundational step in its preclinical evaluation. The competitive radioligand binding assay detailed in this guide provides a robust, reliable, and quantitative method for determining this selectivity. The resulting data are essential for making informed decisions in the drug development process and for understanding the compound's overall pharmacological character.

References

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A Comparative Guide to the Biological Effects of Dichlorinated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and agrochemical research, substituted nicotinic acids represent a privileged scaffold. Among these, dichlorinated nicotinic acids have emerged as versatile intermediates and potential pharmacophores. This guide provides a comprehensive comparison of the biological effects of three key isomers: 2,6-dichloronicotinic acid, 4,6-dichloronicotinic acid, and 5,6-dichloronicotinic acid. By synthesizing available data and elucidating the underlying structure-activity relationships, this document aims to empower researchers to make informed decisions in their discovery and development endeavors.

Introduction: The Significance of Dichlorination on the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a well-established modulator of lipid metabolism, primarily through its action as an agonist of the G-protein coupled receptor 109A (GPR109A). The introduction of chlorine atoms onto the pyridine ring can dramatically alter the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can profoundly influence its biological activity, receptor binding affinity, and off-target effects. Understanding the comparative biological profiles of dichlorinated isomers is therefore crucial for harnessing their therapeutic potential.

Comparative Biological Activities: A Tale of Three Isomers

While direct, head-to-head comparative studies on the biological effects of dichlorinated nicotinic acid isomers are limited in publicly available literature, a survey of existing data, including patent literature and studies on derived compounds, allows for the construction of a comparative overview.

2,6-Dichloronicotinic Acid: A Potential Modulator of Metabolic Pathways

2,6-Dichloronicotinic acid is frequently cited as a key building block in the synthesis of compounds targeting metabolic disorders.[1][2] The positioning of the chlorine atoms at the 2 and 6 positions significantly influences the electronic nature of the pyridine ring and the steric hindrance around the carboxylic acid group.

Hypothesized Biological Effects:

  • Enzyme Inhibition: Its use as an intermediate for enzyme inhibitors suggests that the parent molecule itself may possess inhibitory activity against certain enzymes.[2] Further screening would be required to identify specific targets.

  • Herbicidal Activity: The application of its derivatives in herbicides points to potential activity against plant-specific biological pathways.[1]

4,6-Dichloronicotinic Acid: A Scaffold for Neurologically Active Agents

The 4,6-dichloro isomer is prominently featured as a precursor for compounds targeting the central nervous system (CNS).[4][5][6] The substitution pattern in this isomer is expected to alter its polarity and ability to cross the blood-brain barrier.

Hypothesized Biological Effects:

  • Neurological Targets: Its role in the synthesis of drugs for neurological disorders suggests that 4,6-dichloronicotinic acid or its close derivatives may interact with neuronal receptors or enzymes.[4][5] Patents often allude to the use of such scaffolds in the context of neurodegenerative diseases.[5]

  • Receptor Binding: The altered electronic profile compared to other isomers could lead to a different receptor binding profile, potentially with higher affinity or selectivity for specific CNS targets.

5,6-Dichloronicotinic Acid: A Potential Player in Weight Management

5,6-Dichloronicotinic acid has been mentioned in the context of "diet pills," suggesting a potential role in metabolic regulation and weight management.[7] The adjacent chlorine atoms create a distinct electronic and steric environment on one side of the pyridine ring.

Hypothesized Biological Effects:

  • Metabolic Regulation: The association with weight management suggests potential effects on pathways related to appetite, energy expenditure, or fat metabolism. The precise mechanism, however, remains to be elucidated.

  • GPR109A Interaction: Similar to the other isomers, its interaction with GPR109A is a plausible mechanism for influencing metabolic processes.

Quantitative Data Summary

Direct comparative quantitative data is scarce. The following table summarizes the general observations and potential applications gleaned from the available literature.

IsomerPotential Therapeutic AreaImplied Biological Target(s)Key Observations
2,6-Dichloronicotinic Acid Metabolic Disorders, AgrochemicalsGPR109A, Plant-specific enzymesVersatile intermediate for bioactive compounds.[1][2]
4,6-Dichloronicotinic Acid Neurological DisordersCNS receptors/enzymesPrecursor for neurologically active agents.[4][5]
5,6-Dichloronicotinic Acid Weight ManagementMetabolic pathways, potentially GPR109AMentioned in the context of diet pills.[7]

Structure-Activity Relationships: The Influence of Chlorine Positioning

The differential biological activities of these isomers can be rationalized by considering their structure-activity relationships (SAR).

Caption: Influence of chlorine position on the properties and potential biological activity of dichlorinated nicotinic acids.

  • 2,6-Disubstitution: The symmetric placement of chlorine atoms flanking the nitrogen atom in 2,6-dichloronicotinic acid leads to significant electron withdrawal from the pyridine ring. This, coupled with steric hindrance around the carboxylic acid, can affect binding to target proteins.

  • 4,6-Disubstitution: In 4,6-dichloronicotinic acid, the chlorine atoms are positioned on the same side of the ring relative to the carboxylic acid. This asymmetric substitution pattern alters the molecule's dipole moment and overall polarity, which may be a key factor in its potential for CNS activity.

  • 5,6-Disubstitution: The adjacent chlorine atoms in 5,6-dichloronicotinic acid create a highly electron-deficient region on the pyridine ring, which could lead to unique interactions with biological targets.

Experimental Protocols for Comparative Evaluation

To facilitate further research and enable direct comparison, the following experimental workflows are proposed.

GPR109A Receptor Binding Assay

This protocol allows for the determination of the binding affinity of the dichlorinated nicotinic acid isomers to the GPR109A receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A.

  • Radioligand Binding: Incubate the cell membranes with a known radiolabeled GPR109A ligand (e.g., [³H]-Nicotinic Acid) in the presence of varying concentrations of the unlabeled dichlorinated nicotinic acid isomers.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (concentration of the isomer that inhibits 50% of radioligand binding) and subsequently calculate the Ki (inhibition constant) for each isomer.

GPR109A_Binding_Assay Membrane_Prep Prepare GPR109A-expressing cell membranes Incubation Incubate membranes with [³H]-Nicotinic Acid and dichlorinated isomers Membrane_Prep->Incubation Filtration Separate bound and free radioligand Incubation->Filtration Quantification Measure radioactivity Filtration->Quantification Analysis Calculate IC₅₀ and Ki Quantification->Analysis

Caption: Workflow for GPR109A receptor binding assay.

Cellular Functional Assay: cAMP Measurement

This assay assesses the functional activity of the dichlorinated nicotinic acid isomers as agonists or antagonists of GPR109A by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Culture a GPR109A-expressing cell line in a suitable medium.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Compound Treatment: Add varying concentrations of the dichlorinated nicotinic acid isomers to the cells.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values for each isomer.

cAMP_Functional_Assay Cell_Culture Culture GPR109A-expressing cells Forskolin Stimulate with Forskolin Cell_Culture->Forskolin Compound_Treatment Treat with Dichlorinated Nicotinic Acid Isomers Forskolin->Compound_Treatment Lysis_Detection Lyse cells and measure cAMP Compound_Treatment->Lysis_Detection Data_Analysis Determine EC₅₀ or IC₅₀ Lysis_Detection->Data_Analysis

Caption: Workflow for cellular cAMP functional assay.

Conclusion and Future Directions

The dichlorinated nicotinic acids represent a compelling area of research with potential applications in metabolic and neurological disorders. While current data provides intriguing hints about their differential biological effects, a systematic and comparative investigation is necessary to fully unlock their therapeutic potential. The proposed experimental workflows provide a clear path forward for researchers to quantitatively assess the activity of these isomers. Future studies should focus on:

  • Comprehensive Target Screening: Unbiased screening of these isomers against a panel of receptors and enzymes to identify their primary and secondary targets.

  • In Vivo Efficacy Studies: Evaluation of the most promising isomers in relevant animal models of metabolic and neurological diseases.

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of each isomer to assess their drug-likeness.

By pursuing these avenues of research, the scientific community can build a more complete understanding of the biological effects of dichlorinated nicotinic acids and pave the way for the development of novel and effective therapeutics.

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A Comparative Guide to the Validation of Analytical Methods for 6-(3,5-Dichlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 6-(3,5-Dichlorophenyl)nicotinic acid, a crucial aspect of drug development and quality control. As researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is paramount. This document will navigate the regulatory landscape, delve into the critical validation parameters, and offer a practical comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).

The Imperative of Robust Method Validation

This compound, as a potential therapeutic agent, demands rigorous analytical oversight throughout its lifecycle. The validation of analytical procedures is a formal process that confirms the suitability of a method for its intended purpose.[1][2] This process is not merely a regulatory checkbox; it is the foundation of data integrity, ensuring that measurements of identity, purity, and potency are both accurate and reproducible.[3]

The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the global standard for analytical method validation.[4][5][6][7][8][9] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle and Quality-by-Design (QbD) approach, moving away from a one-time validation event to a continuous process of ensuring a method's fitness for purpose.[2][7][10]

Core Validation Parameters: A Deeper Dive

A scientifically sound validation protocol assesses a range of performance characteristics.[11][12] Understanding the "why" behind each parameter is crucial for designing robust validation studies.

Specificity and the Power of Forced Degradation

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components.[11][13] To establish specificity, particularly for stability-indicating methods, forced degradation studies are indispensable.[14][15][16][17] These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[14][15][18] A truly specific method will be able to separate the intact drug from all formed degradants.[15][16]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][11] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[19][20] This is typically assessed by analyzing a series of standards at different concentrations and evaluating the regression analysis of the calibration curve, with a correlation coefficient (r²) greater than 0.99 being a common acceptance criterion.[21]

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, often expressed as percent recovery.[11][22] Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[23] Precision is evaluated at three levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[13]

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[13][24]

  • Reproducibility: Assesses the precision between different laboratories.

Detection and Quantitation Limits (LOD and LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[25] The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[23][25] These parameters are crucial for the analysis of impurities and degradation products.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13] Typical variations include changes in pH of the mobile phase, column temperature, and flow rate.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is pivotal and depends on the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling versus routine quality control assays.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness and cost-effectiveness.[26][27] It is well-suited for assay and purity determinations where the analyte has a UV chromophore.

Objective: To validate an HPLC-UV method for the quantification of this compound in a drug substance.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Validation Experiments:

  • Specificity:

    • Prepare solutions of this compound, a placebo, and a spiked sample.

    • Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).

    • Inject all samples and assess for peak purity and resolution between the main peak and any degradation products.

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from 80% to 120% of the target assay concentration.[21][25]

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy:

    • Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.[25]

    • Calculate the percent recovery for each sample.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min).

    • Analyze the system suitability of the samples under each condition.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for trace-level impurity analysis and definitive identification of unknown degradants.[23][28][29][30]

Objective: To validate a UPLC-MS/MS method for the identification and quantification of potential impurities in this compound.

Materials:

  • This compound reference standard and any known impurity standards

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

Chromatographic and MS Conditions:

  • Mobile Phase: Gradient elution with Acetonitrile and Water, both containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode optimized for the analytes.

  • Detection: Multiple Reaction Monitoring (MRM) for quantification of known impurities and full scan or product ion scan for identification of unknowns.

Validation Experiments:

  • Specificity:

    • Analyze blank samples, the drug substance, and spiked samples with known impurities.

    • Analyze samples from forced degradation studies to demonstrate separation and selective detection of degradants from the main component and each other.

  • Linearity and Range:

    • Prepare calibration curves for each known impurity over a range from the reporting threshold to at least 120% of the specification limit.[1]

    • Determine the correlation coefficient (r²) for each impurity.

  • Accuracy:

    • Spike the drug substance with known impurities at different concentration levels and calculate the percent recovery.

  • Precision:

    • Assess repeatability and intermediate precision for the quantification of each impurity.

  • Limit of Quantitation (LOQ):

    • Determine the LOQ for each impurity by analyzing a series of dilutions and establishing the concentration at which an acceptable signal-to-noise ratio and precision are achieved.

  • Robustness:

    • Evaluate the effect of minor changes in chromatographic and mass spectrometric parameters on the results.

Data Presentation: A Head-to-Head Comparison

The following tables summarize hypothetical performance data for the two techniques, illustrating their respective strengths.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS for Assay of this compound

Validation ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.99[21]
Accuracy (% Recovery) 98.5% - 101.2%99.0% - 100.8%98.0% - 102.0%[22]
Precision (%RSD)
- Repeatability< 1.0%< 0.8%≤ 2%[21]
- Intermediate Precision< 1.5%< 1.2%≤ 2%[21]
Robustness PassedPassedNo significant impact on results

Table 2: Comparison of HPLC-UV and UPLC-MS/MS for Impurity Profiling

Validation ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria
Specificity Good separation of known impuritiesExcellent separation and mass-based identificationPeak purity > 99.0%
LOQ ~0.05%~0.005%Dependent on impurity specification
Linearity (r²) > 0.995> 0.998≥ 0.99
Accuracy (% Recovery) 95.0% - 105.0%97.0% - 103.0%80.0% - 120.0%
Precision (%RSD at LOQ) < 10%< 5%≤ 10%

Visualizing the Validation Workflow

Diagrams can effectively illustrate the logical flow of the validation process.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Develop Validation Protocol Specificity Specificity & Forced Degradation Protocol->Specificity ATP Define Analytical Target Profile (ATP) ATP->Protocol Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Review Review & Approval Report->Review

Caption: A typical workflow for analytical method validation, from planning to reporting.

ValidationParameters cluster_quantitative Quantitative Aspects cluster_qualitative Qualitative Aspects Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Range Range Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ Linearity->Range LOD LOD Specificity->LOD

Caption: The interrelationship between key analytical method validation parameters.

Conclusion: Selecting the Right Tool for the Job

The validation of analytical methods for this compound is a multifaceted process that underpins the quality and safety of the potential drug product. While HPLC-UV remains a reliable and cost-effective choice for routine assays, the superior sensitivity and specificity of UPLC-MS/MS make it the preferred method for impurity profiling and in-depth characterization of degradation pathways.

Ultimately, the choice of methodology should be guided by the Analytical Target Profile (ATP), which defines the requirements of the analytical measurement. A thorough and well-documented validation study, regardless of the technique employed, is essential for regulatory compliance and ensures the generation of high-quality, reliable data throughout the drug development lifecycle.

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A Comparative Guide to the Synthesis of 6-(3,5-Dichlorophenyl)nicotinic Acid: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-(3,5-Dichlorophenyl)nicotinic Acid

This compound is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of various pharmacologically active agents. Its rigid structure and specific substitution pattern are crucial for molecular recognition and interaction with biological targets. The reproducibility and efficiency of its synthesis are therefore of paramount importance for researchers in drug discovery and development, enabling reliable access to this important intermediate for further chemical exploration and the generation of compound libraries.

This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data, thereby providing a practical framework for selecting the most suitable synthetic strategy.

Synthetic Strategies: A Head-to-Head Comparison

The most common and versatile methods for the synthesis of 6-arylnicotinic acids, including the target molecule, are palladium-catalyzed cross-coupling reactions. These reactions involve the formation of a carbon-carbon bond between a halogenated nicotinic acid derivative and an organometallic reagent. The three most prominent methods in this class are the Suzuki-Miyaura, Stille, and Negishi couplings. Each of these reactions has its own set of advantages and disadvantages concerning factors like substrate scope, functional group tolerance, reaction conditions, and the toxicity of reagents.

Below is a comparative overview of these methods for the synthesis of this compound, starting from a 6-halonicotinic acid precursor (typically 6-chloronicotinic acid or 6-bromonicotinic acid) and the corresponding 3,5-dichlorophenyl organometallic reagent.

Method 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[1] The reaction typically employs a palladium catalyst in the presence of a base to couple an organic halide with an organoboron compound.

Causality of Experimental Choices: The choice of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is critical for initiating the catalytic cycle through oxidative addition to the 6-halonicotinic acid. The selection of ligands, such as phosphines, is crucial for stabilizing the palladium center and modulating its reactivity. The base plays a key role in the transmetalation step, facilitating the transfer of the aryl group from the boronic acid to the palladium complex. The choice of solvent is also important for solubility and to ensure the reaction proceeds at an appropriate temperature.

Workflow Diagram:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions 6-Halonicotinic Acid 6-Halonicotinic Acid ReactionMixture ReactionMixture 6-Halonicotinic Acid->ReactionMixture 3,5-Dichlorophenylboronic Acid 3,5-Dichlorophenylboronic Acid 3,5-Dichlorophenylboronic Acid->ReactionMixture Pd Catalyst Pd Catalyst Pd Catalyst->ReactionMixture Ligand Ligand Ligand->ReactionMixture Base Base Base->ReactionMixture Solvent Solvent Solvent->ReactionMixture Temperature Temperature Temperature->ReactionMixture Workup_Purification Workup_Purification ReactionMixture->Workup_Purification Reaction Product This compound Workup_Purification->Product Isolation

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol (Representative):

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-chloronicotinic acid (1.0 equiv.), 3,5-dichlorophenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), followed by a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Method 2: The Stille Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium.[2] A key advantage of the Stille reaction is the stability of organostannanes to air and moisture.[3] However, a significant drawback is the toxicity of the tin reagents and byproducts, which requires careful handling and purification procedures.[3]

Causality of Experimental Choices: Similar to the Suzuki coupling, a palladium(0) catalyst is essential. The choice of ligand can influence the reaction rate and yield. The reaction is typically performed in a non-polar aprotic solvent. The key difference lies in the use of an organostannane, which does not require a base for the transmetalation step.

Workflow Diagram:

Stille_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions 6-Halonicotinic Acid 6-Halonicotinic Acid ReactionMixture ReactionMixture 6-Halonicotinic Acid->ReactionMixture (3,5-Dichlorophenyl)stannane (3,5-Dichlorophenyl)stannane (3,5-Dichlorophenyl)stannane->ReactionMixture Pd Catalyst Pd Catalyst Pd Catalyst->ReactionMixture Ligand Ligand Ligand->ReactionMixture Solvent Solvent Solvent->ReactionMixture Temperature Temperature Temperature->ReactionMixture Workup_Purification Workup_Purification ReactionMixture->Workup_Purification Reaction Product This compound Workup_Purification->Product Isolation

Caption: General workflow for the Stille synthesis of this compound.

Experimental Protocol (Representative):

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 6-bromonicotinic acid (1.0 equiv.) and (3,5-dichlorophenyl)tri-n-butylstannane (1.1 equiv.) in an anhydrous, degassed solvent such as toluene or dioxane.

  • Catalyst Addition: Add the palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent. To remove the tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride.

  • Purification: Dry the organic layer, concentrate it, and purify the residue using column chromatography to yield the desired product.

Method 3: The Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex.[4] Organozinc reagents are generally more reactive than organoboranes and organostannanes, which can lead to higher reaction rates and yields.[5] However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.

Causality of Experimental Choices: The high reactivity of organozinc reagents often allows for milder reaction temperatures and lower catalyst loadings. The choice between a palladium or nickel catalyst can influence the reaction's scope and efficiency. The preparation of the organozinc reagent is a critical step and is typically done in situ or as a separate preceding step.

Workflow Diagram:

Negishi_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions 6-Halonicotinic Acid 6-Halonicotinic Acid ReactionMixture ReactionMixture 6-Halonicotinic Acid->ReactionMixture 3,5-Dichlorophenylzinc Halide 3,5-Dichlorophenylzinc Halide 3,5-Dichlorophenylzinc Halide->ReactionMixture Pd or Ni Catalyst Pd or Ni Catalyst Pd or Ni Catalyst->ReactionMixture Ligand Ligand Ligand->ReactionMixture Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->ReactionMixture Temperature Temperature Temperature->ReactionMixture Workup_Purification Workup_Purification ReactionMixture->Workup_Purification Reaction Product This compound Workup_Purification->Product Isolation

Caption: General workflow for the Negishi synthesis of this compound.

Experimental Protocol (Representative):

  • Preparation of Organozinc Reagent: In a flame-dried flask under an inert atmosphere, react 1-bromo-3,5-dichlorobenzene with activated zinc to prepare the corresponding organozinc halide.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 6-chloronicotinic acid (1.0 equiv.) and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) in an anhydrous solvent like tetrahydrofuran (THF).

  • Coupling Reaction: Add the freshly prepared solution of 3,5-dichlorophenylzinc halide to the flask containing the nicotinic acid derivative and catalyst. Stir the reaction at room temperature or with gentle heating until completion.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Comparative Performance and Reproducibility

Method Typical Yield Key Advantages Key Disadvantages Reproducibility Considerations
Suzuki-Miyaura Coupling Good to ExcellentMild conditions, high functional group tolerance, stable and commercially available reagents.[1]Potential for catalyst poisoning by the pyridine nitrogen.Generally high reproducibility. Sensitive to the quality of the boronic acid and the efficiency of the base.
Stille Coupling Good to ExcellentAir and moisture stable organostannanes.[3]Toxicity of tin reagents and byproducts, requiring careful purification.[3]Good reproducibility, but can be sensitive to the purity of the organostannane. Stoichiometry of the organostannane is crucial.
Negishi Coupling Often ExcellentHigh reactivity of organozinc reagents, milder conditions.[4][5]Sensitivity of organozinc reagents to air and moisture, requiring stringent anhydrous conditions.Can be challenging to reproduce due to the moisture sensitivity of the organozinc reagent. The quality of the activated zinc is critical.

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura coupling generally represents the most practical and reproducible method for most research laboratory settings. Its operational simplicity, the stability of the reagents, and the vast body of literature supporting its use make it a reliable choice.

The Stille coupling offers a viable alternative, particularly when the required organostannane is readily available. However, the toxicity concerns associated with tin compounds necessitate appropriate handling and waste disposal protocols.

The Negishi coupling , while potentially offering the highest reactivity, presents the greatest challenge in terms of experimental setup and reproducibility due to the moisture-sensitive nature of the organozinc reagents. This method is best suited for experienced chemists working in well-equipped laboratories with rigorous control over anhydrous conditions.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and familiarity with the experimental techniques. This guide provides the foundational knowledge to make an informed decision and to successfully and reproducibly synthesize the valuable building block, this compound.

References

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A Comparative Guide to the In Vivo vs. In Vitro Effects of 6-(3,5-Dichlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a strategic framework for characterizing and comparing the biological effects of the novel nicotinic acid derivative, 6-(3,5-Dichlorophenyl)nicotinic acid. Given the nascent state of research on this specific molecule, this document synthesizes established methodologies and known effects from the broader class of nicotinic acid derivatives to construct a robust investigational template. The objective is to bridge the critical gap between cellular-level activity (in vitro) and whole-organism responses (in vivo), enabling a comprehensive understanding of the compound's therapeutic potential and liabilities.

Part 1: The Foundational Landscape of Nicotinic Acid Derivatives

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, primarily known for its profound effects on lipid profiles.[1][2] It effectively reduces low-density lipoprotein (LDL), triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol.[3][4] These effects are largely attributed to the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) on adipocytes, which inhibits lipolysis.[1] However, the therapeutic utility of nicotinic acid is often limited by a potent, prostaglandin D2-mediated cutaneous vasodilation, commonly known as the "niacin flush."[5]

The development of derivatives such as this compound is driven by the goal of optimizing the therapeutic window—retaining the beneficial lipid-modifying and anti-inflammatory properties while minimizing adverse effects. Understanding the dichotomy between a compound's actions in a controlled cellular environment versus a complex physiological system is paramount.

The In Vitro Profile: A Cellular Perspective

In vitro studies provide a foundational, mechanistic understanding of a compound's direct effects on specific cell types, isolated from systemic influences. For nicotinic acid derivatives, key in vitro investigations have revealed a range of activities beyond lipid metabolism.

  • Anti-proliferative Effects: Certain derivatives have been shown to inhibit the migration and proliferation of arterial smooth muscle cells, a key event in the pathogenesis of atherosclerosis, without affecting the proliferation of endothelial cells, which is crucial for vascular repair.[6]

  • Anti-inflammatory Actions: In cultured macrophages, nicotinic acid can reverse the migratory arrest induced by oxidized LDL (oxLDL).[7] It achieves this by reducing peroxynitrite formation and oxidative stress, highlighting a direct anti-inflammatory and antioxidant potential.[7] Other novel derivatives have demonstrated significant anti-inflammatory activity in macrophage cell lines by inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6.[8]

  • Anticancer Potential: Some novel nicotinic acid derivatives have exhibited promising cytotoxic activity against various human cancer cell lines, with mechanisms linked to the inhibition of key signaling pathways like VEGFR-2.[9]

  • Receptor Engagement: Beyond GPR109A, nicotinic acid and its analogs can interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a vast array of physiological processes.[10][11] The specific subtype selectivity and functional outcome (agonist, antagonist, or modulator) can be precisely quantified in vitro.

The In Vivo Profile: An Organismal Perspective

In vivo studies are indispensable for evaluating the systemic effects, efficacy, and safety of a compound, accounting for pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and complex physiological feedback loops.

  • Cardiovascular and Lipid-Modifying Effects: The hallmark in vivo effect of nicotinic acid is the alteration of plasma lipoprotein profiles.[1] Animal models of atherosclerosis are used to confirm whether the anti-proliferative and anti-inflammatory effects observed in vitro translate to a reduction in plaque formation.[6]

  • Systemic Anti-inflammatory Activity: The anti-inflammatory properties observed in cell culture can be tested in vivo using models such as carrageenan-induced arthritis in rats, where derivatives have shown potent activity.[8]

  • Toxicity and Adverse Effects: The "niacin flush" is a classic example of an in vivo effect that is difficult to predict from simple in vitro models.[5] Furthermore, high doses of niacin can lead to hepatotoxicity.[12][13] Toxicology studies in animal models are crucial for identifying the maximum tolerated dose and potential organ-specific toxicities.[14]

FeatureIn Vitro Observations (Examples)In Vivo Observations (Examples)
Primary Target Direct binding to receptors (e.g., GPR109A, nAChRs) on specific cell types.[1][11]Systemic lipid profile modification (↓LDL, ↑HDL), reduction in atherosclerotic lesion size.[1][6]
Inflammation Reduced cytokine (TNF-α, IL-6) and nitric oxide production in macrophages.[8]Reduced paw edema in rat models of arthritis.[8]
Cell Proliferation Inhibition of vascular smooth muscle cell growth.[6]Potential for reduced intimal hyperplasia in vascular injury models.[6]
Adverse Effects Cytotoxicity at high concentrations in specific cell lines.Cutaneous vasodilation (flushing), potential for hepatotoxicity at high doses.[5][12]
Metabolism Compound is stable in culture medium.Compound is metabolized by the liver into various metabolites, affecting bioavailability and activity.[3]

Part 2: A Proposed Research Framework for this compound

This section outlines a logical, phased approach to systematically compare the in vitro and in vivo effects of this compound.

Phase 1: In Vitro Characterization – Hypothesis Generation

The initial phase focuses on defining the compound's cellular mechanism of action and generating hypotheses for its potential therapeutic applications.

Experimental Workflow: In Vitro Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening (Cell-Based) A Receptor Binding Assays (GPR109A, nAChR subtypes) B Functional Assays (cAMP, Calcium Flux) A->B Determine Potency & Efficacy C Macrophage Anti-inflammatory Assays (LPS-stimulated; Measure NO, TNF-α, IL-6) B->C Test Anti-inflammatory Hypothesis D Vascular Cell Assays (SMC Proliferation/Migration) B->D Test Anti-atherosclerotic Hypothesis E Hepatocyte Viability Assay (e.g., HepG2 cells) C->E Preliminary Safety Screen D->E

Caption: Proposed workflow for in vitro characterization.

Detailed Protocols:

  • Receptor Binding & Functional Assays:

    • Objective: To determine the binding affinity (Ki) and functional potency (EC50) of this compound at GPR109A and a panel of relevant nAChR subtypes (e.g., α7, α4β2).

    • Methodology:

      • Utilize commercially available cell lines stably expressing the human receptor of interest.

      • For binding, perform competitive radioligand binding assays.

      • For GPR109A function, measure inhibition of forskolin-stimulated cAMP accumulation.

      • For nAChR function, measure agonist-induced calcium influx using a fluorescent plate reader.

    • Rationale: This step identifies the primary molecular targets and quantifies the compound's potency, providing a mechanistic anchor for all subsequent observations.

  • Macrophage Anti-inflammatory Assay:

    • Objective: To assess the compound's ability to suppress inflammatory responses in immune cells.

    • Methodology:

      • Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages.

      • Pre-treat cells with varying concentrations of the test compound for 1 hour.

      • Stimulate inflammation with lipopolysaccharide (LPS).

      • After 24 hours, measure nitric oxide production in the supernatant using the Griess assay and quantify TNF-α and IL-6 levels using ELISA.[8]

    • Rationale: Provides direct evidence of anti-inflammatory potential, a key therapeutic property of many nicotinic acid derivatives independent of lipid modification.[15]

Phase 2: In Vivo Evaluation – Hypothesis Testing

Based on promising in vitro data, the investigation proceeds to whole-animal models to assess efficacy, pharmacokinetics, and safety.

Experimental Workflow: From In Vitro Data to In Vivo Models

G cluster_0 Pharmacokinetics & Safety cluster_1 Efficacy Models IV In Vitro Results: - Potent GPR109A Agonist - Strong Anti-inflammatory Effect PK Single-Dose PK/ADME in Rats (Determine Cmax, T1/2, Bioavailability) IV->PK Justifies In Vivo Progression TOX Acute & 7-Day Dose-Range Finding (Identify MTD) PK->TOX LIPID Hyperlipidemia Model (e.g., High-Fat Diet Fed Rats) TOX->LIPID Inform Dose Selection INFLAM Inflammation Model (e.g., Carrageenan-induced Paw Edema) TOX->INFLAM

Caption: Progression from in vitro findings to in vivo model selection.

Detailed Protocols:

  • Pharmacokinetic (PK) and ADME Studies:

    • Objective: To understand how the animal body processes the compound.

    • Methodology:

      • Administer a single dose of this compound to rats via intravenous (IV) and oral (PO) routes.

      • Collect blood samples at multiple time points.

      • Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.

      • Calculate key PK parameters including half-life (T1/2), maximum concentration (Cmax), and oral bioavailability (%F).

    • Rationale: Poor bioavailability or rapid metabolism can explain a lack of in vivo efficacy despite high in vitro potency. This data is essential for designing effective dosing regimens for efficacy studies.

  • Hyperlipidemia Efficacy Model:

    • Objective: To test the hypothesis that the compound can favorably alter lipid profiles in vivo.

    • Methodology:

      • Induce hyperlipidemia in rats or mice using a high-fat diet for several weeks.

      • Administer the test compound orally, once daily, for 2-4 weeks at doses informed by the safety studies.

      • At the end of the study, collect blood and measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.

    • Rationale: This is the canonical test for any nicotinic acid derivative, directly assessing its primary therapeutic indication.

Phase 3: Comparative Analysis and Interpretation

The final phase involves synthesizing the data to build a complete profile of the compound and understand the relationship between its in vitro and in vivo activities.

Data Summary Table Template

ParameterIn Vitro ResultIn Vivo ResultCorrelation & Comments
GPR109A Potency EC50 = [Value] nMHDL Increase = [Value] % at [Dose] mg/kgFill in analysis: e.g., "Good correlation suggests HDL effect is GPR109A-mediated."
Anti-inflammatory IC50 (TNF-α) = [Value] µMEdema Inhibition = [Value] % at [Dose] mg/kgFill in analysis: e.g., "Discrepancy noted; may be due to poor exposure at the site of inflammation."
Cytotoxicity CC50 (HepG2) = [Value] µMMax Tolerated Dose = [Value] mg/kgFill in analysis: e.g., "In vitro cytotoxicity is a poor predictor of systemic toxicity in this case."

Interpreting Discrepancies: A Decision Framework

G cluster_legend IVIVC: In Vitro-In Vivo Correlation node_result node_result A High In Vitro Potency? B High In Vivo Efficacy? A->B Yes C Good Bioavailability? A->C No B->node_result Yes Success: Good IVIVC* B->C No C->node_result No Investigate Formulation (Solubility, Permeability) D Rapid Metabolism? C->D Yes D->node_result Yes Metabolite is Inactive (Pro-drug strategy needed?) D->node_result No Target Engagement Issue (e.g., Plasma Protein Binding) key

Caption: Decision tree for troubleshooting in vitro/in vivo discrepancies.

Conclusion and Future Directions

The journey from a promising molecule in a petri dish to a viable therapeutic in a living system is fraught with complexity. A compound like this compound may exhibit potent and desirable effects at the cellular level, but its ultimate success hinges on navigating the intricate physiological landscape of a whole organism. By systematically employing the phased approach outlined in this guide—beginning with mechanistic in vitro studies to generate clear hypotheses and progressing to carefully selected in vivo models for validation—researchers can efficiently build a comprehensive profile of the compound.

Discrepancies between the two domains are not failures, but rather critical data points that illuminate aspects of metabolism, distribution, and off-target effects. This rigorous, iterative process of comparison is the cornerstone of modern drug development, ensuring that only the most promising and safest candidates advance toward clinical application.

References

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  • BenchChem. (2025). A Comparative In Vitro and In Vivo Investigation of 5-Substituted Nicotine Analogs. BenchChem Technical Support.
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  • Moody, R. P., et al. (1992). Percutaneous Absorption of Nicotinic Acid, Phenol, Benzoic Acid and Triclopyr Butoxyethyl Ester Through Rat and Human Skin in Vitro: Further Validation of an in Vitro Model by Comparison With in Vivo Data. Food and Chemical Toxicology, 30(10), 891-9. [Link]

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  • Naito, K., et al. (1987). Acute and subacute toxicity of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1,4-dihydropyridine (PP-1466). Arzneimittelforschung, 37(10), 1149-53. [Link]

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Safety Operating Guide

6-(3,5-Dichlorophenyl)nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal, not just for regulatory compliance, but for the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-(3,5-Dichlorophenyl)nicotinic acid, grounded in established safety protocols for halogenated aromatic compounds.

Immediate Safety and Hazard Assessment

Key Immediate Actions:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[1]

  • All personnel handling the compound must be trained on the specific hazards and the procedures outlined in this guide.[4][5]

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is appropriate PPE. The following must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[2][3]Protects against accidental splashes that can cause serious eye irritation or damage.[1]
Hand Protection Chemically resistant gloves (e.g., Viton®, butyl rubber, or laminate films).[3]Prevents skin contact, which can lead to irritation.[1] Always inspect gloves for integrity before use and dispose of contaminated gloves in the designated hazardous waste container.
Body Protection A lab coat must be worn and kept buttoned. For larger quantities or increased risk of spills, a chemically resistant apron is recommended.Protects the wearer's clothing and skin from contamination.
Respiratory Protection Typically not required when working in a properly functioning chemical fume hood.[3] If work must be done outside of a fume hood, a risk assessment must be performed by an environmental health and safety professional to determine the appropriate respiratory protection.Minimizes the risk of inhaling airborne particles of the compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately evacuate the immediate area of the spill and alert nearby colleagues and the laboratory supervisor.[3]

  • Restrict Access: Cordon off the spill area to prevent unauthorized entry.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as described in the section above.

  • Contain the Spill: For solid spills, carefully dampen the material with water to prevent dust formation.[6] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[7]

  • Clean Up: Working from the outside in, carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[3][8]

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[3]

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, gloves, and contaminated clothing, must be placed in the hazardous waste container.[3]

Proper Disposal Procedure

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]

Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.

  • Designated Waste Container: this compound waste must be collected in a dedicated, properly labeled hazardous waste container.[9] This container should be clearly marked as "Halogenated Organic Waste".[9][10]

  • Compatibility: Do not mix halogenated organic waste with non-halogenated organic waste, acids, bases, or other reactive chemicals. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[10] All constituents of a waste mixture must be listed.[9]

Step-by-Step Disposal Protocol
  • Initial Collection: At the point of generation (e.g., in the fume hood), transfer the waste this compound into the designated "Halogenated Organic Waste" container.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[10] This prevents the release of vapors and protects against spills.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and have secondary containment to capture any potential leaks.

  • Final Disposal: Once the container is full or is no longer being used, arrange for its collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a regulated hazardous waste facility.[9][11]

Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.

cluster_prep Preparation & Handling cluster_main Process cluster_disposal Waste Disposal start Start: Handling this compound ppe Wear Full PPE: - Chemical Goggles - Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill no_spill No Spill spill->no_spill No yes_spill Yes spill->yes_spill Yes waste_collection Collect Waste in a Labeled 'Halogenated Organic Waste' Container no_spill->waste_collection spill_protocol Follow Spill Management Protocol: 1. Evacuate & Alert 2. Contain 3. Clean Up 4. Decontaminate yes_spill->spill_protocol spill_protocol->waste_collection container_management Keep Container Closed Store in Satellite Accumulation Area waste_collection->container_management final_disposal Arrange for Pickup by EHS or Licensed Waste Contractor for Incineration container_management->final_disposal

Caption: Decision workflow for handling and disposal of this compound.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • SAFETY DATA SHEET - 2,6-Dichloronicotinic acid. Fisher Scientific.
  • Hazardous Waste Segreg
  • Safety D
  • Technical Resource Document: Treatment Technologies for Halogen
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • Material Safety Data Sheet - 4-(2,6-Dichlorophenyl)but-3-en-2-one. Cole-Parmer.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • NICOTINIC ACID - CAMEO Chemicals. NOAA.
  • Safety Data Sheet: Nicotinic acid. Chemos GmbH&Co.KG.
  • 1910.1052 - Methylene chloride.
  • Chemical Waste Management Guide.
  • SAFETY DATA SHEET - 5,6-Dichloronicotinic acid. Fisher Scientific.
  • EPA Hazardous Waste Codes. UGA Environmental Safety Division.
  • SAFETY DATA SHEET - Nicotinic acid. Sigma-Aldrich.
  • Safety D
  • Chemical Waste Management Guide. Boston University Environmental Health & Safety.
  • Chemical Hazards and Toxic Substances - Overview.
  • Halogenated Organic Liquids - Standard Oper

Sources

Navigating the Safe Handling of 6-(3,5-Dichlorophenyl)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of 6-(3,5-Dichlorophenyl)nicotinic Acid, Providing Essential, Immediate Safety and Logistical Information, Including Operational and Disposal Plans.

Hazard Assessment: Understanding the Risks

Based on the available data for 6-(3,5-Dichlorophenyl)nicotinaldehyde and other dichlorinated nicotinic acid analogs, this compound should be presumed to possess the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given its structure as a chlorinated aromatic compound, there is also the potential for the release of toxic gases, such as hydrogen chloride and nitrogen oxides, upon thermal decomposition.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton™)Chlorinated aromatic compounds can penetrate standard nitrile gloves. Butyl rubber or Viton™ offer superior resistance. Always inspect gloves for integrity before use and dispose of them after handling the compound.
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.
Body A flame-resistant lab coat, fully buttonedA lab coat protects the skin from accidental contact. For operations with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.
Respiratory Use in a certified chemical fume hoodAll handling of this compound as a solid or in solution should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors. If work outside a fume hood is unavoidable, a risk assessment must be conducted by a safety professional to determine the appropriate respiratory protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Review SDS for Analogs & Conduct Risk Assessment Weighing 4. Weigh Compound in Fume Hood Prep->Weighing Proceed to Handling PPE 2. Don Appropriate PPE FumeHood 3. Verify Fume Hood Functionality Dissolving 5. Prepare Solution in Fume Hood Weighing->Dissolving Reaction 6. Perform Reaction in Fume Hood Dissolving->Reaction Decontaminate 7. Decontaminate Work Area Reaction->Decontaminate Proceed to Cleanup Waste 8. Segregate & Label Hazardous Waste Decontaminate->Waste RemovePPE 9. Doff PPE Correctly Waste->RemovePPE

Caption: Safe handling workflow for this compound.

Procedural Steps:
  • Preparation:

    • Review Safety Information: Before beginning any work, thoroughly review the safety data sheets for structurally similar compounds such as 5,6-Dichloronicotinic acid and 2,6-Dichloronicotinic acid.[1][2]

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly (check the airflow monitor).

  • Handling:

    • Weighing: Weigh the solid compound within the chemical fume hood to prevent the release of dust into the laboratory environment. Use a disposable weighing boat.

    • Solution Preparation: If preparing a solution, add the solid to the solvent slowly within the fume hood. Keep the container covered as much as possible during this process.

    • Reaction: Conduct all reactions involving this compound within the fume hood.

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly decontaminate the work area, including the balance and any other equipment, with an appropriate solvent and then soap and water.

    • Waste Disposal: All waste, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[1][2] Place all waste in a designated, labeled hazardous waste container.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly after removing all PPE.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be handled as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and chemical-resistant container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all hazardous waste in accordance with institutional, local, and national regulations.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact. The principles of chemical safety—assess, control, and plan—are the foundation of a secure laboratory environment.

References

  • BLD Pharm. (n.d.). 6-(3,5-Dichlorophenyl)nicotinaldehyde.
  • BLD Pharm. (n.d.). 6-(3,4-Dichlorophenyl)nicotinaldehyde.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet: 5,6-Dichloronicotinic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,6-Dichloronicotinic acid.
  • Key Organics. (2017, December 1). Safety Data Sheet: 6-(2-Fluorophenyl)nicotinic acid.
  • Unknown Supplier. (2021, May 27). Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.